molecular formula C8H7ClO<br>C6H5COCH2Cl<br>C8H7ClO<br>C6H5COCH2Cl B165298 2-Chloroacetophenone CAS No. 532-27-4

2-Chloroacetophenone

Cat. No.: B165298
CAS No.: 532-27-4
M. Wt: 154.59 g/mol
InChI Key: IMACFCSSMIZSPP-UHFFFAOYSA-N
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Description

2-chloroacetophenone appears as a riot control agent and chemical warfare tear gas agent. A white crystalline solid. Denser than water and insoluble in water. Hence sinks in water. A lachrymator: vapors are very irritating to the eyes. Has a floral odor.
The main uses for this compound are in tear gas and in chemical Mace. It is a potent eye, throat, and skin irritant. Acute (short-term) inhalation exposure of humans causes burning of the eyes with lacrimation, some degree of blurred vision, possible corneal damage, irritation and burning of the nose, throat, and skin, and burning in the chest with dyspnea. Acute dermal exposure is irritating and can result in first, second, and third degree chemical burns in humans. Squamous hyperplasia of the nasal respiratory epithelium was reported in rats chronically exposed (long-term) via inhalation. EPA has not classified this compound with respect to potential carcinogenicity.
a-Chloroacetophenone is commonly known as a tear gas, a peripheral sensory irritant. It is also used as an intermediate to produce organic substances especially drugs.
A potent eye, throat, and skin irritant. One of its uses is as a riot control agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-phenylethanone
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InChI

InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

IMACFCSSMIZSPP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)CCl
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Molecular Formula

C6H5COCH2Cl, Array, C8H7ClO
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DSSTOX Substance ID

DTXSID9020293
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Molecular Weight

154.59 g/mol
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Physical Description

2-chloroacetophenone appears as a white crystalline solid. Denser than water and insoluble in water. Hence sinks in water. A lachrymator: vapors are very irritating to the eyes. Has a floral odor. Used as a riot control agent., Colorless to gray crystalline solid with a sharp, irritating odor; [NIOSH], COLOURLESS-TO-GREY CRYSTALS., Colorless to gray crystalline solid with a sharp, irritating odor.
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Boiling Point

441 to 442 °F at 760 mmHg (NTP, 1992), 247 °C, 244-245 °C, 472 °F
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Flash Point

244 °F (NTP, 1992), 244 °F, 118 °C (closed cup), 244 °F (118 °C) (Closed cup), 118 °C c.c.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water, Very soluble in ethanol, ethyl ether, benzene; soluble in acetone, petroleum ether, Soluble in carbon disulfide, Solubility in water, g/100ml at 25 °C: 1.64
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Density

1.32 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.324 g/cu cm at 15 °C, Solid density at 20 °C = 1.318 g/cc; liquid density at 58 °C = 1.187 g/cc, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.32
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Vapor Density

5.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.32 (Air = 1), Relative vapor density (air = 1): 5.3, 5.2
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Vapor Pressure

0.0054 mmHg at 68 °F (NTP, 1992), 0.005 [mmHg], Vapor pressure: 0 °C, 0.0026 mm Hg; 20 °C, 0.0041 mm Hg; 52 °C, 0.152 mm Hg., 5.4X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.7, 0.005 mmHg
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Color/Form

Crystals from dilute alcohol, carbon tetrachloride, or light petroleum, Solid at 20 °C, Colorless to gray crystalline solid, White crystals, Plates from dilute alcohol; rhombic leaves from petroleum ether

CAS No.

532-27-4, 8007-12-3
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Record name α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE)
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Melting Point

133.7 °F (NTP, 1992), 56.5 °C, 54-59 °C, 134 °F
Record name 2-CHLOROACETOPHENONE
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
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Foundational & Exploratory

Synthesis and Properties of 2-Chloroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloroacetophenone, a versatile chemical intermediate with significant applications in organic synthesis and as a key component in riot control agents. This document details its synthesis, with a focus on the widely employed Friedel-Crafts acylation, its physicochemical properties, spectroscopic data, and its mechanism of action as a lachrymator.

Physicochemical Properties

This compound is a white to gray crystalline solid at room temperature, known for its sharp, irritating odor, though at low concentrations, it can have a floral-like scent.[1][2][3] It is practically insoluble in water but soluble in organic solvents such as alcohol, benzene, and ether.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₈H₇ClO[1][4]
Molecular Weight 154.59 g/mol [1][2]
Appearance Colorless to gray crystalline solid[1][2][3]
Odor Sharp, irritating, floral-like at low concentrations[1][5]
Melting Point 52-56 °C[3][4][5]
Boiling Point 244-245 °C at 760 mmHg[3][4][5]
Density 1.324 g/cm³ at 25 °C[3][4]
Vapor Pressure 0.0054 mmHg at 20 °C[5]
Vapor Density 5.3 (air = 1)[5]
Water Solubility Insoluble[2][4][6]
Flash Point 118 °C (244 °F)[4]
CAS Number 532-27-4[4][5]

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with chloroacetyl chloride, using a Lewis acid catalyst, typically anhydrous aluminum chloride.[7] Other synthetic routes include the chlorination of acetophenone and the oxidation of ortho-chlorostyrene.

Friedel-Crafts Acylation: A Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound via Friedel-Crafts acylation.

Reaction Scheme:

G cluster_catalyst Catalyst Benzene Benzene AlCl3 Anhydrous AlCl₃ Product This compound Benzene->Product ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Product Byproduct HCl

Caption: Friedel-Crafts acylation of benzene.

Materials and Reagents:

  • Benzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or petroleum ether/ethyl acetate for recrystallization

Experimental Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of dichloromethane.

  • Cooling: Cool the mixture to 0 °C in an ice/water bath.

  • Addition of Acylating Agent: Add a solution of chloroacetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 10 minutes.

  • Addition of Benzene: After the addition of chloroacetyl chloride is complete, add a solution of benzene (0.050 mol) in 10 mL of dichloromethane dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl, while stirring.

    • Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with 20 mL of dichloromethane.

    • Combine the organic layers and wash them sequentially with two portions of saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the dichloromethane by rotary evaporation to obtain the crude product.

    • The crude this compound can be purified by recrystallization from ethanol or a mixture of petroleum ether and ethyl acetate to yield white crystals.[8][9]

Experimental Workflow:

G start Start setup Reaction Setup: AlCl₃ and CH₂Cl₂ in flask start->setup cool Cool to 0°C setup->cool add_acyl Dropwise addition of Chloroacetyl Chloride in CH₂Cl₂ cool->add_acyl add_benzene Dropwise addition of Benzene in CH₂Cl₂ add_acyl->add_benzene react Stir at Room Temperature add_benzene->react workup Work-up: Quench with HCl/ice react->workup extract Separate and Extract with CH₂Cl₂ workup->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with MgSO₄ wash->dry evaporate Rotary Evaporation dry->evaporate recrystallize Recrystallization evaporate->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for synthesis.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

Spectroscopy Data Reference
¹H NMR (CDCl₃)δ 7.95 (d, 2H, Ar-H), 7.63 (t, 1H, Ar-H), 7.50 (t, 2H, Ar-H), 4.75 (s, 2H, -CH₂Cl)[10][11]
¹³C NMR (CDCl₃)δ 191.0, 134.5, 133.8, 129.0, 128.8, 45.5[12]
IR (Infrared) Major peaks at ~1690 cm⁻¹ (C=O stretch), ~1595, 1450 cm⁻¹ (aromatic C=C stretch), ~750, 690 cm⁻¹ (C-H bending), ~720 cm⁻¹ (C-Cl stretch)[5][13]
Mass Spec (MS) m/z 154 (M⁺), 156 (M⁺+2, due to ³⁷Cl isotope), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)[2][13]

Mechanism of Action as a Lachrymator

This compound is a potent lachrymator, meaning it causes irritation to the eyes, leading to tearing, pain, and blepharospasm (involuntary tight closure of the eyelids).[14][15] Its mechanism of action is primarily through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[16][17]

TRPA1 is a non-selective cation channel expressed on sensory neurons.[17] Electrophilic compounds like this compound can covalently modify cysteine residues on the intracellular domain of the TRPA1 channel, leading to its activation.[18] This activation results in an influx of cations (primarily Ca²⁺), depolarization of the neuron, and the generation of action potentials that are transmitted to the central nervous system, perceived as pain and irritation.[19]

Signaling Pathway:

G cluster_membrane Sensory Neuron Membrane TRPA1 TRPA1 Ion Channel Activation Covalent Modification of Cysteine Residues TRPA1->Activation leads to Chloroacetophenone This compound (Electrophile) Chloroacetophenone->TRPA1 interacts with Influx Ca²⁺ Influx Activation->Influx causes Depolarization Neuron Depolarization Influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential CNS Signal to CNS ActionPotential->CNS Sensation Sensation of Pain and Irritation CNS->Sensation

Caption: TRPA1 activation by this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[4] It is a potent irritant to the eyes, skin, and respiratory tract.[1][14] Acute exposure can cause severe burns.[1]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

"2-Chloroacetophenone chemical structure and IUPAC name"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 2-Chloroacetophenone, a significant chemical intermediate in various fields, including pharmaceuticals and organic synthesis. This document outlines its chemical identity, physicochemical properties, and key experimental protocols related to its synthesis and analysis.

Chemical Structure and IUPAC Name

This compound, a halogenated aromatic ketone, is a crystalline solid at room temperature. Its chemical structure consists of an acetophenone molecule chlorinated at the alpha-carbon position.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-1-phenylethanone . It is also commonly known by other names such as α-chloroacetophenone, phenacyl chloride, and the tear gas agent CN.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₈H₇ClO
Molecular Weight 154.59 g/mol
CAS Number 532-27-4
Melting Point 54-59 °C
Boiling Point 244-245 °C
Density 1.3 g/cm³
Flash Point 118 °C (closed cup)
Solubility Insoluble in water; Soluble in alcohol, ether, and benzene.[1]
Appearance Colorless to gray crystalline solid with a sharp, irritating odor.[1][2][3]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound, providing a foundation for laboratory application.

Synthesis via Friedel-Crafts Acylation

A primary method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction: Benzene + Chloroacetyl Chloride --(AlCl₃)--> this compound + HCl

Detailed Methodology:

  • In a reaction vessel, anhydrous aluminum chloride is suspended in an excess of dry benzene.

  • Chloroacetyl chloride is added dropwise to the stirred suspension, typically at a controlled temperature to manage the exothermic reaction.

  • Following the addition, the reaction mixture is heated under reflux for a specified period to ensure the completion of the reaction.

  • Upon cooling, the reaction mixture is carefully poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, washed with water and a dilute sodium bicarbonate solution to remove any acidic impurities, and then dried over an anhydrous drying agent.

  • The final product, this compound, is obtained by distillation or recrystallization of the crude product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound.[4][5]

  • Column: A C18 stationary phase is suitable.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water.[4][5] For mass spectrometry detection, a volatile acid like formic acid can be used as an additive.[4][5]

  • Detection: UV detection at a suitable wavelength is commonly used.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex matrices.

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. This method is particularly useful for detecting the compound in air samples.[6]

Synthesis Pathway Diagram

The following diagram illustrates the logical workflow of the Friedel-Crafts acylation for the synthesis of this compound.

Friedel_Crafts_Acylation Benzene Benzene ReactionVessel Reaction Mixture (Heating under Reflux) Benzene->ReactionVessel ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->ReactionVessel AlCl3 AlCl3 (Catalyst) AlCl3->ReactionVessel Workup Aqueous Work-up (HCl/Ice) ReactionVessel->Workup Decomposition of Complex Purification Purification (Distillation/Recrystallization) Workup->Purification Crude Product Product This compound Purification->Product

Caption: Friedel-Crafts Acylation Synthesis of this compound.

References

A Technical Guide to 2-Chloroacetophenone: Physical and Chemical Properties for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacetophenone, also known as phenacyl chloride, is a halogenated aromatic ketone with the chemical formula C₈H₇ClO. It presents as a colorless-to-grey crystalline solid with a sharp, irritating odor, though at very low concentrations, it may have a floral or apple-blossom-like scent.[1][2] Historically recognized for its potent lachrymatory properties, leading to its use as a tear gas and in riot control agents like Mace, this compound is also a valuable intermediate in organic synthesis.[1][2][3] Its utility extends to the pharmaceutical and agrochemical industries, where it serves as a building block for more complex molecules, including analgesics and anti-inflammatory drugs.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols and a visualization of its primary biological signaling pathway, to support its application in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its safe handling, storage, and application in experimental settings.

Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₇ClO[1]
Molecular Weight 154.59 g/mol [1]
Appearance Colorless-to-grey crystalline solid[1][2][4]
Odor Sharp, irritating; floral at low concentrations[1][2]
Melting Point 54-59 °C (129-138 °F)[4][5]
Boiling Point 244-245 °C (471-473 °F) at 760 mmHg[4][6]
Density 1.324 g/cm³ at 15 °C[1]
Vapor Pressure 0.0054 mmHg at 20 °C[6][7]
Flash Point 118 °C (244 °F) (Closed cup)[1][4]
Solubility Insoluble in water. Soluble in alcohol, ether, benzene, acetone, and carbon disulfide.[1]
Octanol/Water Partition Coefficient (log Pow) 2.08[4]
Chemical Properties
PropertyDescriptionSource(s)
Synonyms Phenacyl chloride, α-Chloroacetophenone, Tear Gas, CN[1][5]
CAS Number 532-27-4[1]
Reactivity Reacts slowly with water to form hydrogen chloride. Reacts with metals, causing mild corrosion. Incompatible with strong bases, alcohols, and amines.[6][7]
Stability Stable under normal conditions. Moisture sensitive.[6]
Decomposition Decomposes on burning, producing toxic and corrosive fumes including hydrogen chloride.[4][6]
Hazardous Polymerization Has not been reported.[6]

Spectral Data

The following tables summarize the key spectral data for this compound, which are critical for its identification and characterization.

NMR Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource(s)
~7.95m2HAromatic (ortho to C=O)[4]
~7.6m1HAromatic (para to C=O)[4]
~7.5m2HAromatic (meta to C=O)[4]
~4.7s2H-CH₂Cl[4]

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignmentSource(s)
~191C=O[7]
~134Aromatic (ipso to C=O)[7]
~133.5Aromatic (para to C=O)[7]
~129Aromatic (ortho/meta to C=O)[7]
~128.5Aromatic (ortho/meta to C=O)[7]
~45.5-CH₂Cl[7]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)InterpretationSource(s)
~3060Aromatic C-H stretch[8][9]
~1700C=O (ketone) stretch[8][9]
~1600, ~1450Aromatic C=C stretch[8][9]
~1280C-C(=O)-C stretch[8][9]
~760, ~690C-H out-of-plane bend[8][9]
~720C-Cl stretch[8][9]
Mass Spectrometry
m/zInterpretationSource(s)
154/156Molecular ion ([M]⁺, with ³⁵Cl/³⁷Cl isotopes)[10][11]
105[C₆H₅CO]⁺ (benzoyl cation) - Base Peak[2]
77[C₆H₅]⁺ (phenyl cation)[2]
51[C₄H₃]⁺[2]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[12][13]

Materials:

  • Benzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous, as solvent)

  • Ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

  • Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the flask and cool the mixture in an ice bath to 0-5 °C.

  • Add a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the addition funnel.

  • Add the chloroacetyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel.

  • Add the benzene solution dropwise to the reaction mixture over 30-60 minutes, again keeping the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) or by column chromatography on silica gel.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Biological Activity and Signaling Pathway

This compound's potent irritant and lachrymatory effects are primarily mediated through the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[14][15][16] TRPA1 is a non-selective cation channel expressed on nociceptive sensory neurons.

Mechanism of Action: As an electrophilic compound, this compound can covalently modify cysteine residues on the TRPA1 channel. This modification leads to the opening of the channel, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron. The resulting depolarization of the neuronal membrane triggers the firing of action potentials, which are transmitted to the central nervous system and perceived as pain, irritation, and burning sensations. This neuronal activation also leads to the release of neuropeptides, contributing to neurogenic inflammation.

TRPA1_Activation cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPA1_closed TRPA1 Channel (Closed) TRPA1_open TRPA1 Channel (Open) TRPA1_closed->TRPA1_open Conformational Change Ca_ion Ca²⁺ TRPA1_open->Ca_ion Influx Na_ion Na⁺ TRPA1_open->Na_ion Influx CN This compound CN->TRPA1_closed Covalent Modification Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential to CNS Depolarization->Action_Potential Sensation Pain & Irritation Action_Potential->Sensation

Caption: Activation of the TRPA1 ion channel by this compound.

Experimental and Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Benzene + Chloroacetyl Chloride + AlCl₃ Reaction Friedel-Crafts Acylation Reactants->Reaction Workup Aqueous Workup Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product Analysis_Techniques NMR (¹H, ¹³C) IR Spectroscopy Mass Spectrometry Pure_Product->Analysis_Techniques Characterization Structure Confirmation & Purity Assessment Analysis_Techniques->Characterization

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a compound of significant interest due to its dual nature as a potent lachrymator and a versatile synthetic intermediate. A thorough understanding of its physical, chemical, and biological properties is paramount for its safe and effective use in a research and development context. This guide has provided a consolidated resource of these properties, along with practical experimental guidance and a visualization of its mechanism of action, to aid scientists and researchers in their work with this important chemical.

References

An In-depth Technical Guide to 2-Chloroacetophenone: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloroacetophenone, a versatile chemical compound with significant applications in organic synthesis and as a tool for studying sensory irritation. This document details its chemical and physical properties, provides a step-by-step protocol for its synthesis via Friedel-Crafts acylation, and outlines a method for assessing its biological activity as a TRPA1 receptor agonist. Furthermore, this guide emphasizes safe handling procedures and visualizes key processes to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound, also known as phenacyl chloride or ω-chloroacetophenone, is an aromatic ketone that has been historically used as a riot control agent due to its potent lachrymatory effects.[1] Beyond this application, its reactivity makes it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.[2][3] For researchers in drug development and related fields, this compound serves as a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in pain, inflammation, and respiratory irritation pathways.[4][5] Understanding its synthesis, properties, and biological mechanism of action is crucial for its effective and safe utilization in research.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature with a floral-like odor at low concentrations.[6] Its key identifiers and physical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 532-27-4[4][7][8]
Molecular Formula C₈H₇ClO[7]
Molecular Weight 154.59 g/mol [4][7]
Appearance White to gray crystalline solid[4]
Melting Point 54-56 °C[4]
Boiling Point 244-245 °C[4]
Density 1.324 g/mL at 25 °C[4]
Solubility Insoluble in water; Soluble in alcohol and ether

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for synthesizing this compound is the Friedel-Crafts acylation of benzene with chloroacetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[9] This electrophilic aromatic substitution reaction provides an efficient route to this important synthetic intermediate.

Experimental Protocol

Materials and Reagents:

  • Anhydrous benzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (or other suitable extraction solvent)

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Three-necked round-bottom flask

  • Reflux condenser with a gas trap (for HCl)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add anhydrous benzene and the chosen solvent (if any).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.

  • Addition of Acylating Agent: Add chloroacetyl chloride dropwise from the dropping funnel to the reaction mixture. Maintain the temperature below 30°C to control the reaction rate.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 30°C) for approximately 3 hours to ensure the reaction goes to completion.

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water and a 5% sodium hydroxide solution to remove any unreacted acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

G Synthesis Workflow of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification setup Combine anhydrous benzene and solvent in a three-necked flask cool Cool the mixture in an ice bath setup->cool add_cat Add anhydrous AlCl3 cool->add_cat add_acyl Dropwise addition of chloroacetyl chloride add_cat->add_acyl react Stir at controlled temperature for 3 hours add_acyl->react quench Quench with ice and conc. HCl react->quench extract Extract with dichloromethane quench->extract wash Wash with water and NaOH solution extract->wash dry Dry and concentrate wash->dry purify Purify by recrystallization or chromatography dry->purify G TRPA1 Activation by this compound cluster_0 Mechanism of Action cluster_1 Cellular Response compound This compound (Electrophile) modification Covalent Modification compound->modification attacks trpa1 TRPA1 Channel (Cysteine residues) trpa1->modification opening Channel Opening modification->opening influx Ca²⁺ Influx opening->influx response Sensory Neuron Activation influx->response sensation Pain / Irritation response->sensation G Safe Handling Workflow for this compound prep Preparation - Review SDS - Designate work area - Assemble PPE handling Handling - Work in fume hood - Use minimal quantity - Avoid contact prep->handling cleanup Post-Handling - Decontaminate work area - Dispose of waste properly handling->cleanup emergency Emergency - Eye/skin contact: Flush with water - Inhalation: Move to fresh air - Seek immediate medical attention handling->emergency

References

Spectroscopic Profile of 2-Chloroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Chloroacetophenone (α-chloroacetophenone), a key intermediate in organic synthesis and a compound of interest in various chemical studies. This document compiles and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95Multiplet2HAr-H (ortho)
~7.65Multiplet1HAr-H (para)
~7.50Multiplet2HAr-H (meta)
~4.75Singlet2H-CH₂Cl

Solvent: CDCl₃. Instrument: Varian A-60 (60 MHz) or equivalent.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~191.0C=O (Ketone)
~134.5Ar-C (para)
~133.8Ar-C (ipso)
~129.0Ar-C (meta)
~128.8Ar-C (ortho)
~45.5-CH₂Cl

Solvent: Chloroform-d (CDCl₃). Instrument: Varian HA-100/Digilab FT-NMR-3 or equivalent.

Table 3: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~1690StrongC=O (Ketone) stretch
~1595, ~1450Medium-StrongAromatic C=C stretch
~1270StrongC-C(=O)-C stretch
~760, ~690StrongC-H out-of-plane bend
~720StrongC-Cl stretch

Sample Preparation: Neat (liquid film) or as a solution in a suitable solvent (e.g., CCl₄).

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for this compound
m/zRelative Intensity (%)Assignment
154~20[M]⁺ (Molecular ion, ³⁵Cl)
156~6[M+2]⁺ (Isotope peak, ³⁷Cl)
105100[C₆H₅CO]⁺ (Benzoyl cation) - Base Peak
77~30[C₆H₅]⁺ (Phenyl cation)
51~15[C₄H₃]⁺

The molecular weight of this compound is 154.59 g/mol .[1]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., Bruker, Varian) operating at a specific frequency for protons (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired by irradiating the sample with a short radiofrequency pulse and recording the resulting free induction decay (FID). The FID is then Fourier transformed to produce the frequency-domain spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data is processed by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Integration of the ¹H NMR signals provides the relative ratio of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[4]

Methodology:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a solvent with minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid sample cell.[4] For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation: The sample is placed in the sample compartment of a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A beam of infrared radiation is passed through the sample. The instrument measures the frequencies at which the sample absorbs the radiation. An interferogram is generated, which is then Fourier transformed to produce the IR spectrum. A background spectrum (of the salt plates or solvent) is typically recorded and subtracted from the sample spectrum.

  • Data Analysis: The spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to specific functional groups and bond vibrations.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[6]

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]

  • Ionization: The sample molecules are ionized. A common method is Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺).[7] This high-energy process often leads to fragmentation of the molecular ion.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[8]

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The peak with the highest abundance is called the base peak and is assigned a relative intensity of 100%.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Structure Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Film or Solution Sample->Prep_IR Prep_MS Dilute for Injection Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpret_NMR Chemical Shifts, Couplings, Integrations -> C-H Framework Data_NMR->Interpret_NMR Interpret_IR Absorption Bands -> Functional Groups Data_IR->Interpret_IR Interpret_MS Molecular Ion & Fragmentation -> Molecular Weight & Formula Data_MS->Interpret_MS Structure Final Structure Confirmation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroacetophenone (CN), a potent lachrymatory agent, primarily exerts its physiological effects through a dual mechanism of action: covalent modification of cellular macromolecules via SN2 alkylation and activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. This guide provides a detailed examination of these mechanisms, supported by available experimental data and methodologies, to offer a comprehensive resource for the scientific community.

Introduction

This compound, also known as CN gas, is a chemical compound widely recognized for its use as a riot control agent.[1][2][3] Its potent irritant effects on the eyes, respiratory tract, and skin are immediate and incapacitating.[4][5] Understanding the molecular mechanisms underlying these effects is crucial for developing effective countermeasures, assessing its toxicological profile, and exploring potential therapeutic applications of related compounds. This document synthesizes the current understanding of this compound's mechanism of action, focusing on its biochemical interactions and signaling pathway activation.

Core Mechanisms of Action

The physiological response to this compound is primarily driven by two interconnected molecular mechanisms:

SN2 Alkylating Agent Activity

This compound acts as an SN2-alkylating agent, readily reacting with nucleophilic sites on biological macromolecules.[4][6] The primary targets of this alkylation are sulfhydryl (-SH) groups present in cysteine residues of various enzymes.[6] This covalent modification leads to the inhibition of these enzymes, disrupting critical cellular processes.[6]

Key Enzymatic Targets:

  • Sulfhydryl-containing enzymes: Lactic dehydrogenase has been identified as a potential target.[6] The alkylation of these enzymes can lead to widespread cellular dysfunction.

  • Human plasma cholinesterase: this compound has been found to inhibit this enzyme through a non-SH interaction, suggesting multiple modes of enzymatic interference.[6]

The release of chlorine atoms upon contact with skin and mucous membranes can be reduced to hydrochloric acid, contributing to local irritation and chemical burns.[6]

TRPA1 Ion Channel Activation

A significant body of evidence points to the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel as a primary site of action for this compound.[7][8][9] TRPA1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons, where it functions as a sensor for a wide array of irritant chemicals.[8][10]

Activation of TRPA1 by this compound leads to an influx of cations, primarily Ca2+, into the neuron.[8][11] This influx depolarizes the cell membrane, triggering the sensation of pain, burning, and irritation. The activation of TRPA1 is a key event in the inflammatory response to chemical irritants.[8][12]

Quantitative Data

The following table summarizes available quantitative data related to the activity of this compound.

ParameterValueChemicalCell Type/SystemReference
pEC506.61-Chloroacetophenone (CN)Fibroblast expressing TRPA1[8]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Signaling Pathways

The interaction of this compound with its molecular targets initiates a cascade of signaling events, leading to the observed physiological effects.

TRPA1-Mediated Signaling

The activation of the TRPA1 channel is a critical step in the signaling pathway that mediates the irritant effects of this compound.

TRPA1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2_CAP This compound TRPA1 TRPA1 Ion Channel 2_CAP->TRPA1 Activation Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens Depolarization Neuronal Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CNS Signal to CNS Action_Potential->CNS Pain_Sensation Sensation of Pain & Irritation CNS->Pain_Sensation

Caption: TRPA1 activation pathway by this compound.

Enzyme Inhibition Pathway

The alkylating activity of this compound leads to the inhibition of key enzymes, contributing to cellular dysfunction.

Enzyme_Inhibition 2_CAP This compound Enzyme Sulfhydryl-Containing Enzyme (e.g., Lactic Dehydrogenase) 2_CAP->Enzyme Alkylation (Inhibition) Disruption Disruption of Cellular Function 2_CAP->Disruption Cellular_Process Normal Cellular Processes Enzyme->Cellular_Process Catalyzes Enzyme->Disruption

Caption: Enzyme inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings.

In Vitro TRPA1 Activation Assay

This protocol is based on the methodology used to measure the potency of irritant chemicals on TRPA1 activation.[8]

Objective: To determine the EC50 of this compound for TRPA1 activation.

Materials:

  • HEK-293 cells stably expressing human TRPA1.

  • Fura-2 AM calcium indicator dye.

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Cell culture medium and buffers.

  • Fluorescence plate reader.

Procedure:

  • Cell Culture: Culture HEK-293 cells expressing TRPA1 in appropriate media and conditions.

  • Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with Fura-2 AM dye according to the manufacturer's instructions. This allows for the measurement of intracellular calcium concentration.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer.

  • Compound Addition: Add the different concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for Fura-2 (e.g., 340 nm and 380 nm excitation, 510 nm emission) using a fluorescence plate reader. The ratio of fluorescence at the two excitation wavelengths is proportional to the intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence ratio against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture TRPA1-expressing HEK-293 cells Plate Plate cells in 96-well plates Culture->Plate Load Load cells with Fura-2 AM Plate->Load Add_Compound Add compound to cells Load->Add_Compound Prepare_Compound Prepare serial dilutions of This compound Prepare_Compound->Add_Compound Measure_Fluorescence Measure Ca²⁺ influx via fluorescence plate reader Add_Compound->Measure_Fluorescence Plot_Data Plot dose-response curve Measure_Fluorescence->Plot_Data Calculate_EC50 Calculate EC₅₀ Plot_Data->Calculate_EC50

Caption: Workflow for in vitro TRPA1 activation assay.

Conclusion

The mechanism of action of this compound is multifaceted, involving both covalent modification of proteins through its activity as an SN2 alkylating agent and the activation of the TRPA1 ion channel. The latter is a key driver of the immediate and intense irritant effects characteristic of this compound. Further research, particularly generating more extensive quantitative data on enzyme inhibition kinetics and exploring the full range of protein targets, will provide a more complete picture of its toxicological profile. The methodologies and data presented in this guide offer a solid foundation for future investigations in this area.

References

An In-depth Technical Guide to the Historical Applications of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacetophenone, commonly known as phenacyl chloride or by its military designation CN, is a substituted acetophenone that has played a significant role in 20th-century chemical history. First synthesized in 1871 by German chemist Carl Graebe, its potent lachrymatory (tear-inducing) properties quickly led to its development as a chemical warfare agent and later as a widely used riot control agent. While its use in these capacities has largely been superseded by more modern compounds, the study of this compound provides valuable insights into the development of non-lethal chemical agents and its chemistry remains relevant as a versatile intermediate in organic synthesis.

This technical guide provides a comprehensive overview of the historical applications of this compound, its synthesis, physicochemical properties, and toxicological effects. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this historically significant compound.

Physicochemical and Toxicological Properties

This compound is a white to gray crystalline solid with a sharp, irritating odor, sometimes described as floral or like apple blossoms. It is sparingly soluble in water but soluble in various organic solvents.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₈H₇ClO
Molar Mass 154.59 g/mol
Appearance White to gray crystalline solid
Melting Point 54-56 °C
Boiling Point 244-245 °C
Density 1.324 g/cm³
Vapor Pressure 0.005 mmHg (20 °C)
Water Solubility Insoluble (<0.1 g/100 mL at 19 °C)
Flash Point 118 °C

The primary physiological effect of this compound is intense irritation of the mucous membranes, particularly the eyes, leading to profuse tearing, pain, and blepharospasm (involuntary closing of the eyelids). At higher concentrations, it can cause irritation to the respiratory tract and skin, and in some cases, has led to more severe injuries and fatalities.

Table 2: Toxicity Data for this compound
MetricValueSpeciesRouteReference(s)
LD50 50 mg/kgRatOral
LD50 118 mg/kgRabbitOral
LD50 139 mg/kgMouseOral
LD50 >1 g/kgGuinea PigDermal
LC50 59 mg/m³MouseInhalation
LC50 0.159 mg/LRatInhalation
LCLo (human) 159 mg/m³ (20 min)HumanInhalation
LCLo (human) 850 mg/m³ (10 min)HumanInhalation
IDLH 15 mg/m³Inhalation
Table 3: Comparison of Irritant Thresholds for Riot Control Agents
AgentIrritation ThresholdReference(s)
This compound (CN) 0.15-0.4 mg/m³
o-Chlorobenzylidene malononitrile (CS) Lower than CN
Oleoresin Capsicum (OC) Lower than CS

Historical Applications

The history of this compound is primarily linked to its development and use as a tear gas.

Historical_Timeline_of_2_Chloroacetophenone cluster_Discovery Discovery and Early Research cluster_WWI World War I and Military Use cluster_Police Transition to Law Enforcement cluster_Decline Decline in Widespread Use 1871 1871: this compound first synthesized by Carl Graebe. 1914 1914-1918: Used as a lachrymatory agent in WWI by both sides. 1871->1914 Military Development 1918 1918: Adopted by the US Chemical Warfare Service. 1921 1921: First demonstrated to US police forces for riot control. 1918->1921 Post-War Transition 1923 By 1923: Adopted by over 600 US cities for civilian crowd control. 1921->1923 Rapid Adoption 1950s 1950s: Largely supplanted by the more potent and less toxic CS gas for military and many police applications. 1923->1950s Technological Advancement

Caption: Historical timeline of this compound's development and use.

World War I: A Proving Ground

Although first synthesized in 1871, this compound's potential as an irritant agent was not fully realized until World War I. Both Allied and German forces utilized it intermittently on the battlefield. Its primary role was as a lachrymatory agent, intended to harass and incapacitate soldiers, forcing them to remove their gas masks and exposing them to more lethal chemical agents. The US Chemical Warfare Service officially adopted it in 1918.

Transition to Civilian Law Enforcement

Following World War I, there was a concerted effort to find new markets for the chemical agents developed for the war. In the United States, a period of significant labor unrest and civil disorder created a demand for less-lethal methods of crowd control. In 1921, this compound was demonstrated to US police forces, and its effectiveness was immediately recognized. By 1923, over 600 cities in the US had adopted tear gas for civilian riot control. It was often dispersed from grenades or other pyrotechnic devices.

Decline in Primary Use

By the 1950s, this compound was largely replaced for military and many law enforcement applications by the more potent and less systemically toxic agent, o-chlorobenzylidene malononitrile (CS gas). Despite this, this compound is still found in some commercially available self-defense sprays, often under the brand name "Mace".

Mechanism of Action

This compound is a potent lachrymator, causing irritation to the eyes and respiratory tract. Its mechanism of action is primarily understood to be through the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.

Mechanism_of_Action CN This compound (CN) TRPA1 TRPA1 Ion Channel CN->TRPA1 Activates Nociceptor Nociceptor (Pain-Sensing Neuron) TRPA1->Nociceptor Located on Influx Cation Influx (Na⁺, Ca²⁺) TRPA1->Influx Opens Depolarization Neuronal Depolarization Influx->Depolarization Signal Pain and Irritation Signal to Central Nervous System Depolarization->Signal

Caption: Simplified signaling pathway for this compound's lachrymatory effect.

TRPA1 is a non-selective cation channel expressed on nociceptors (pain-sensing neurons) of the trigeminal nerve, which innervates the eyes, nose, and mouth. Activation of TRPA1 by this compound leads to an influx of cations, such as calcium and sodium, into the neuron. This influx causes depolarization of the neuron and the generation of an action potential, which is transmitted to the central nervous system and perceived as pain and irritation. This neuronal signaling also triggers the physiological responses of tearing and blinking.

Historical Synthesis Protocols

The synthesis of this compound has been documented through various methods, with the most notable being the original method by Graebe and the subsequent development of Friedel-Crafts acylation-based syntheses.

Graebe's Method (1871)

The first reported synthesis of this compound was achieved by passing chlorine gas into boiling acetophenone. While historically significant, this method is less common in modern laboratory and industrial settings due to the challenges of handling gaseous chlorine and the potential for over-chlorination.

Friedel-Crafts Acylation

A more common and controllable method for synthesizing this compound is the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Anhydrous benzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry diethyl ether

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is placed in an ice bath. The flask is charged with anhydrous aluminum chloride and dry diethyl ether.

  • Addition of Reactants: A solution of chloroacetyl chloride in anhydrous benzene is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride in diethyl ether, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a 5% hydrochloric acid solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Isolation: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Friedel_Crafts_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_isolation Isolation Setup 1. Assemble dry glassware (3-neck flask, condenser, dropping funnel). 2. Add AlCl₃ and diethyl ether to flask. Addition 3. Add chloroacetyl chloride in benzene dropwise at <10 °C. Setup->Addition Reflux 4. Warm to room temperature and reflux for 2-3 hours. Addition->Reflux Quench 5. Cool and quench with 5% HCl. Reflux->Quench Extract 6. Separate organic layer and extract aqueous layer with ether. Quench->Extract Wash 7. Wash combined organic layers with NaHCO₃ and brine. Extract->Wash Dry 8. Dry with MgSO₄ and evaporate solvent. Wash->Dry Recrystallize 9. Recrystallize crude product to obtain pure this compound. Dry->Recrystallize

Caption: Experimental workflow for the synthesis of this compound.

Use as a Chemical Intermediate

Beyond its historical use as a riot control agent, this compound is a valuable intermediate in organic synthesis. Its reactivity, stemming from the electrophilic carbonyl group and the labile chlorine atom, allows for its use in the construction of a variety of more complex molecules.

Notably, this compound and its derivatives serve as precursors in the synthesis of several pharmaceuticals and agrochemicals. For instance, it is a building block in the synthesis of some anticonvulsant drugs, where the phenacyl group is incorporated into a larger heterocyclic structure. It has also been utilized in the synthesis of the anthelmintic drug Tetramisole. In the agrochemical industry, derivatives of this compound are used to produce fungicides and herbicides. Furthermore, its distinct aroma has led to its use in the fragrance industry.

Conclusion

This compound holds a significant place in the history of applied chemistry. Its journey from a laboratory curiosity to a tool of warfare and law enforcement, and finally to a versatile chemical intermediate, reflects the broader trends in the development and application of synthetic organic chemistry. For researchers and professionals in drug development and other chemical sciences, an understanding of the history, properties, and reactivity of this compound provides a valuable case study in the dual-use nature of chemical compounds and the ongoing evolution of their applications.

An In-Depth Technical Guide to 2-Chloroacetophenone Derivatives and Analogs: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroacetophenone, a reactive ketone, serves as a versatile scaffold for the synthesis of a diverse array of derivatives and analogs with significant pharmacological potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their antifungal, anti-inflammatory, and anticancer properties. Detailed experimental protocols for key synthetic methodologies and biological assays are presented, alongside a quantitative summary of structure-activity relationships. Furthermore, this guide illustrates the intricate signaling pathways modulated by these compounds through detailed diagrams, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction

This compound and its derivatives have emerged as a promising class of compounds in medicinal chemistry. The presence of a reactive α-chloro group and an aromatic ring provides a unique platform for the synthesis of various heterocyclic and chalcone-based molecules.[1] These derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. This guide aims to provide a detailed technical resource on the chemistry and biology of this compound derivatives, with a focus on their potential applications in treating fungal infections, inflammatory diseases, and cancer.

Synthesis of this compound Derivatives

The versatile chemical nature of this compound allows for the synthesis of a wide range of derivatives. Key synthetic strategies include the Claisen-Schmidt condensation to form chalcones, which can then be used as precursors for various heterocyclic compounds such as pyrazoles and thiophenes.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a fundamental reaction for the synthesis of chalcones from this compound and various aromatic aldehydes.[2]

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

  • Materials:

    • This compound (1 equivalent)

    • Substituted aromatic aldehyde (1 equivalent)

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Ethanol

    • Glacial acetic acid or dilute HCl

    • Distilled water

  • Procedure:

    • Dissolve this compound (1 eq.) and the desired aromatic aldehyde (1 eq.) in ethanol in a round-bottom flask.

    • Slowly add an aqueous or ethanolic solution of KOH or NaOH to the reaction mixture with constant stirring.

    • Continue stirring the reaction mixture at room temperature for 2-24 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with glacial acetic acid or dilute HCl to precipitate the chalcone.

    • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

    • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.[2]

Synthesis of Pyrazole and Pyrazoline Derivatives

Chalcones derived from this compound are valuable intermediates for the synthesis of pyrazole and pyrazoline heterocycles by reaction with hydrazine derivatives.[3][4]

Experimental Protocol: Synthesis of Pyrazole Derivatives from Chalcones

  • Materials:

    • This compound-derived chalcone (1 equivalent)

    • Hydrazine hydrate or Phenylhydrazine (1-1.2 equivalents)

    • Ethanol or Glacial acetic acid

  • Procedure:

    • Dissolve the chalcone (1 eq.) in ethanol or glacial acetic acid in a round-bottom flask.

    • Add hydrazine hydrate or phenylhydrazine (1-1.2 eq.) to the solution.

    • Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the pyrazole derivative.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent to yield the purified pyrazole.[3][4]

Synthesis of Thiophene Derivatives

Thiophene derivatives can be synthesized from this compound through various multi-step reactions, often involving cyclization reactions with sulfur-containing reagents.[5]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

  • Materials:

    • This compound

    • Malononitrile or other active methylene compounds

    • Elemental sulfur

    • An organic base (e.g., morpholine, diethylamine)

    • Ethanol or Methanol

  • Procedure:

    • In a round-bottom flask, combine this compound, an active methylene compound (e.g., malononitrile), and elemental sulfur in ethanol or methanol.

    • Add a catalytic amount of an organic base, such as morpholine or diethylamine.

    • Stir the mixture at room temperature or with gentle heating.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.[5]

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated significant potential in several therapeutic areas, including antifungal, anti-inflammatory, and anticancer applications.

Antifungal Activity

Several derivatives of this compound exhibit potent antifungal activity, particularly against clinically relevant fungal pathogens like Candida albicans and Aspergillus species.[6][7]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

A key mechanism of antifungal action for many azole-containing this compound derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and leading to fungal cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

  • Materials:

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

    • RPMI-1640 medium

    • 96-well microtiter plates

    • Test compounds (this compound derivatives)

    • Positive control antifungal drug (e.g., fluconazole, amphotericin B)

    • Spectrophotometer or plate reader

  • Procedure (Broth Microdilution Method):

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

    • Prepare a standardized fungal inoculum as per CLSI guidelines.

    • Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[8]

    • To determine the MFC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate.[6]

Quantitative Data: Antifungal Activity

Derivative ClassFungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
N-phenylacetamideCandida albicans128 - 256512 - 1024[6]
N-phenylacetamideCandida parapsilosis128 - 256512 - 1024[6]
N-phenylacetamideAspergillus niger32 - 25664 - 1024[7]
N-phenylacetamideAspergillus flavus16 - 25632 - 512[9]
Anti-inflammatory Activity

Certain this compound derivatives, particularly chalcones and pyrazoles, have shown promising anti-inflammatory properties.[10][11]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. This includes the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of pro-inflammatory prostaglandins. Additionally, some derivatives have been shown to suppress the activation of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a central regulator of inflammatory gene expression.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Materials:

    • Rats or mice

    • Carrageenan solution (1% in saline)

    • Test compound

    • Positive control (e.g., indomethacin, diclofenac)

    • Plethysmometer

  • Procedure:

    • Administer the test compound or vehicle (control) to the animals orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the hind paw to induce inflammation.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[5]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Materials:

    • COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compound

    • Assay buffer and cofactors

    • Detection reagent (e.g., for measuring prostaglandin E2 production)

    • Plate reader

  • Procedure:

    • Pre-incubate the COX enzyme with the test compound or vehicle at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • After a specific incubation period, stop the reaction.

    • Quantify the amount of prostaglandin produced using a suitable detection method (e.g., ELISA, colorimetric, or fluorometric assay).

    • Calculate the percentage of COX inhibition and determine the IC50 value of the test compound.[12][13]

Quantitative Data: Anti-inflammatory Activity

Derivative ClassAssayTargetIC50 / % InhibitionReference
PyrazoleCarrageenan-induced paw edemaIn vivoED50: 35.7 µmol/kg[11]
PyrazoleCOX-2 InhibitionIn vitroSI: 7.83[11]
Anticancer Activity

A significant number of this compound derivatives, especially chalcones, have been investigated for their anticancer properties against a variety of human cancer cell lines.[14][15]

Mechanism of Action: Induction of Apoptosis and Inhibition of Tubulin Polymerization

The anticancer effects of these compounds are often mediated through multiple mechanisms. A primary mechanism is the induction of apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of a cascade of caspases, such as caspase-3 and caspase-9.[16] Another important mechanism of action for some chalcone derivatives is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Experimental Protocol: Determination of IC50 in Cancer Cell Lines (MTT Assay)

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

    • Cell culture medium and supplements

    • 96-well plates

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data: Anticancer Activity

Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-ChalconeMDA-MB-231 (Breast)2.13 ± 0.80
Pyrazole-ChalconeHeLa (Cervical)4.34 ± 0.98
Pyrazole-ChalconePC-3 (Prostate)4.46 ± 0.53
Thiazole-ChalconeOVCAR-3 (Ovarian)1.55
Thiazole-ChalconeMDA-MB-468 (Breast)2.95

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound derivatives is crucial for understanding their mechanisms of action and for designing further experiments.

Signaling Pathway Diagrams

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action cluster_outcome Outcome Lanosterol Lanosterol L14DM Lanosterol 14α-demethylase (CYP51) Lanosterol->L14DM Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation L14DM->Ergosterol Product Disrupted_Membrane Disrupted Membrane Integrity CAP_Derivative This compound Derivative (Azole) CAP_Derivative->L14DM Inhibition Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

Caption: Antifungal mechanism of azole-containing this compound derivatives.

Anti_inflammatory_Mechanism cluster_stimulation Inflammatory Stimulus (e.g., LPS) cluster_signaling Intracellular Signaling cluster_drug_action Drug Action Stimulus Stimulus IKK IKK Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IkBα Degradation Proinflammatory_Genes Pro-inflammatory Gene Transcription Inflammation Reduced Inflammation CAP_Derivative This compound Derivative CAP_Derivative->IKK Inhibition CAP_Derivative->IkB Inhibition of Degradation

Caption: Anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Anticancer_Apoptosis cluster_drug_action Drug Action cluster_pathways Apoptotic Pathways cluster_tubulin Tubulin Polymerization CAP_Derivative This compound Derivative (Chalcone) Mitochondria Mitochondria CAP_Derivative->Mitochondria Tubulin Tubulin Dimers CAP_Derivative->Tubulin Inhibition Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Cell_Cycle_Arrest->Apoptosis Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_optimization Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antifungal Antifungal Assays (MIC, MFC) Characterization->Antifungal Anti_inflammatory Anti-inflammatory Assays (In vivo/In vitro) Characterization->Anti_inflammatory Anticancer Anticancer Assays (IC50) Characterization->Anticancer Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX, CYP51) Antifungal->Enzyme_Inhibition Anti_inflammatory->Enzyme_Inhibition Signaling_Pathways Signaling Pathway Analysis (Western Blot) Anti_inflammatory->Signaling_Pathways Anticancer->Signaling_Pathways Cell_Cycle Cell Cycle Analysis Anticancer->Cell_Cycle Apoptosis_Assays Apoptosis Assays (Caspase activity) Anticancer->Apoptosis_Assays SAR Structure-Activity Relationship (SAR) Analysis Enzyme_Inhibition->SAR Signaling_Pathways->SAR Cell_Cycle->SAR Apoptosis_Assays->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization

References

A Comprehensive Technical Guide to 2-Chloroacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial landscape, chemical properties, synthesis, analysis, and biological activity of 2-Chloroacetophenone, a key intermediate in pharmaceutical and chemical research.

Introduction

This compound, also known by its CAS number 532-27-4 and as phenacyl chloride, is a versatile crystalline organic compound with significant applications in organic synthesis.[1][2] It serves as a crucial building block for the synthesis of a wide range of pharmaceuticals, agrochemicals, and fragrances.[1] Its reactivity, stemming from the presence of a chlorine atom alpha to the carbonyl group, makes it a valuable intermediate for introducing the phenacyl group into various molecular scaffolds.[1] This guide provides a comprehensive overview of this compound, focusing on its commercial availability, technical specifications, relevant experimental protocols, and its primary mechanism of action as a sensory irritant through the activation of the TRPA1 ion channel.

Commercial Suppliers and Product Specifications

This compound is commercially available from a variety of chemical suppliers worldwide, catering to both research and industrial scales. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. The isomer, 2'-Chloroacetophenone (CAS 2142-68-9), is also commercially available and finds use in various synthetic applications.[3][4][5][6]

Table 1: Prominent Commercial Suppliers of this compound and its Isomer
SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich (Merck) 2'-Chloroacetophenone2142-68-9≥ 98.0% (GC, area%)Offers detailed safety and handling information.[6]
Chem-Impex This compound532-27-4≥ 99% (HPLC)Highlights its use in pharmaceutical and agrochemical synthesis.[1]
Axios Research 2'-Chloroacetophenone2142-68-9Reference StandardProvided for analytical method development and quality control.[5]
Tokyo Chemical Industry (TCI) 2'-Chloroacetophenone2142-68-9>97.0% (GC)Provides information on storage and transport regulations.
Table 2: Physicochemical Properties of this compound (CAS: 532-27-4)
PropertyValueSource
Molecular Formula C₈H₇ClO[2]
Molecular Weight 154.59 g/mol [2]
Appearance White to gray crystalline solid[2][7]
Melting Point 54-56 °C[2]
Boiling Point 244.5 °C[2]
Density 1.324 g/cm³[2]
Solubility Insoluble in water[2][7]
Vapor Pressure 0.0054 mmHg at 20 °C[7]
Table 3: Representative Certificate of Analysis Data for 2'-Chloroacetophenone (CAS: 2142-68-9)
TestSpecificationResult
Appearance --
Solubility --
¹H-NMR Conforms to structureConforms to structure
Mass Spectrum Conforms to structureConforms to structure
Chromatographic Purity >90%>90%

Note: This is a representative Certificate of Analysis for the isomer 2'-Chloroacetophenone and is intended to illustrate the typical quality control parameters. Researchers should always refer to the lot-specific CoA provided by the supplier for the exact specifications of the product they have purchased.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of chloroacetophenones, as well as an example of its application in a synthetic transformation relevant to drug discovery.

Synthesis of Chloroacetophenones

A general and environmentally friendly method for the synthesis of chloroacetophenones involves the transformation of the corresponding bromoacetophenones in an aqueous medium.[8]

General Procedure for Aqueous Synthesis of Chloroacetophenones: [8]

  • To a reaction vessel, add the starting bromoacetophenone (1.0 mmol), a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 mmol), and water (5 mL).

  • Add an excess of a chloride source, such as sodium chloride (5.0 mmol).

  • To the stirred mixture, add a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude chloroacetophenone.

  • Purify the product by recrystallization or column chromatography if necessary.

This method avoids the use of large quantities of volatile organic solvents, making it a greener alternative to traditional synthetic routes.[8]

Purification of this compound

Purification of this compound can be achieved through standard laboratory techniques.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Analytical Methods

Accurate analysis of this compound is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

3.3.1. High-Performance Liquid Chromatography (HPLC) Method: [9][10]

  • Column: Newcrom R1 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[9][10]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare the sample solution by dissolving the material to be analyzed in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the resulting chromatograms to determine the purity and quantify the amount of this compound.

This method is scalable and can be adapted for preparative separation to isolate impurities.[9][10]

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Air Analysis: [11][12]

This method is particularly useful for detecting this compound in air samples, which is relevant given its use as a tear gas.

  • Sampling: Solid-phase microextraction (SPME) with a porous fiber.[11][12]

  • Gas Chromatograph (GC): Equipped with a narrow-bore capillary column for rapid analysis.[12]

  • Mass Spectrometer (MS): For detection and identification of the analyte.

  • Procedure:

    • Expose the SPME fiber to the air sample for a defined period to allow for the adsorption of this compound.

    • Introduce the SPME fiber into the GC injector for thermal desorption of the analyte onto the column.

    • Run the GC-MS analysis under optimized temperature programming and mass spectrometric conditions.

    • Identify this compound based on its retention time and mass spectrum.[13]

Application in Pharmaceutical Synthesis: Enantioselective Addition to a Ketone

This compound and its derivatives are valuable intermediates in the synthesis of chiral molecules, which are fundamental in drug development. The following is an illustrative protocol for an enantioselective addition of an organometallic reagent to a substituted acetophenone, demonstrating a common transformation in which these compounds are utilized.[14]

Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to p-Chloroacetophenone: [14]

  • In a glove box under a nitrogen atmosphere, charge an oven-dried, three-necked, round-bottomed flask with a chiral ligand (e.g., (R)-3-(3,5-bistrifluoromethylphenyl)-1,1'-bi-2-naphthol).

  • Remove the flask from the glove box and connect it to a Schlenk manifold.

  • Add anhydrous diethyl ether and p-chloroacetophenone to the flask.

  • In a separate flask, prepare the aryltitanium triisopropoxide reagent by reacting an aryllithium or arylmagnesium reagent with titanium tetraisopropoxide at low temperature.

  • Transfer the solution of the aryltitanium reagent to the reaction flask containing the ketone and chiral ligand via a dropping funnel over several hours at 0 °C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Perform an aqueous work-up by extracting the product with ethyl acetate.

  • Wash the combined organic layers with sodium bicarbonate solution and brine, then dry over sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the product by flash chromatography on silica gel to yield the chiral tertiary alcohol.

Mechanism of Action and Signaling Pathway

This compound is a potent lachrymatory agent, causing irritation to the eyes, skin, and respiratory tract.[2][7] Its primary mechanism of action at the molecular level is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[15][16][17] TRPA1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons, where it functions as a sensor for a wide array of noxious stimuli, including chemical irritants.[18][19]

The activation of TRPA1 by this compound is believed to occur through covalent modification of cysteine and lysine residues within the N-terminus of the channel protein.[15][16] As an electrophilic compound, this compound can react with nucleophilic amino acid side chains, leading to a conformational change in the TRPA1 channel that results in its opening.[15] This channel opening allows for an influx of cations, primarily calcium (Ca²⁺), into the sensory neuron.[20]

The influx of Ca²⁺ depolarizes the neuron, leading to the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain and irritation.[18] Furthermore, the Ca²⁺ influx triggers the local release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve endings.[18][20] These neuropeptides contribute to the characteristic inflammatory response, including vasodilation and plasma extravasation, associated with exposure to tear gas agents.[18]

Signaling Pathway Diagram

TRPA1_Activation_by_2_Chloroacetophenone cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Sensory Neuron) 2_CAP This compound (Electrophile) TRPA1_closed TRPA1 Channel (Closed) 2_CAP->TRPA1_closed Covalent Modification TRPA1_open TRPA1 Channel (Open) TRPA1_closed->TRPA1_open Conformational Change Cys_Lys Cysteine/Lysine Residues Ca_influx Ca²⁺ Influx TRPA1_open->Ca_influx Depolarization Neuronal Depolarization Ca_influx->Depolarization Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_influx->Neuropeptide_Release Action_Potential Action Potential to CNS Depolarization->Action_Potential Pain_Sensation Sensation of Pain and Irritation Action_Potential->Pain_Sensation Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation

Caption: Activation of the TRPA1 ion channel by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Quality Control & Analysis cluster_application Application in Research Start Starting Material (e.g., Bromoacetophenone) Synthesis Chemical Synthesis (e.g., Aqueous Method) Start->Synthesis Crude Crude this compound Synthesis->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Pure Pure this compound Purification->Pure QC Analytical Characterization Pure->QC Application Use in Downstream Synthesis (e.g., Pharmaceutical Intermediate) Pure->Application HPLC HPLC Analysis (Purity) QC->HPLC GCMS GC-MS Analysis (Identification) QC->GCMS NMR NMR Spectroscopy (Structure Elucidation) QC->NMR Reaction Synthetic Transformation Application->Reaction Final_Product Target Molecule (e.g., Chiral Alcohol) Reaction->Final_Product

Caption: A typical experimental workflow involving this compound.

Conclusion

This compound remains a chemical of significant interest to the research and drug development communities. Its commercial availability from various suppliers, coupled with well-established analytical and synthetic protocols, facilitates its use in a wide array of applications. A thorough understanding of its chemical properties, handling requirements, and biological mechanism of action is paramount for its safe and effective utilization in the laboratory. This guide has provided a comprehensive technical overview to support researchers and scientists in their endeavors with this versatile synthetic building block.

References

2-Chloroacetophenone as a Riot Control Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroacetophenone, commonly known as CN gas, is a potent lachrymatory agent that has been widely used in riot control and as a tear gas. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, toxicology, and synthesis. It is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support further investigation and the development of potential countermeasures. The primary mechanism of action for this compound is the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key sensor for environmental irritants. This guide details the known signaling pathways associated with TRPA1 activation and presents experimental workflows for the synthesis, purification, and biological evaluation of this compound.

Chemical and Physical Properties

This compound is a white crystalline solid with a sharp, irritating odor often described as floral or like apple blossoms at low concentrations.[1][2][3][4] It is sparingly soluble in water but soluble in organic solvents such as alcohol, benzene, and ether.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₈H₇ClO[2]
Molecular Weight 154.59 g/mol [2]
Appearance Colorless to gray crystalline solid[1][3][4]
Odor Sharp, irritating, floral-like[1][2][3]
Melting Point 54-56 °C[5]
Boiling Point 244-245 °C[5]
Density 1.324 g/mL at 25 °C[5]
Solubility Insoluble in water; soluble in alcohol, benzene, ether[5]
Vapor Pressure 0.0054 mmHg at 20 °C[3]

Mechanism of Action: TRPA1 Receptor Activation

The primary mechanism by which this compound exerts its potent irritant effects is through the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[6][7][8] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a well-established sensor for a wide range of environmental irritants and electrophilic compounds.[6][9]

As an electrophile, this compound is thought to act as an SN2-alkylating agent, reacting with nucleophilic sites on biological molecules.[3] The activation of TRPA1 by electrophiles like CN involves the covalent modification of specific cysteine residues within the cytoplasmic N-terminus of the channel protein.[5][10] This modification triggers a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily Ca²⁺ and Na⁺.[6][9]

The influx of calcium ions into the sensory neuron leads to depolarization and the generation of action potentials, which are transmitted to the central nervous system, resulting in the sensation of pain and irritation.[9] Furthermore, the activation of TRPA1 in nerve terminals triggers the release of neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP), which contribute to neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the recruitment of immune cells.[9]

TRPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CN This compound (CN) TRPA1 TRPA1 Channel (Closed) CN->TRPA1 Covalent Modification TRPA1_open TRPA1 Channel (Open) TRPA1->TRPA1_open Conformational Change Cysteine Cysteine Residue (C621, C665) Ca_ion Ca²⁺ Influx TRPA1_open->Ca_ion Depolarization Neuronal Depolarization Ca_ion->Depolarization Neuropeptide Neuropeptide Release (Substance P, CGRP) Ca_ion->Neuropeptide AP Action Potential (Pain Signal to CNS) Depolarization->AP Inflammation Neurogenic Inflammation Neuropeptide->Inflammation

Figure 1: Signaling pathway of this compound via TRPA1 activation.

Toxicology and Physiological Effects

This compound is a potent irritant to the eyes, respiratory tract, and skin.[4] Exposure causes immediate burning pain, intense lacrimation (tearing), blepharospasm (involuntary closure of the eyelids), and irritation of the nose and throat.[1][4] Dermal exposure can lead to irritation, erythema, and in high concentrations, chemical burns.[4]

Table 2: Quantitative Toxicological Data for this compound

ParameterSpeciesRouteValueReference(s)
LCt₅₀ HumanInhalation7,000 - 14,000 mg·min/m³[1]
ICt₅₀ (Eye Irritation) HumanInhalation80 mg·min/m³[1]
Threshold for Eye Irritation HumanInhalation0.3 mg/m³[1]
LD₅₀ RatOral127 mg/kg[11]
LD₅₀ MouseOral139 mg/kg[3]
LD₅₀ RabbitOral118 mg/kg[3]
LC₅₀ (10 min) RatInhalation159 mg/m³[3]
LD₅₀ Guinea PigDermal>1 g/kg[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride. An alternative laboratory-scale synthesis involves the direct chlorination of acetophenone.

Protocol: Chlorination of Acetophenone [12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a gas inlet tube, dissolve 20 g of acetophenone in 100 g of glacial acetic acid.

  • Chlorination: While stirring vigorously, pass a steady stream of chlorine gas through the solution. Monitor the reaction by weight to ensure the correct amount of chlorine is absorbed. If the reaction becomes too vigorous, cool the flask with an ice-water bath.

  • Reaction Completion: Continue passing chlorine gas until the necessary amount has been absorbed. Allow the reaction mixture to stand at room temperature until the solution becomes colorless.

  • Isolation: Pour the reaction mixture into a beaker of ice-water. The product will separate as an oily liquid which should rapidly solidify.

  • Purification: Collect the solid product by filtration and wash thoroughly with distilled water. Recrystallize the crude product from dilute ethanol to yield pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Dissolve Acetophenone in Acetic Acid chlorination Introduce Chlorine Gas with Stirring start->chlorination completion Monitor until Colorless chlorination->completion precipitation Pour into Ice-Water completion->precipitation filtration Filter and Wash with Water precipitation->filtration recrystallization Recrystallize from Dilute Ethanol filtration->recrystallization product Pure this compound recrystallization->product

Figure 2: Experimental workflow for the synthesis and purification of this compound.
In Vitro Assay for TRPA1 Activation

The activation of TRPA1 by this compound can be quantified using a cell-based calcium imaging assay. This typically involves cells (e.g., HEK293 or CHO cells) that are engineered to express the human TRPA1 receptor and are loaded with a calcium-sensitive fluorescent dye.

Protocol: Calcium Flux Assay [13]

  • Cell Culture: Culture human TRPA1-expressing cells in a 96-well black-walled plate until they reach an appropriate confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Calcium 6) for 2 hours in a physiological buffer solution.

  • Compound Addition: Prepare serial dilutions of this compound in the physiological buffer. Add the compound solutions to the wells of the 96-well plate.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well at regular intervals using a fluorescence plate reader (e.g., FlexStation 3) with an excitation wavelength of 488 nm. An increase in fluorescence indicates an influx of calcium and therefore activation of the TRPA1 channel.

  • Data Analysis: Plot the change in fluorescence against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.

Calcium_Assay_Workflow start Seed TRPA1-expressing cells in 96-well plate culture Culture cells to appropriate confluency start->culture dye_loading Load cells with calcium-sensitive dye culture->dye_loading compound_add Add compound to wells dye_loading->compound_add compound_prep Prepare serial dilutions of This compound compound_prep->compound_add measurement Measure fluorescence over time compound_add->measurement analysis Analyze data and calculate EC₅₀ measurement->analysis

Figure 3: Experimental workflow for an in vitro TRPA1 activation assay.
Animal Model for Irritancy Testing

The irritant potential of this compound can be assessed in vivo using animal models. The guinea pig is a commonly used species for skin irritancy studies.

Protocol: Guinea Pig Skin Irritancy Test (Adapted from[14])

  • Animal Preparation: Use healthy, young adult guinea pigs. Shave the dorsal skin of the animals 24 hours before the application of the test substance.

  • Substance Application: Prepare solutions of this compound in a suitable vehicle (e.g., acetone or ethanol) at various concentrations. Apply a small, fixed volume of each solution to a defined area of the shaved skin. A control group receiving only the vehicle should be included.

  • Observation: Observe the animals for signs of skin irritation, such as erythema (redness) and edema (swelling), at specified time points (e.g., 24, 48, and 72 hours) after application.

  • Scoring: Score the severity of erythema and edema according to a standardized scale (e.g., the Draize scale).

  • Data Analysis: Calculate the primary irritation index for each concentration to determine the irritant potential of the substance.

Conclusion

This compound remains a significant compound of interest for researchers in toxicology, pharmacology, and drug development due to its potent physiological effects mediated by the TRPA1 ion channel. This technical guide has provided a detailed overview of its properties, mechanism of action, and relevant experimental protocols. The presented data and methodologies offer a foundation for further studies aimed at understanding the precise molecular interactions of CN with its biological targets and for the development of effective antagonists or therapeutic interventions for exposure to riot control agents. The continued investigation into the structure-activity relationships of TRPA1 agonists and antagonists is crucial for the advancement of both chemical safety and novel analgesic therapies.

References

Methodological & Application

The Pivotal Role of 2-Chloroacetophenone in the Synthesis of Key Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloroacetophenone and its derivatives are versatile chemical intermediates that serve as crucial building blocks in the synthesis of a wide range of pharmaceutical agents. Their inherent reactivity, attributed to the presence of a reactive α-chloro ketone functional group, makes them ideal starting materials for constructing complex molecular architectures found in various drug classes. This document provides detailed application notes and experimental protocols for the synthesis of prominent antifungal and anticonvulsant agents derived from chloroacetophenone precursors.

Application in the Synthesis of Azole Antifungal Agents

Chlorinated derivatives of this compound are fundamental to the industrial synthesis of several imidazole-based antifungal drugs. These agents function by inhibiting lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The following sections detail the synthesis of Miconazole, Econazole, and Ketoconazole.

Synthesis of Miconazole Nitrate

Miconazole is a widely used antifungal medication for treating superficial fungal infections. A common synthetic approach involves a one-pot reaction starting from 2,2',4'-trichloroacetophenone. This method is efficient as it avoids the isolation of intermediate products.

Quantitative Data Summary: Miconazole Nitrate Synthesis

Reaction StageStarting MaterialKey ReagentsProductYield (%)Purity (%)
N-Alkylation, Reduction, and O-Alkylation (One-Pot)2,2',4'-TrichloroacetophenoneImidazole, Organic base, Potassium borohydride, 2,4-Dichlorobenzyl chloride, Nitric acidMiconazole Nitrate>68>99.8

Experimental Protocol: One-Pot Synthesis of Miconazole Nitrate [1]

  • N-Alkylation: In a suitable reaction vessel, dissolve imidazole and an organic base catalyst (e.g., triethylamine) in an organic solvent (e.g., benzene). Heat the mixture with stirring to facilitate dissolution.

  • Slowly add a solution of 2,2',4'-trichloroacetophenone in the same organic solvent to the reaction mixture. Maintain the temperature and continue stirring to form α-(1-imidazolyl)-2,4-dichloroacetophenone.

  • Reduction: To the reaction mixture from the previous step, add a phase transfer catalyst (e.g., PEG-600), potassium borohydride, and a lithium salt catalyst (e.g., lithium carbonate). Heat the mixture to facilitate the reduction of the ketone to the corresponding alcohol.

  • O-Alkylation and Nitration: Cool the reaction mixture and add an inorganic base catalyst (e.g., KOH or NaOH).

  • Add 2,4-dichlorobenzyl chloride dropwise and stir the mixture at an elevated temperature.

  • Upon completion of the reaction, wash the mixture thoroughly with water and separate the organic layer.

  • Adjust the pH of the organic layer to 1 with nitric acid to precipitate Miconazole Nitrate as a white solid.

  • Filter the solid and wash sequentially with benzene, water, and absolute ethanol.

  • Recrystallize the crude product from 95% ethanol, using activated carbon for decolorization if necessary.

  • Dry the purified Miconazole Nitrate under reduced pressure.

Reaction Pathway for Miconazole Synthesis

Miconazole_Synthesis 2,2',4'-Trichloroacetophenone 2,2',4'-Trichloroacetophenone Intermediate_Ketone α-(1-imidazolyl)-2,4- dichloroacetophenone 2,2',4'-Trichloroacetophenone->Intermediate_Ketone N-Alkylation Imidazole Imidazole Imidazole->Intermediate_Ketone Intermediate_Alcohol α-(1-imidazolyl)-2,4- dichlorophenylethanol Intermediate_Ketone->Intermediate_Alcohol Reduction (KBH4) Miconazole Miconazole Intermediate_Alcohol->Miconazole O-Alkylation 2,4-Dichlorobenzyl_chloride 2,4-Dichlorobenzyl_chloride 2,4-Dichlorobenzyl_chloride->Miconazole Miconazole_Nitrate Miconazole_Nitrate Miconazole->Miconazole_Nitrate Salt Formation Nitric_acid Nitric_acid Nitric_acid->Miconazole_Nitrate

Caption: One-pot synthesis of Miconazole Nitrate.

Synthesis of Econazole Nitrate

The synthesis of Econazole is analogous to that of Miconazole, with the primary difference being the use of 4-chlorobenzyl chloride in the final O-alkylation step. An alternative route begins with the reduced intermediate, 2-chloro-1-(2,4-dichlorophenyl)ethanol.[1]

Experimental Protocol: Synthesis of Econazole Nitrate from 2-chloro-1-(2,4-dichlorophenyl)ethanol [1]

  • In a reaction vessel, combine 1-(2,4-dichlorophenyl)-2-chloro-ethanol and imidazole in tetrahydrofuran (THF).

  • Add sodium hydroxide (NaOH) as the base and PEG-400 as a phase transfer catalyst.

  • Reflux the mixture for 3 hours.

  • Add additional NaOH and then reflux with p-chlorobenzyl chloride for 4 hours.

  • After the reaction, acidify with nitric acid, followed by distillation and recrystallization from 95% ethanol to yield Econazole Nitrate.

Logical Workflow for Econazole Synthesis

Econazole_Workflow cluster_0 Reaction Setup cluster_1 N-Alkylation cluster_2 O-Alkylation cluster_3 Work-up and Purification A Combine 1-(2,4-dichlorophenyl)-2-chloro-ethanol, imidazole, NaOH, PEG-400 in THF B Reflux for 3 hours A->B C Add more NaOH and p-chlorobenzyl chloride B->C D Reflux for 4 hours C->D E Acidify with Nitric Acid D->E F Distillation E->F G Recrystallization from 95% Ethanol F->G H Econazole Nitrate G->H

Caption: Experimental workflow for Econazole Nitrate synthesis.

Synthesis of Ketoconazole

Ketoconazole is a broad-spectrum antifungal agent. Its synthesis is a multi-step process that commences with 2',4'-dichloroacetophenone.

Quantitative Data Summary: Ketoconazole Synthesis

| Reaction Stage | Starting Material | Product | Yield (%) | | --- | --- | --- | | Ketalization and Bromination | 2',4'-Dichloroacetophenone | 2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolane | Not specified | | Benzoylation | 2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolane | cis-2-Benzoyloxymethyl-2-(2,4-dichlorophenyl)-1,3-dioxolane | 50 | | Imidazole Coupling | cis-2-Benzoyloxymethyl-2-(2,4-dichlorophenyl)-1,3-dioxolane | Imidazole derivative | Not specified | | Saponification | Imidazole derivative | Alcohol intermediate | 96 | | Mesylation and Coupling | Alcohol intermediate | Ketoconazole | 59 |

Experimental Protocol: Synthesis of Ketoconazole [2]

  • Ketalization and Bromination: Reflux 2,4-dichloroacetophenone with glycerine in a benzene/n-butanol mixture with a catalytic amount of p-toluenesulfonic acid, with azeotropic removal of water. After cooling, add bromine dropwise. The mixture is then evaporated in vacuo.

  • Benzoylation: The crude product from the previous step is dissolved in dry pyridine, and benzoyl chloride is added dropwise at 5 °C. The mixture is stirred, diluted with water, and extracted. The organic layer is washed, dried, and evaporated to yield a residue that is crystallized to give the cis-bromo ketal benzoate.

  • Imidazole Coupling: The bromo ketal is coupled with imidazole in dry dimethylacetamide.

  • Saponification: The resulting ester is saponified by refluxing with NaOH in a dioxane-water medium to yield the corresponding alcohol.

  • Mesylation and Final Coupling: The alcohol is converted to its methanesulfonate ester, which is then coupled with the sodium salt of 1-acetyl-4-(4-hydroxyphenyl)piperazine to afford Ketoconazole.

Signaling Pathway Inhibition by Azole Antifungals

Ergosterol_Pathway Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol_14a_demethylase Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Essential component Azole_Antifungals Azole_Antifungals Azole_Antifungals->Lanosterol_14a_demethylase Inhibits

Caption: Inhibition of ergosterol biosynthesis by azole antifungals.

Application in the Synthesis of Anticonvulsant Agents

This compound derivatives are also valuable precursors for the synthesis of novel compounds with potential anticonvulsant activity. The following section describes the synthesis of a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.

Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives

These compounds have been designed as potential anticonvulsant agents. The synthesis involves the preparation of alkylating agents from substituted anilines, followed by their reaction with appropriate amines.

Quantitative Data Summary: Anticonvulsant Synthesis

| Reaction Stage | Starting Material | Product | Yield (%) | | --- | --- | --- | | Acylation | 3-Chloroaniline or 3-Trifluoromethylaniline | 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone | Not specified | | Alkylation | Substituted this compound | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | 44 - 78 |

Experimental Protocol: Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives [3]

  • Preparation of Alkylating Agents: The starting materials, 2-chloro-1-(3-chlorophenyl)ethanone and 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone, are prepared by the acylation of 3-chloroaniline or 3-trifluoromethylaniline with 2-chloroacetyl chloride. This reaction is carried out at 0 °C for 3 hours in a mixture of dichloromethane (DCM) and 2% aqueous sodium hydroxide solution.

  • Alkylation: The final compounds are synthesized by the alkylation of the corresponding amines with the previously obtained alkylating agents. The reaction is conducted at 60 °C in a biphasic liquid-solid system consisting of dry acetone, potassium carbonate, and a catalytic amount of potassium iodide. The progress of the reaction is monitored by HPLC.

General Synthetic Scheme for Anticonvulsant Derivatives

Anticonvulsant_Synthesis Substituted_Aniline Substituted_Aniline Alkylating_Agent Substituted This compound Substituted_Aniline->Alkylating_Agent Acylation 2-Chloroacetyl_chloride 2-Chloroacetyl_chloride 2-Chloroacetyl_chloride->Alkylating_Agent Final_Product N-phenyl-2-(4-phenylpiperazin-1-yl) acetamide derivative Alkylating_Agent->Final_Product Alkylation Amine Amine Amine->Final_Product

Caption: General synthesis of anticonvulsant acetamide derivatives.

These detailed protocols and application notes highlight the significance of this compound and its derivatives as pivotal intermediates in the synthesis of essential pharmaceuticals. The provided methodologies offer a foundation for researchers and drug development professionals to explore and optimize these synthetic routes for the efficient production of these vital medicines.

References

Application Notes and Protocols: 2-Chloroacetophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacetophenone, also known as phenacyl chloride, is a versatile and highly reactive bifunctional reagent that serves as a cornerstone in modern organic synthesis. Its utility stems from the presence of two reactive sites: an α-haloketone moiety and an aromatic ring. The carbonyl group and the adjacent carbon-chlorine bond are susceptible to a wide range of nucleophilic attacks and condensation reactions, making this compound an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds, pharmacologically active molecules, and other valuable organic intermediates.[1] This document provides detailed application notes and experimental protocols for several key synthetic transformations involving this compound, aimed at providing researchers and drug development professionals with a practical guide to its use in the laboratory.

Synthetic Applications Overview

This compound is a key building block in the synthesis of numerous classes of organic compounds, including:

  • Chalcones: These α,β-unsaturated ketones are synthesized via the Claisen-Schmidt condensation and are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5]

  • Epoxides (Glycidic Esters): The Darzens condensation of this compound with aldehydes or ketones provides access to α,β-epoxy ketones, which are valuable intermediates for further synthetic transformations.[1][6][7][8][9]

  • Furans: The Feist-Benary furan synthesis utilizes this compound as an α-halo ketone component to construct substituted furan rings, a common motif in natural products and pharmaceuticals.[10][11][12][13][14]

  • Thiazoles: Through the Hantzsch thiazole synthesis, this compound reacts with thioamides to form highly functionalized thiazole derivatives, a class of heterocycles with significant therapeutic applications.[15][16][17][18][19]

  • Primary Amines: The Gabriel synthesis offers a classic method for the preparation of primary amines, where this compound can serve as the electrophilic substrate.[20][21][22][23][24]

The subsequent sections will provide detailed experimental protocols for these important reactions.

Key Experiments: Data and Protocols

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from this compound and an appropriate aromatic aldehyde in the presence of a base.

Quantitative Data Summary:

Aldehyde ReactantBaseSolventReaction TimeYield (%)Reference
BenzaldehydeNaOHEthanol48 h84.54[4]
4-ChlorobenzaldehydeKOHEthanol24 h72[25]
4-MethoxybenzaldehydeNaOHMethanol48 h-[4]
3-BromobenzaldehydeNaOHNone (Grinding)10 minHigh[26]
4-BromobenzaldehydeKOHEthanol24 h50[25]

Experimental Protocol: Synthesis of (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one [26]

  • Reaction Setup: In a porcelain mortar (8 cm diameter), add benzaldehyde (0.5 mL, 5.0 mmol), 4'-chloroacetophenone (0.65 mL, 5.0 mmol), and one pellet of solid NaOH (approx. 0.2 g, 5.0 mmol).

  • Reaction: Grind the mixture with a pestle. After a few seconds, the mixture will become a yellow paste. Continue grinding for 10 minutes at room temperature.

  • Work-up: Add cold distilled water to the mortar and triturate the solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with water to remove excess NaOH and any unreacted starting materials.

  • Purification: The crude chalcone can be recrystallized from 95% ethanol to afford the pure product.

Logical Relationship Diagram: Claisen-Schmidt Condensation

Claisen_Schmidt cluster_reactants Reactants cluster_conditions Conditions 2_Chloroacetophenone This compound Enolate_Formation Enolate Formation 2_Chloroacetophenone->Enolate_Formation Base Aldehyde Aromatic Aldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Base Base (e.g., NaOH, KOH) Solvent Solvent (e.g., Ethanol) or Solvent-free Enolate_Formation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Chalcone_Product Chalcone Dehydration->Chalcone_Product Darzens_Condensation Start Start Reactants Mix Aldehyde, this compound, and Solvent (THF) Start->Reactants Base_Addition Add Base (e.g., K-tert-butoxide) Reactants->Base_Addition Reaction Stir at Room Temperature (24h) Base_Addition->Reaction TLC_Monitoring Monitor by TLC Reaction->TLC_Monitoring Workup Quench with Water, Extract with Ethyl Acetate TLC_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product α,β-Epoxy Ketone Purification->Product Feist_Benary Reactants This compound + β-Dicarbonyl Compound Enolate_Formation Enolate Formation Reactants->Enolate_Formation Base Base Base (e.g., Pyridine) SN2_Reaction SN2 Reaction Enolate_Formation->SN2_Reaction Cyclization_Dehydration Intramolecular Cyclization & Dehydration SN2_Reaction->Cyclization_Dehydration Furan_Product Substituted Furan Cyclization_Dehydration->Furan_Product Hantzsch_Thiazole Start Start Reactants Dissolve this compound and Thioamide in Ethanol Start->Reactants Reflux Reflux the Mixture Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Neutralization Neutralize with Base Cooling->Neutralization Filtration Filter the Precipitate Neutralization->Filtration Purification Recrystallize from Ethanol Filtration->Purification Product Thiazole Derivative Purification->Product Gabriel_Synthesis Phthalimide Phthalimide K_Phthalimide Potassium Phthalimide Phthalimide->K_Phthalimide Reacts with Base Base (KOH) Base->K_Phthalimide Alkylation SN2 Alkylation K_Phthalimide->Alkylation 2_Chloroacetophenone This compound 2_Chloroacetophenone->Alkylation N_Alkylphthalimide N-Phenacylphthalimide Alkylation->N_Alkylphthalimide Cleavage Cleavage N_Alkylphthalimide->Cleavage Hydrazine Hydrazine Hydrate Hydrazine->Cleavage Primary_Amine Primary Amine Cleavage->Primary_Amine Phthalhydrazide Phthalhydrazide Byproduct Cleavage->Phthalhydrazide

References

Application Notes and Protocols: 2-Chloroacetophenone as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacetophenone, also known as phenacyl chloride, is a highly reactive crystalline solid with the chemical formula C₈H₇ClO. Its utility as a chemical intermediate stems from the presence of a reactive chlorine atom alpha to a ketone, making it an excellent electrophile for a variety of nucleophilic substitution reactions. This reactivity profile has established this compound as a valuable building block in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole rings. The reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide. Thiazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

Application Note:

This protocol details the synthesis of 2-amino-4-phenylthiazole, a common thiazole derivative, using this compound and thiourea. The reaction proceeds via an initial S-alkylation of the thiourea by this compound, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Experimental Protocol: Classical Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • This compound (1.0 mmol, 154.6 mg)

  • Thiourea (1.2 mmol, 91.4 mg)

  • Ethanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 mmol) and thiourea (1.2 mmol).

  • Add 5 mL of ethanol and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 78°C) with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from ethanol to yield 2-amino-4-phenylthiazole as a solid.

  • Dry the purified product under vacuum.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • This compound (1 mmol, 154.6 mg)

  • Thiourea (1.1 mmol, 83.7 mg)

  • Ethanol (3 mL)

  • 10 mL microwave reactor vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine this compound (1 mmol), thiourea (1.1 mmol), and 3 mL of ethanol.[4]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant power (e.g., 170 W) for 5-15 minutes, maintaining a temperature of approximately 70-90°C.[4][5]

  • After the reaction, cool the vial to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the product with cold ethanol and dry under vacuum.[4]

Data Presentation:
Synthesis MethodReactantsSolventReaction TimeTemperatureYieldReference
ClassicalThis compound, ThioureaEthanol2-3 hoursReflux (~78°C)~70-85%Adapted from[6]
Microwave-AssistedThis compound, ThioureaEthanol5-15 minutes70-90°C89-95%[4][5]

Logical Relationship: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis reagents This compound + Thiourea intermediate S-Alkylation Intermediate reagents->intermediate S-Alkylation (SN2) cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 2-Amino-4-phenylthiazole dehydration->product

Caption: Hantzsch thiazole synthesis workflow.

Synthesis of Azole Antifungal Agents

This compound and its derivatives are key intermediates in the synthesis of imidazole-based antifungal agents like econazole and miconazole. These drugs function by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8]

Application Note:

The synthesis of these antifungal agents involves a multi-step process. A key transformation is the nucleophilic substitution of the chlorine atom in a this compound derivative by an imidazole moiety. The resulting ketone is then reduced to a secondary alcohol, which is subsequently etherified.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis by Azole Antifungals

Ergosterol_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability, Cell Death) CYP51->DisruptedMembrane FungalMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalMembrane Azole Azole Antifungal (e.g., Econazole) Azole->CYP51 Inhibition

Caption: Mechanism of action of azole antifungals.

Enantioselective Reduction to Chiral Alcohols

Chiral halohydrins are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals. The enzymatic reduction of prochiral ketones like this compound using ketoreductases (KREDs) offers a highly efficient and stereoselective route to these compounds.

Application Note:

This protocol describes the asymmetric reduction of this compound to (S)-2-chloro-1-phenylethanol using a ketoreductase. The reaction typically employs a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), to recycle the expensive NAD(P)H cofactor.

Experimental Protocol: Enzymatic Reduction of this compound

Materials:

  • This compound

  • Ketoreductase (e.g., from Rhodococcus ruber - ADH-A, or a commercially available KRED)

  • NADH or NADPH

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5).

  • Add glucose (for cofactor regeneration) and the NAD(P)H cofactor.

  • Add the ketoreductase and glucose dehydrogenase.

  • Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and add it to the reaction mixture to the desired final concentration.

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC analysis for the conversion of the ketone and the enantiomeric excess (e.e.) of the alcohol product.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Data Presentation:
Enzyme SourceSubstrateConversion (%)Enantiomeric Excess (e.e.) (%)Product ConfigurationReference
Rhodococcus ruber (ADH-A)This compound8297(S)[3]
Engineered KREDThis compound>99>99(S)[9]
Scheffersomyces stipitis2-Chloro-1-(2,4-dichlorophenyl)ethanone>9999.9(R)[10]
Baker's Yeast2,2',4'-Trichloroacetophenone51.694.6(S)[11]

Experimental Workflow: Enzymatic Reduction

Enzymatic_Reduction_Workflow start Reaction Setup (Buffer, KRED, GDH, NAD(P)H, Glucose) substrate_add Add this compound start->substrate_add reaction Incubation (Controlled Temperature and Time) substrate_add->reaction monitoring Reaction Monitoring (HPLC/GC) reaction->monitoring extraction Product Extraction (Organic Solvent) reaction->extraction monitoring->reaction purification Purification (Column Chromatography) extraction->purification product (S)-2-Chloro-1-phenylethanol purification->product

Caption: Workflow for enzymatic reduction.

Protection of Carboxylic Acids

The phenacyl group, introduced via this compound, serves as a useful protecting group for carboxylic acids. Phenacyl esters are stable to acidic conditions but can be cleaved under specific basic or reductive conditions, offering an orthogonal protection strategy in multi-step syntheses.

Application Note:

This protocol describes the protection of a carboxylic acid as its phenacyl ester using this compound, followed by a deprotection step. The esterification is typically carried out by reacting the carboxylate salt of the acid with this compound.

Experimental Protocol: Protection of a Carboxylic Acid

Materials:

  • Carboxylic acid (1.0 mmol)

  • This compound (1.0 mmol, 154.6 mg)

  • A non-nucleophilic base (e.g., triethylamine, 1.1 mmol, 153 µL)

  • Solvent (e.g., acetone, DMF)

  • Stirring apparatus

Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) in the chosen solvent (e.g., 10 mL of acetone).

  • Add the base (e.g., triethylamine, 1.1 mmol) to form the carboxylate salt in situ.

  • Add this compound (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Once the reaction is complete, the salt byproduct can be removed by filtration.

  • The solvent is removed under reduced pressure.

  • The crude phenacyl ester can be purified by recrystallization or column chromatography.

Experimental Protocol: Deprotection of a Phenacyl Ester

Procedure (using zinc in acetic acid):

  • Dissolve the phenacyl ester in acetic acid.

  • Add zinc dust in portions with stirring.

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

  • Filter off the excess zinc.

  • Remove the acetic acid under reduced pressure.

  • The resulting carboxylic acid can be purified by standard methods.

Note: Other deprotection methods, such as using sodium thiophenoxide or bis(tributyltin) oxide, can also be employed.[12]

Logical Relationship: Protection and Deprotection

Protection_Deprotection CarboxylicAcid Carboxylic Acid (R-COOH) PhenacylEster Phenacyl Ester (Protected Carboxylic Acid) CarboxylicAcid->PhenacylEster Protection (this compound, Base) PhenacylEster->CarboxylicAcid Deprotection (e.g., Zn/AcOH)

Caption: Carboxylic acid protection/deprotection cycle.

Signaling Pathways Targeted by Thiazole Derivatives in Cancer

Thiazole-containing compounds have been shown to exhibit anticancer activity by modulating various signaling pathways critical for cancer cell proliferation and survival.[2][13][14]

Thiazole_Anticancer_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Regulation cluster_tubulin Microtubule Dynamics PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Tubulin Tubulin Polymerization Microtubules Microtubule Formation Tubulin->Microtubules CellCycle G2/M Arrest Microtubules->CellCycle Thiazole Thiazole Derivatives Thiazole->mTOR Inhibition Thiazole->Bcl2 Inhibition Thiazole->Tubulin Inhibition

Caption: Key signaling pathways targeted by anticancer thiazole derivatives.[3]

References

Application Notes and Protocols for Reactions Involving 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacetophenone is a versatile reagent in organic synthesis, serving as a building block for a variety of important molecular scaffolds. While a direct Friedel-Crafts acylation using this compound as the acylating agent to transfer the chloroacetyl group is not a standard transformation, this document provides detailed protocols for key reactions where this compound is a principal reactant. The primary focus of these application notes will be on the synthesis of 1,3-diaryl-2-propen-1-ones, commonly known as chalcones, via the Claisen-Schmidt condensation. Chalcones are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for introducing an acyl group to an aromatic ring, typically employing acyl chlorides or anhydrides with a strong Lewis acid catalyst.[1] The product of such a reaction, a ketone, forms a stable complex with the Lewis acid, necessitating stoichiometric or greater amounts of the catalyst.[2]

Challenges in Direct Friedel-Crafts Acylation with this compound

A direct Friedel-Crafts acylation of an aromatic compound using this compound to introduce a phenacyl group (C₆H₅COCH₂-) is not a conventional approach. The reactivity of the α-chloro ketone functionality in the presence of a Lewis acid can lead to complex reaction pathways, including self-condensation or other rearrangements, rather than the desired acylation. The more established method to achieve such a transformation would be to use phenacyl chloride (C₆H₅COCH₂Cl) in a Friedel-Crafts alkylation reaction.

Protocol 1: Synthesis of 1,3-Diaryl-2-propen-1-ones (Chalcones) via Claisen-Schmidt Condensation

A widely employed and highly effective reaction utilizing this compound is the Claisen-Schmidt condensation with aromatic aldehydes to synthesize chalcones.[3] This base-catalyzed reaction forms a new carbon-carbon bond and is a foundational method for producing this important class of compounds.[4]

Reaction Scheme:

G reactant1 This compound reagents Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) reactant1->reagents reactant2 Aromatic Aldehyde reactant2->reagents product 1-(2-chlorophenyl)-3-aryl-2-propen-1-one (Chalcone) reagents->product Claisen-Schmidt Condensation

Caption: General scheme for the Claisen-Schmidt condensation.

Experimental Protocol:

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • Preparation of Reactant Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.0-1.2 equivalents) in ethanol.

  • Preparation of Base Solution: In a separate beaker, prepare a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 equivalents) in a minimal amount of water and then dilute with ethanol.

  • Reaction Execution: Cool the solution of the ketone and aldehyde to 0-5 °C in an ice bath. To this stirred solution, add the ethanolic base solution dropwise over a period of 15-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid or glacial acetic acid to a pH of approximately 5-6.

  • The precipitated solid product is then collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure 1,3-diaryl-2-propen-1-one derivative.

Data Presentation:
Reactant A (Ketone)Reactant B (Aldehyde)BaseSolventReaction Time (h)Yield (%)Reference
This compound4-ChlorobenzaldehydeNaOHEthanol485[5]
This compound4-MethoxybenzaldehydeKOHMethanol690N/A
This compound3-NitrobenzaldehydeNaOHEthanol878N/A

Note: The yields and reaction times are representative and can vary based on the specific substrates and reaction conditions.

Alternative Protocol: Darzens Condensation

This compound can also participate in the Darzens condensation with aldehydes or ketones in the presence of a base to form α,β-epoxy ketones (glycidic ketones).[6] This reaction is a valuable method for the synthesis of epoxides.[7]

Reaction Workflow:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product ketone This compound base Base (e.g., NaOEt) ketone->base carbonyl Aldehyde or Ketone carbonyl->base epoxy_ketone α,β-Epoxy Ketone base->epoxy_ketone Darzens Condensation solvent Aprotic Solvent solvent->base

Caption: Workflow for the Darzens condensation.

Experimental Protocol:

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium ethoxide (NaOEt) or other strong base

  • Anhydrous aprotic solvent (e.g., diethyl ether, THF)

  • Standard inert atmosphere glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet (e.g., nitrogen or argon), dissolve the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent.

  • Addition of Base: To a separate flask, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent. Cool both flasks to 0 °C.

  • Slowly add a solution or suspension of the base (1.1 equivalents) to the stirred solution of the carbonyl compound and this compound over 30-60 minutes.

  • Reaction and Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-12 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Conclusion

While the direct Friedel-Crafts acylation using this compound as an acylating agent is not a standard procedure, this versatile α-chloro ketone serves as a valuable precursor in other important organic transformations. The Claisen-Schmidt condensation to form chalcones and the Darzens condensation to synthesize α,β-epoxy ketones are robust and well-established protocols. These methods provide access to molecular scaffolds of significant interest to researchers in drug discovery and materials science. The provided protocols offer a detailed guide for the practical application of this compound in the synthesis of these valuable compounds.

References

Application Notes and Protocols for the Analytical Detection of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 2-Chloroacetophenone (CAS No. 532-27-4), a lachrymatory agent and a potential impurity or intermediate in pharmaceutical manufacturing. The methods described herein are essential for quality control, safety monitoring, and research and development purposes.

Overview of Analytical Techniques

The accurate and sensitive detection of this compound is achievable through several analytical techniques. This document focuses on two primary methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A brief discussion on the potential of electrochemical methods is also included.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the described analytical methods. This allows for a direct comparison of the key metrics for each technique.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
GC-MS 20 ng[1]5 pg> 0.995Not explicitly stated
HPLC-UV 4.5 ng/injection[1]Not explicitly statedNot explicitly stated98% (average)[1]

Note: The quantitative data for the HPLC-UV method is based on a partially validated method and further validation is recommended for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound. The combination of gas chromatography for separation and mass spectrometry for detection provides excellent identification and quantification capabilities.

Experimental Protocol: Fast GC-MS with Solid-Phase Microextraction (SPME)

This protocol describes the analysis of this compound in air samples using SPME for sample collection and pre-concentration, followed by fast GC-MS for rapid analysis.

3.1.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Methanol (HPLC grade)

  • Solid-Phase Microextraction (SPME) device with a polydimethylsiloxane (PDMS) fiber

  • GC-MS system equipped with a split/splitless injector and a mass selective detector

3.1.2. Sample Preparation: SPME

  • Expose the SPME fiber to the air sample containing this compound for a defined period (e.g., 15-30 minutes) to allow for passive sampling.

  • Alternatively, for active sampling, draw a known volume of air over the SPME fiber using a sampling pump.

  • Retract the fiber into the needle and transport it to the GC-MS for analysis.

3.1.3. GC-MS Instrumentation and Conditions

  • GC Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless for 1 minute

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp: 20 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-350

3.1.4. Data Analysis

  • Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum. Key ions for this compound include m/z 154 (M+), 105 (base peak), and 77.

  • Quantify the amount of this compound by creating a calibration curve using standard solutions of known concentrations.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing AirSample Air Sample Collection SPME Solid-Phase Microextraction (SPME) AirSample->SPME GC_Inlet GC Inlet Desorption SPME->GC_Inlet GC_Separation GC Separation GC_Inlet->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Identification & Quantification Data_Acquisition->Quantification

Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the routine analysis of this compound in various matrices, including pharmaceutical formulations.

Experimental Protocol: Reverse-Phase HPLC-UV

This protocol is based on a partially validated method and should be fully validated for the specific matrix and intended use.

4.1.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • Ethanol (for sample desorption from collection media)[1]

4.1.2. Sample Preparation

  • For solid samples: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture). Filter the solution through a 0.45 µm syringe filter before injection.

  • For air samples collected on silica gel: Desorb the silica gel tube with 1.0 mL of ethanol.[1]

4.1.3. HPLC Instrumentation and Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm (based on UV absorbance spectrum)

  • Injection Volume: 20 µL

4.1.4. Data Analysis

  • Identify this compound by its retention time compared to a standard.

  • Quantify the concentration using a calibration curve prepared from standard solutions.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution & Filtration Sample->Dissolution Injection HPLC Injection Dissolution->Injection Separation Chromatographic Separation Injection->Separation UV_Detection UV Detection Separation->UV_Detection Chromatogram Chromatogram Acquisition UV_Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Workflow for HPLC-UV analysis of this compound.

Electrochemical Detection Methods

Electrochemical sensors offer a promising alternative for the rapid and portable detection of various analytes. While specific electrochemical methods for the direct determination of this compound are not extensively reported in the literature, the electrochemical activity of the carbonyl group and the carbon-chlorine bond suggests that techniques like voltammetry could be adapted for its detection.

The principle would involve the electrochemical reduction or oxidation of this compound at the surface of a modified electrode. The resulting current would be proportional to the concentration of the analyte. Development of such a method would require:

  • Selection of an appropriate electrode material (e.g., glassy carbon, boron-doped diamond).

  • Modification of the electrode surface to enhance sensitivity and selectivity.

  • Optimization of experimental parameters such as pH, supporting electrolyte, and potential waveform.

Further research is needed to develop and validate a robust electrochemical method for this compound detection.

Logical_Relationship cluster_methods Analytical Methods cluster_principles Detection Principles Analyte This compound Volatility Volatility & Mass Fragmentation Analyte->Volatility Chrom_Prop Chromatographic Properties & UV Absorbance Analyte->Chrom_Prop Electroactivity Electrochemical Activity Analyte->Electroactivity GCMS GC-MS HPLC HPLC-UV Electrochem Electrochemical Methods Volatility->GCMS Chrom_Prop->HPLC Electroactivity->Electrochem

Logical relationship between analyte and detection methods.

Conclusion

This document provides a starting point for the analytical determination of this compound using GC-MS and HPLC-UV. The provided protocols and data can be adapted and validated for specific applications in research, quality control, and safety monitoring. While electrochemical methods show potential, further development is required for their routine use. It is recommended that all methods be thoroughly validated in the laboratory to ensure they meet the specific requirements of the intended application.

References

2-Chloroacetophenone: A Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacetophenone, a readily available α-halo ketone, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its electrophilic α-carbon and the carbonyl group provide two reactive centers for cyclization reactions, making it a valuable starting material for the construction of various five- and six-membered heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of key heterocycles utilizing this compound as a precursor.

Synthesis of Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[1] The reaction involves the condensation of an α-halo ketone, such as this compound, with a thioamide-containing compound, most commonly thiourea.[2][3] This reaction proceeds via an initial SN2 reaction, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[3]

Quantitative Data
ProductReactant 2SolventConditionsYield
2-Amino-4-phenylthiazoleThioureaMethanolRefluxHigh (up to 99% with 2-bromoacetophenone)[3]
Substituted 2-aminothiazolesSubstituted thioureasMethanolMicrowave, 90 °C, 30 minGood to Excellent
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • This compound

  • Thiourea

  • Methanol

  • Sodium carbonate solution (5%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1.1 equivalents) in methanol.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrohalic acid formed and precipitate the product.[3]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Dry the product to obtain 2-amino-4-phenylthiazole. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Hantzsch_Thiazole_Synthesis This compound This compound Intermediate Thioamidinium Intermediate This compound->Intermediate SN2 Reaction Thiourea Thiourea Thiourea->Intermediate Product 2-Amino-4-phenylthiazole Intermediate->Product Cyclization & Dehydration

Caption: Hantzsch synthesis of 2-amino-4-phenylthiazole.

Synthesis of Furans via Feist-Benary Furan Synthesis

The Feist-Benary furan synthesis is a condensation reaction between an α-halo ketone and a β-dicarbonyl compound in the presence of a base to yield substituted furans.[4][5] This method is highly versatile for accessing a wide range of furan derivatives.[6]

Quantitative Data
ProductReactant 2BaseSolventConditions
Ethyl 2-methyl-5-phenylfuran-3-carboxylateEthyl acetoacetatePyridineEthanolReflux, 4 hours
3-Acetyl-2-methyl-5-phenylfuranAcetylacetoneTriethylamineDMF80 °C, 6 hours
Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Pyridine

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure: [6]

  • To a round-bottom flask, add ethyl acetoacetate (1.2 equivalents) and pyridine (1.5 equivalents) in ethanol.

  • Slowly add this compound (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Feist_Benary_Furan_Synthesis This compound This compound Alkylated_Intermediate Alkylated Dicarbonyl This compound->Alkylated_Intermediate Ethyl_Acetoacetate Ethyl Acetoacetate Enolate Enolate Intermediate Ethyl_Acetoacetate->Enolate Base Enolate->Alkylated_Intermediate SN2 Attack Product Ethyl 2-methyl-5-phenyl- furan-3-carboxylate Alkylated_Intermediate->Product Cyclization & Dehydration

Caption: Feist-Benary synthesis of a substituted furan.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. A common synthetic route involves the condensation of an α-dicarbonyl compound or its equivalent with an o-phenylenediamine. This compound can be used as a precursor to the α-dicarbonyl component. A more direct approach involves the reaction of α-halo ketones with o-phenylenediamines.[7][8]

Quantitative Data
ProductReactant 2CatalystSolventConditionsYield
2-Phenylquinoxalineo-PhenylenediaminePyridineTHFRoom Temperature, 2-3 hours85-92% (with phenacyl bromide)[8]
Substituted 2-arylquinoxalinesSubstituted o-phenylenediaminesNoneEthanolReflux, 3-4 hoursGood (with α,α-dibromoacetophenones)[9]
Experimental Protocol: Synthesis of 2-Phenylquinoxaline

Materials:

  • This compound

  • o-Phenylenediamine

  • Pyridine (catalytic amount)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure: (Adapted from a protocol using phenacyl bromide[8])

  • To a stirred mixture of this compound (1 mmol) and a catalytic amount of pyridine in THF (2 mL), add o-phenylenediamine (1 mmol) slowly at room temperature.

  • Continue stirring for the specified time (monitor by TLC, typically 2-3 hours for phenacyl bromide).

  • After completion of the reaction, pour the mixture into water and extract with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quinoxaline_Synthesis This compound This compound Dihydropyrazine_Intermediate Dihydropyrazine Intermediate This compound->Dihydropyrazine_Intermediate Condensation o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Dihydropyrazine_Intermediate Product 2-Phenylquinoxaline Dihydropyrazine_Intermediate->Product Oxidation

Caption: Synthesis of 2-phenylquinoxaline.

Role in the Synthesis of Other Heterocycles

This compound also serves as a starting material for the synthesis of other important heterocyclic systems, often through multi-step sequences.

1,4-Benzodiazepines

While not a direct one-step synthesis from this compound, its derivatives are crucial in the synthesis of 1,4-benzodiazepines. The common pathway involves the acylation of a 2-aminobenzophenone with chloroacetyl chloride to form a 2-chloroacetamido-benzophenone intermediate. This intermediate is then cyclized to form the benzodiazepine ring.[10]

Protocol for Intermediate Synthesis:

A solution of 2-aminobenzophenone in a suitable solvent (e.g., toluene) is treated with chloroacetyl chloride at low temperatures (5-10 °C) and then stirred at room temperature for several hours to yield the 2-chloroacetamido-benzophenone intermediate.

Benzodiazepine_Intermediate_Synthesis 2-Aminobenzophenone 2-Aminobenzophenone Intermediate 2-Chloroacetamido- benzophenone 2-Aminobenzophenone->Intermediate Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Benzodiazepine 1,4-Benzodiazepine Intermediate->Benzodiazepine Cyclization

Caption: Pathway to 1,4-benzodiazepines.

Oxazoles via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis produces oxazoles from 2-acylamino-ketones.[11] this compound can be converted to a 2-acylamino-acetophenone, the required precursor, in two steps: first, conversion of the chloride to an amine (e.g., via Gabriel synthesis[12]), followed by acylation of the resulting aminoketone. The 2-acylamino-acetophenone is then cyclized and dehydrated, often using a strong acid like sulfuric acid, to furnish the oxazole ring.

Oxazole_Synthesis_Pathway This compound This compound Amino_Ketone 2-Aminoacetophenone Derivative This compound->Amino_Ketone Amination Acylamino_Ketone 2-Acylamino-acetophenone Amino_Ketone->Acylamino_Ketone Acylation Oxazole Oxazole Acylamino_Ketone->Oxazole Robinson-Gabriel Cyclodehydration

Caption: General pathway to oxazoles.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols and data presented herein demonstrate its utility in constructing thiazoles, furans, and quinoxalines, as well as its role as a precursor in the synthesis of more complex structures like benzodiazepines and oxazoles. These methodologies provide a robust foundation for researchers in organic synthesis and drug discovery to explore the chemical space of these important heterocyclic systems.

References

Application Notes and Protocols for the Enantioselective Reduction of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and fine chemicals. 2-Chloroacetophenone is a valuable substrate in this regard, as its reduction product, (R)- or (S)-2-chloro-1-phenylethanol, is a key intermediate for various biologically active molecules. This document provides detailed application notes and protocols for several leading methods for the enantioselective reduction of this compound, including chemical and biocatalytic approaches.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of a broad range of ketones.[1][2][3] It employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or catecholborane.[4] The predictability of the stereochemical outcome and the high enantioselectivities achievable make it a powerful tool in organic synthesis.[2]

Reaction Mechanism:

The reaction proceeds through a six-membered transition state. The oxazaborolidine catalyst first coordinates with the borane, which both activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[1][2] The ketone then coordinates to this activated complex in a sterically controlled manner, leading to a face-selective hydride transfer.[1]

Quantitative Data Summary:
CatalystReducing AgentSolventTemp. (°C)Time (h)Yield (%)ee (%)StereochemistryRef.
(R)-2-Methyl-CBS-oxazaborolidine (10 mol%)BH₃·THF (1.0 eq)THFRT-High91-98(S)[5]
(S)-Me-CBS-oxazaborolidine (2.01 eq)BH₃·THF (1.5 eq)THF-78 to -401.5---[1]

Note: Specific yield and ee for this compound can vary based on precise conditions. The table reflects typical ranges for aryl methyl ketones.

Experimental Protocol: CBS Reduction of this compound

Materials:

  • This compound

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and standard glassware for inert atmosphere techniques.

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the ketone in anhydrous THF (5 mL).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 equiv, 0.1 mL of a 1 M solution in toluene) dropwise to the stirred solution.

  • After stirring for 10-15 minutes, add the borane-THF complex (1.0 mmol, 1.0 equiv, 1.0 mL of a 1 M solution) dropwise over 10 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether (20 mL) and saturated aqueous NaHCO₃ (10 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 2-chloro-1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Diagrams:

CBS_Catalytic_Cycle cluster_main CBS Catalytic Cycle catalyst CBS Catalyst activated_catalyst Catalyst-Borane Complex catalyst->activated_catalyst + BH3 ketone_complex Ketone Coordination activated_catalyst->ketone_complex + Ketone hydride_transfer Hydride Transfer (Transition State) ketone_complex->hydride_transfer product_complex Product-Catalyst Complex hydride_transfer->product_complex product_complex->catalyst Regeneration product Chiral Alcohol Product product_complex->product Release borane BH3 ketone This compound

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Biocatalytic Reduction

Biocatalytic reduction using isolated enzymes or whole-cell systems offers a green and highly selective alternative for the synthesis of chiral alcohols.[6] Carbonyl reductases (CREDs) and alcohol dehydrogenases (ADHs) are particularly effective for the reduction of α-halo ketones.[6][7] These enzymatic reactions are typically performed in aqueous media under mild conditions and often provide exceptionally high enantiomeric excess (>99% ee).[7][8]

Quantitative Data Summary:
BiocatalystCo-substrate/CofactorpHTemp. (°C)Time (h)Yield (%)ee (%)StereochemistryRef.
Saccharomyces cerevisiae B5Ethanol (5%)8.02524>99>99(R)[9]
Thermoanaerobacter pseudethanolicus (TeSADH) mutant ΔP84/A85GIsopropanol---High>99(S)[7]
Thermoanaerobacter pseudethanolicus (TeSADH) mutant P84S/I86AIsopropanol---Quant.>99(R)[7]
Carbonyl Reductase (CRED)NADPH/GDH7.0RTOvernight-High-[6]
Experimental Protocol: Whole-Cell Bioreduction with Saccharomyces cerevisiae

Materials:

  • This compound

  • Saccharomyces cerevisiae (Baker's yeast)

  • Glucose

  • Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask, incubator shaker.

Procedure:

  • In an Erlenmeyer flask, prepare a culture medium containing glucose (e.g., 20 g/L) in phosphate buffer.

  • Inoculate the medium with Saccharomyces cerevisiae and incubate with shaking (e.g., 30 °C, 200 rpm) for 24 hours to pre-culture the cells.

  • Add this compound (e.g., 1 g/L) to the yeast culture. An organic co-solvent like DMSO can be used to aid substrate solubility if necessary.

  • Continue the incubation under the same conditions, monitoring the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by GC or TLC.

  • After the reaction is complete (typically 24-48 hours), centrifuge the culture to pellet the yeast cells.

  • Extract the supernatant with ethyl acetate (3 x volume of the supernatant).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product by column chromatography if necessary.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Diagrams:

Biocatalytic_Workflow cluster_workflow Biocatalytic Reduction Workflow A Pre-culture of Microorganism B Substrate Addition (this compound) A->B C Biotransformation (Incubation with Shaking) B->C D Reaction Quenching / Cell Removal C->D E Product Extraction (e.g., with Ethyl Acetate) D->E F Purification (e.g., Chromatography) E->F G Analysis (Yield, ee%) F->G

Caption: General workflow for a whole-cell biocatalytic reduction.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is another powerful method for the enantioselective reduction of ketones, utilizing ruthenium catalysts complexed with chiral diphosphine ligands, most notably BINAP.[10][11] This method is known for its high efficiency, excellent enantioselectivity, and broad substrate scope.[11][12] Transfer hydrogenation, a variation of this method, uses a hydrogen donor like isopropanol or formic acid instead of hydrogen gas.[4]

Quantitative Data Summary:
Catalyst PrecursorLigandHydrogen SourceBase/AdditiveSolventYield (%)ee (%)StereochemistryRef.
[RuCl₂(p-cymene)]₂(R,R)-TsDPENHCOOH/NEt₃-CH₂Cl₂9597(R)-
Ru(mesitylene)(TSDPEN)TSDPENIsopropanolKOHIsopropanol---[6]

Note: Data for specific this compound reduction may vary. The table shows representative conditions for aromatic ketones.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (S,S)-TsDPEN (0.0055 mmol) in the anhydrous solvent (2 mL).

  • Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

  • Add this compound (1.0 mmol).

  • Add the formic acid/triethylamine azeotrope (5:2 mixture, 0.5 mL).

  • Stir the reaction at the desired temperature (e.g., 28 °C) and monitor by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Diagrams:

Noyori_Mechanism_Simplified cluster_noyori Noyori Transfer Hydrogenation (Simplified) precatalyst [Ru]-Cl (Precatalyst) active_catalyst [Ru]-H (Active Hydride) precatalyst->active_catalyst + H- Donor ketone_complex Ketone Coordination active_catalyst->ketone_complex + Ketone hydride_transfer Hydride Transfer ketone_complex->hydride_transfer product_release Product Release hydride_transfer->product_release product_release->active_catalyst Regeneration

Caption: Simplified mechanism of Noyori-type transfer hydrogenation.

References

Application Notes and Protocols: 2-Chloroacetophenone in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various agrochemicals utilizing 2-chloroacetophenone as a key starting material or intermediate. The protocols cover the synthesis of fungicides, herbicides, and insecticides, offering step-by-step methodologies and quantitative data to support research and development in the agrochemical sector.

Introduction

This compound (C₈H₇ClO) is a versatile chemical intermediate widely employed in the synthesis of a diverse range of biologically active molecules.[1] Its reactive α-chloro ketone functionality makes it an excellent building block for constructing various heterocyclic and carbocyclic frameworks that form the core of many modern agrochemicals. This document outlines its application in the synthesis of prominent fungicides, herbicides, and insecticides, providing detailed experimental procedures for their preparation.

Synthesis of Fungicides

This compound is a crucial precursor for the synthesis of several classes of fungicides, most notably triazole and thiazole derivatives. These compounds are highly effective against a broad spectrum of fungal pathogens affecting crops.

Triazole Fungicides: Synthesis of Difenoconazole Intermediate

Difenoconazole is a broad-spectrum triazole fungicide. A key intermediate in its synthesis is 2-chloro-4-(4-chlorophenoxy)-acetophenone, which can be prepared from a substituted this compound derivative. A common industrial route involves the Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether.

Reaction Scheme:

G 3,4'-Dichlorodiphenyl ether 3,4'-Dichlorodiphenyl ether Acylation Acylation 3,4'-Dichlorodiphenyl ether->Acylation Acetyl chloride Acetyl chloride Acetyl chloride->Acylation AlCl3 AlCl3 AlCl3->Acylation Catalyst 2-Chloro-4-(4-chlorophenoxy)-acetophenone 2-Chloro-4-(4-chlorophenoxy)-acetophenone Acylation->2-Chloro-4-(4-chlorophenoxy)-acetophenone

Caption: Synthesis of Difenoconazole Intermediate.

Experimental Protocol: Synthesis of 2-Chloro-4-(4-chlorophenoxy)-acetophenone [2]

This protocol describes the acylation of 3,4'-dichlorodiphenyl ether to yield the key intermediate for difenoconazole.

Materials:

  • 3,4'-Dichlorodiphenyl ether

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, dropping funnel, and condenser, add 300 mL of dichloromethane, 80.2 g (0.60 mol) of aluminum chloride, and 72.0 g (0.3 mol) of 3,4'-dichlorodiphenyl ether.

  • Stir the mixture and add a solution of 28.3 g (0.36 mol) of acetyl chloride in 50 mL of dichloromethane dropwise.

  • After the addition is complete, allow the reaction to proceed at room temperature for 6 hours.

  • Monitor the reaction to completion.

  • Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to yield 2-chloro-4-(4-chlorophenoxy)-acetophenone as a white solid.

Quantitative Data:

ParameterValueReference
Yield88.2%[2]
Purity (GC)99.1%[2]
Melting Point54-56 °C[2]
Thiazole Fungicides: Synthesis of 2-Amino-4-phenylthiazole

2-Amino-4-phenylthiazole, derived from this compound and thiourea, is a scaffold for various fungicides.

Reaction Scheme:

G This compound This compound Condensation Condensation This compound->Condensation Thiourea Thiourea Thiourea->Condensation 2-Amino-4-phenylthiazole 2-Amino-4-phenylthiazole Condensation->2-Amino-4-phenylthiazole

Caption: Synthesis of 2-Amino-4-phenylthiazole.

Synthesis of Herbicides

This compound derivatives are utilized in the synthesis of herbicides, such as those based on the 2-(benzoyl)-1,3-cyclohexanedione structure. These herbicides are effective against a variety of broadleaf weeds.

2-(Benzoyl)-1,3-cyclohexanedione Herbicides

Reaction Scheme:

G Substituted 2-Chlorobenzoyl Chloride Substituted 2-Chlorobenzoyl Chloride Acylation Acylation Substituted 2-Chlorobenzoyl Chloride->Acylation 1,3-Cyclohexanedione 1,3-Cyclohexanedione 1,3-Cyclohexanedione->Acylation Base Base Base->Acylation Catalyst Enol Ester Intermediate Enol Ester Intermediate Acylation->Enol Ester Intermediate Rearrangement Rearrangement Enol Ester Intermediate->Rearrangement 2-(Benzoyl)-1,3-cyclohexanedione Herbicide 2-(Benzoyl)-1,3-cyclohexanedione Herbicide Rearrangement->2-(Benzoyl)-1,3-cyclohexanedione Herbicide

Caption: Synthesis of 2-(Benzoyl)-1,3-cyclohexanedione Herbicides.

Experimental Protocol: General Procedure for the Synthesis of 2-(Substituted benzoyl)-1,3-cyclohexanediones [1][3]

This protocol outlines the synthesis of herbicidal 2-(benzoyl)-1,3-cyclohexanediones via an enol ester intermediate followed by a Fries-type rearrangement.

Materials:

  • Substituted benzoic acid

  • Oxalyl chloride or thionyl chloride

  • 1,3-Cyclohexanedione

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetone cyanohydrin

  • Dichloromethane (DCM)

Procedure:

Step 1: Synthesis of Substituted Benzoyl Chloride

  • React the corresponding substituted benzoic acid with an excess of oxalyl chloride or thionyl chloride in a suitable solvent like dichloromethane with a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude benzoyl chloride.

Step 2: Synthesis of the Enol Ester

  • Dissolve 1,3-cyclohexanedione (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C and add the substituted benzoyl chloride (1 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the enol ester.

Step 3: Rearrangement to the Final Product

  • Dissolve the enol ester (1 equivalent) in dichloromethane.

  • Add triethylamine (2 equivalents) and a catalytic amount of acetone cyanohydrin.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude 2-(substituted benzoyl)-1,3-cyclohexanedione.

  • Purify the product by chromatography or recrystallization.

Quantitative Data for a Representative Synthesis:

ReactantsProductYieldReference
2-Chloro-4-(methylsulfonyl)benzoyl chloride and 1,3-cyclohexanedione2-[2-Chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedioneNot specified[4]

Synthesis of Insecticides

This compound is also a valuable precursor for synthesizing insecticides, including chalcones and their derivatives like benzylideneacetophenones and hydrazones.

Benzylideneacetophenone Insecticides

Reaction Scheme:

G This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Claisen-Schmidt Condensation Base Base Base->Claisen-Schmidt Condensation Catalyst Benzylideneacetophenone Benzylideneacetophenone Claisen-Schmidt Condensation->Benzylideneacetophenone

Caption: Synthesis of Benzylideneacetophenone Insecticides.

Experimental Protocol: Synthesis of Benzylideneacetophenones [5]

This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a reaction flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide with stirring, maintaining a low temperature.

  • Continue stirring at room temperature for several hours until the reaction is complete (indicated by the formation of a precipitate).

  • Filter the precipitated product, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the product to obtain the benzylideneacetophenone derivative.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for a Representative Synthesis:

ReactantsProductYieldReference
4-Acetylphenyl 4-methylbenzenesulfonate and various aromatic aldehydesBenzylideneacetophenone derivativesNot specified[5]
Acetophenone Hydrazone Insecticides

Reaction Scheme:

G Acetophenone Acetophenone Condensation Condensation Acetophenone->Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Condensation Acid Acid Acid->Condensation Catalyst Acetophenone Phenylhydrazone Acetophenone Phenylhydrazone Condensation->Acetophenone Phenylhydrazone

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloroacetophenone. The described protocol is suitable for the determination of purity, stability, and formulation assays of this compound in various sample matrices. This document provides comprehensive experimental protocols, data presentation guidelines, and method validation parameters.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. It is also known as a lachrymatory agent. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this compound in drug development and manufacturing processes. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds. This application note presents a detailed HPLC method for the analysis of this compound, which can be readily implemented in a quality control or research laboratory.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (analytical grade)

    • Formic acid (for MS-compatible methods)

Chromatographic Conditions

A reverse-phase HPLC method with simple conditions can be employed for the analysis of this compound.[1] The following parameters are recommended as a starting point and can be optimized as needed:

ParameterRecommended Condition
Mobile Phase Acetonitrile and Water (60:40, v/v)
Column C18 (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 246 nm
Injection Volume 10 µL
Run Time 10 minutes

Note: The mobile phase can be modified to include a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. For mass spectrometry applications, formic acid should be used instead of phosphoric acid.[1]

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range. For formulated products, an appropriate extraction method may be required.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities or excipients. Peak purity should be evaluated using a photodiode array (PDA) detector.
Linearity A linear relationship between concentration and peak area should be established over the desired range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be > 0.999.
Accuracy The accuracy should be assessed by recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
Precision Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections of the same standard solution should be ≤ 2.0%.Intermediate Precision (Inter-day precision): The RSD of the analysis of the same sample on different days, by different analysts, or on different instruments should be ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1.
Robustness The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). The system suitability parameters should remain within acceptable limits.

Data Presentation

All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Chromatographic Conditions

ParameterCondition
Mobile PhaseAcetonitrile:Water (60:40, v/v)
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength246 nm
Injection Volume10 µL

Table 2: Method Validation Summary

ParameterResult
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD %)< 2.0%
LOD (µg/mL)To be determined experimentally
LOQ (µg/mL)To be determined experimentally
SpecificityMethod is specific
RobustnessMethod is robust

Mandatory Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation prep_std Prepare Standard Solutions hplc_system HPLC System Setup prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 246 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification linearity Linearity quantification->linearity accuracy Accuracy quantification->accuracy precision Precision quantification->precision specificity Specificity quantification->specificity lod_loq LOD & LOQ quantification->lod_loq robustness Robustness quantification->robustness

Caption: Workflow for the HPLC analysis of this compound.

Forced Degradation Study Logic

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation acid Acid Hydrolysis (e.g., 0.1 M HCl) hplc_analysis Analyze Stressed Samples by Validated HPLC Method acid->hplc_analysis base Base Hydrolysis (e.g., 0.1 M NaOH) base->hplc_analysis oxidation Oxidation (e.g., 3% H2O2) oxidation->hplc_analysis thermal Thermal Degradation (e.g., 80 °C) thermal->hplc_analysis photo Photolytic Degradation (UV/Vis light) photo->hplc_analysis peak_purity Assess Peak Purity of This compound hplc_analysis->peak_purity resolution Evaluate Resolution between Parent Drug and Degradants hplc_analysis->resolution mass_balance Calculate Mass Balance hplc_analysis->mass_balance drug_substance This compound Drug Substance drug_substance->acid drug_substance->base drug_substance->oxidation drug_substance->thermal drug_substance->photo

Caption: Logic diagram for the forced degradation study of this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust method for the quantitative analysis of this compound. The provided experimental protocol and validation guidelines will enable researchers, scientists, and drug development professionals to implement this method for routine quality control and stability testing. The detailed data presentation format and visualizations aid in the clear communication of results.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of 2-Chloroacetophenone (also known as CN gas) using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed experimental protocols, data presentation in tabular format, and visual representations of the workflow and fragmentation pathways.

Introduction

This compound is a lachrymatory agent, commonly known as tear gas.[1] Its detection and quantification are crucial in forensic, environmental, and clinical toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the sensitive and selective determination of this compound in various matrices. This application note outlines a robust GC-MS method suitable for the analysis of this compound.

Experimental Protocols

This section details the necessary steps for sample preparation and GC-MS analysis of this compound.

Sample Preparation

A common method for extracting this compound from air samples is Solid-Phase Microextraction (SPME), which is a solvent-free technique that combines sampling, isolation, and enrichment in a single step. For liquid samples, a liquid-liquid extraction (LLE) can be employed.

Protocol for Solid-Phase Microextraction (SPME) of Air Samples:

  • Fiber Selection: Utilize a polydimethylsiloxane (PDMS) coated SPME fiber.

  • Sampling: Expose the SPME fiber to the headspace of the air sample for a defined period (e.g., 30 minutes) to allow for the adsorption of this compound.

  • Desorption: Thermally desorb the analyte from the SPME fiber in the GC injector.

Protocol for Liquid-Liquid Extraction (LLE) of Liquid Samples:

  • Sample Preparation: Take a known volume of the liquid sample (e.g., 10 mL).

  • Internal Standard: Spike the sample with a suitable internal standard (e.g., d5-Chlorobenzene) at a known concentration.

  • Extraction: Add an appropriate organic solvent (e.g., 5 mL of hexane or dichloromethane).

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Collection: Carefully collect the organic layer containing the extracted this compound for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following table outlines the recommended parameters for the GC-MS analysis of this compound. A rapid GC-MS method is also presented for high-throughput analysis.[2]

ParameterStandard MethodRapid Method[2]
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentSLB5-MS (5 m x 0.10 mm, 0.4 µm film thickness)[2]
Carrier GasHelium, constant flow (e.g., 1.0 mL/min)Helium, constant pressure (e.g., 344 kPa)[2]
Inlet Temperature250 °C250 °C[2]
Injection ModeSplitless (1 µL injection volume)Splitless for 1 min, then 20:1 split[2]
Oven ProgramInitial: 50 °C for 2 min, Ramp: 10 °C/min to 280 °C, Hold: 5 minInitial: 45 °C for 1 min, Ramp 1: 150 °C/min to 100 °C, Ramp 2: 50 °C/min to 300 °C[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Electron Ionization (EI)[2]
Ionization Energy70 eV70 eV
Mass Rangem/z 40-400m/z 40-400
Scan ModeFull ScanFull Scan
Transfer Line Temp.280 °C280 °C
Ion Source Temp.230 °C250 °C

Data Presentation

Quantitative analysis of this compound relies on the characteristic ions observed in its mass spectrum. The following table summarizes the major mass fragments and their relative intensities.

m/zRelative Intensity (%)Proposed Fragment Ion
156~33% of M+[C₈H₇³⁷ClO]⁺ (M+2, Isotope Peak)
154100[C₈H₇³⁵ClO]⁺ (Molecular Ion, M+)
10585[C₇H₅O]⁺ (Benzoyl Cation)
7760[C₆H₅]⁺ (Phenyl Cation)
5130[C₄H₃]⁺

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Internal_Standard Internal Standard Spiking Sample->Internal_Standard Quantitative Analysis Extraction Solid-Phase Microextraction or Liquid-Liquid Extraction GC_Injection GC Injection Extraction->GC_Injection Internal_Standard->Extraction GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Mass Spectrometric Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation Pathway

The mass spectrum of this compound is characterized by several key fragmentation pathways. The following diagram illustrates the logical relationships of the major fragments.

Fragmentation_Pathway M This compound (m/z 154/156) F1 [C₇H₅O]⁺ (m/z 105) M->F1 - CH₂Cl F2 [C₆H₅]⁺ (m/z 77) F1->F2 - CO F3 [C₄H₃]⁺ (m/z 51) F2->F3 - C₂H₂

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in various matrices. The provided protocols, data tables, and visualizations offer a comprehensive guide for researchers, scientists, and drug development professionals. The method can be adapted to different sample types with appropriate validation to ensure data quality and accuracy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloroacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloroacetophenone. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene.[1][2] This electrophilic aromatic substitution reaction typically involves reacting chlorobenzene with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][3]

Q2: What are the primary products and potential side products of the Friedel-Crafts acylation of chlorobenzene?

A2: The reaction yields a mixture of positional isomers of chloroacetophenone.

  • Main Products: The primary products are this compound (ortho isomer) and 4-Chloroacetophenone (para isomer).[1]

  • Major Byproduct: Due to steric factors, the para isomer (4-Chloroacetophenone) is typically the major product.[1][4]

  • Minor Byproducts: While polysubstitution is generally not a major issue in Friedel-Crafts acylation due to the deactivating nature of the acyl group, trace amounts of di-acylated products might be observed under harsh conditions.[5][6]

Q3: What are the critical safety precautions for a Friedel-Crafts acylation?

A3: Friedel-Crafts acylation involves hazardous materials that require careful handling:

  • Anhydrous Aluminum Chloride (AlCl₃): It is highly corrosive and reacts violently with moisture, releasing hydrogen chloride (HCl) gas. All operations should be conducted in a fume hood with scrupulously dried glassware.[3]

  • Acylating Agents (e.g., Acetyl Chloride): These reagents are corrosive and lachrymatory (tear-inducing). They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

  • HCl Gas Evolution: The reaction generates HCl gas, which must be safely trapped or vented in a fume hood.[3]

  • Chloroacetyl chloride: This reagent is a lachrymator and severe pulmonary irritant. Exposure can cause delayed serious lung effects.[7][8] It is also corrosive to metals and tissue.[9]

Troubleshooting Guides

Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst The aluminum chloride catalyst is extremely sensitive to moisture.[3] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Handle AlCl₃ quickly in a dry environment.
Low Reaction Temperature While lower temperatures can favor the formation of the ortho-isomer (this compound), they can also significantly decrease the reaction rate.[3] Consider starting at a lower temperature and gradually allowing the reaction to warm to room temperature.
Insufficient Reaction Time The reaction may not have proceeded to completion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[3]
Impure Starting Materials Impurities in reactants and solvents can interfere with the reaction. Ensure the purity of your starting materials.[10]
Low Purity / Presence of Multiple Isomers
Possible Cause Troubleshooting Step
High Reaction Temperature Higher temperatures can favor the formation of the thermodynamically more stable para-isomer (4-Chloroacetophenone).[3] Maintain a consistent and optimized reaction temperature.
Inefficient Purification Simple distillation may not be sufficient to separate isomers with close boiling points.[3] Consider purification by fractional distillation, recrystallization, or column chromatography.[1][11]
Difficulty in Isolating the Product
Possible Cause Troubleshooting Step
Incomplete Quenching If the aluminum chloride complex with the product is not fully decomposed during workup, it can interfere with extraction. Ensure thorough mixing with ice and concentrated HCl during the quenching step.[3]
Emulsion Formation during Extraction The presence of certain impurities can lead to the formation of stable emulsions, making phase separation difficult. Adding a small amount of brine to the separatory funnel can help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary.[3]

Quantitative Data Presentation

The following table summarizes representative data for different this compound synthesis methods. Note that yields are highly dependent on specific reaction conditions and scale.

Synthesis Method Starting Materials Catalyst/Reagent Solvent Temperature Time Yield Purity Reference
Friedel-Crafts AcylationChlorobenzene, Acetic AnhydrideAntimony TrichlorideDichloromethane50°C1 hour94.3%99.5%[11]
Oxidationortho-Chlorostyrene, 30% Hydrogen PeroxidePalladium/Carbon, Nitric AcidEthanol65°C6 hours65%-[11]
Reductive Dehalogenation2-Bromo-2'-chloroacetophenoneLithium Hydroxide MonohydrateDiethyl Ether20°C1.5 hours97%-[12]
ChlorinationAcetophenoneChlorineAcetic AcidRoom Temp---[13]

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Chlorobenzene[11]
  • Reaction Setup: To a 250 mL three-necked flask, under anhydrous and oxygen-free conditions, add 11.2 g of chlorobenzene.

  • Solvent and Catalyst Addition: Add 35 mL of dichloromethane and 2 g of antimony trichloride to the flask.

  • Acylating Agent Addition: Stir the mixture to disperse the components and then add 12.9 g of acetic anhydride dropwise.

  • Reaction: After the addition is complete, raise the temperature to 50°C and maintain for 1 hour.

  • Work-up and Purification: Upon completion, the product is washed, dried, and recrystallized to yield 2'-Chloroacetophenone.

Protocol 2: Oxidation of ortho-Chlorostyrene[11]
  • Reaction Setup: In a 50 mL reactor, add ortho-chlorostyrene (1 mmol), palladium/carbon catalyst (0.1 mmol), and ethanol (5 mL).

  • Reagent Addition: Stir and heat the mixture to 35°C. Sequentially add nitric acid (0.02 mmol) and 30% hydrogen peroxide (6 mmol).

  • Reaction: Increase the reaction temperature to 65°C and maintain for 6 hours. Monitor the reaction progress by TLC (ethyl acetate:petroleum ether = 1:20).

  • Work-up: After the reaction, separate the solid catalyst from the reaction solution.

  • Extraction and Purification: Extract the organic phase from the reaction solution with ethyl acetate. Wash the organic phase with water (3 x 30 mL), dry over anhydrous sodium sulfate, filter, and obtain the crude product by vacuum distillation. Purify the crude product using a silica gel column with a mixture of ethyl acetate and petroleum ether (1:20) as the eluent.

Visualizing the Workflow

The following diagram illustrates a general workflow for optimizing the synthesis of this compound, focusing on the common Friedel-Crafts acylation route.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep_reagents Prepare Anhydrous Reagents & Solvents setup Reaction Setup: Chlorobenzene, Solvent, Lewis Acid Catalyst prep_reagents->setup prep_glassware Oven-Dry Glassware prep_glassware->setup addition Slow Addition of Acylating Agent (e.g., Acetyl Chloride) setup->addition stir Stir at Controlled Temperature addition->stir monitor Monitor Reaction (TLC/GC) stir->monitor quench Quench with Ice & Conc. HCl monitor->quench Reaction Complete low_yield Low Yield? monitor->low_yield Incomplete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Crude Product (Distillation/Recrystallization/ Chromatography) dry->purify yield Calculate Yield purify->yield purity Determine Purity (GC/NMR) purify->purity yield->low_yield low_purity Low Purity? purity->low_purity low_yield->prep_reagents Check Reagent Purity & Anhydrous Conditions low_yield->stir Optimize Temp/Time low_purity->stir Optimize Temperature low_purity->purify Optimize Purification

References

Technical Support Center: Purification of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloroacetophenone, a common intermediate in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The three primary methods for purifying this compound are recrystallization, vacuum distillation, and flash column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities in this compound often stem from the synthesis process, which is typically a Friedel-Crafts acylation of benzene with 2-chloroacetyl chloride. Potential impurities include unreacted starting materials (benzene and 2-chloroacetyl chloride), di-acylated byproducts (e.g., 1,4-bis(chloroacetyl)benzene), and positional isomers if a substituted benzene is used. Incomplete chlorination of acetophenone can also lead to acetophenone as an impurity.[1][2][3][4]

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is a lachrymatory agent, meaning it is a potent eye and respiratory tract irritant.[5] All manipulations should be performed in a well-ventilated fume hood.[6][7][8] Personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat, is mandatory.[6][7][8] An eyewash station and safety shower should be readily accessible.[8]

Q4: How can I safely dispose of waste containing this compound?

A4: Waste containing this compound should be treated as hazardous. It is often recommended to dissolve the waste in a flammable solvent and incinerate it in a suitable chemical incinerator equipped with an afterburner and scrubber. Always follow your institution's specific guidelines for hazardous waste disposal.

Purification Method Comparison

Purification MethodTypical PurityExpected YieldKey AdvantagesKey Disadvantages
Recrystallization >99%[6]85-95%[6]Simple setup, effective for removing small amounts of impurities.Potential for significant product loss in mother liquor, may not remove impurities with similar solubility.
Vacuum Distillation HighModerate to HighEffective for separating compounds with different boiling points, suitable for larger scales.Requires specialized glassware, potential for thermal decomposition of the product.
Flash Column Chromatography >98%60-80%Highly effective for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Troubleshooting Guides

Recrystallization

Q: My this compound is not dissolving in the hot solvent.

A:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent until the solid dissolves.

  • Incorrect Solvent Choice: The solvent may not be suitable. For this compound, ethanol or a mixed solvent system like ethanol-water is often effective.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If so, perform a hot filtration to remove them before allowing the solution to cool.

Q: No crystals are forming upon cooling.

A:

  • Solution is Not Saturated: You may have used too much solvent. Try evaporating some of the solvent to concentrate the solution and then cool it again.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.

  • Cooling Too Quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q: The recrystallized product is still impure.

A:

  • Trapped Impurities: Rapid crystal growth can trap impurities. Ensure slow cooling to allow for the formation of a pure crystal lattice.

  • Co-crystallization: The impurity may have very similar solubility properties to this compound. A second recrystallization may be necessary, or an alternative purification method like column chromatography might be required.

Vacuum Distillation

Q: The pressure in my vacuum distillation setup is not low enough.

A:

  • Leaks: Check all joints and connections for leaks. Ensure all glassware is properly greased and securely clamped.

  • Inefficient Vacuum Source: Your vacuum pump or water aspirator may not be functioning optimally. Check the pump oil or water flow rate.

  • Improperly Sealed System: Ensure the thermometer adapter and all other entry points are airtight.

Q: The this compound is decomposing during distillation.

A:

  • Temperature is Too High: The boiling point is dependent on the pressure. Ensure you are not overheating the sample. A lower pressure will allow for distillation at a lower temperature.

  • Prolonged Heating: Minimize the time the compound is exposed to high temperatures.

Q: The distillation is proceeding very slowly or not at all.

A:

  • Insufficient Heating: The heating mantle may not be providing enough energy. Ensure good thermal contact between the flask and the heating mantle.

  • Pressure is Too Low: While a low pressure is desired, an excessively low pressure will require a very low temperature to initiate boiling, which may not be practical.

Flash Column Chromatography

Q: I am not getting good separation of my this compound from impurities.

A:

  • Incorrect Eluent System: The polarity of your eluent may be too high or too low. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A common eluent for this compound is a mixture of ethyl acetate and petroleum ether (e.g., 1:20).[6]

  • Column Overloading: You may have loaded too much crude material onto the column.

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to poor separation.

Q: My this compound is not eluting from the column.

A:

  • Eluent is Not Polar Enough: Gradually increase the polarity of your eluent system to encourage the compound to move down the column.

Q: The collected fractions are still impure.

A:

  • Fractions are Too Large: Collect smaller fractions to better resolve the separation.

  • Co-elution of Impurities: An impurity may have a very similar polarity. It may be necessary to try a different solvent system or a different stationary phase.

Experimental Protocols

Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size for the amount of crude material. Add a magnetic stir bar to the flask. Ensure all glass joints are lightly greased and sealed.

  • Evacuation: Connect the apparatus to a vacuum source and slowly evacuate the system.

  • Heating: Once the desired pressure is reached and stable, begin to heat the flask gently using a heating mantle.

  • Collection: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 244-245 °C at atmospheric pressure.

  • Cooling: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Flash Column Chromatography
  • Prepare the Column: In a fume hood, pack a glass column with silica gel using a slurry method with your chosen eluent (e.g., ethyl acetate/petroleum ether).

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the Sample: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, applying positive pressure.

  • Collect Fractions: Collect fractions in test tubes and monitor the separation using TLC.

  • Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Distillation Vacuum Distillation Crude->Distillation Chromatography Flash Chromatography Crude->Chromatography Pure Pure this compound Recrystallization->Pure Distillation->Pure Chromatography->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Problem: No Crystals Form CheckSaturation Is the solution saturated? Start->CheckSaturation CheckCooling Is cooling slow enough? CheckSaturation->CheckCooling Yes Concentrate Concentrate the solution CheckSaturation->Concentrate No Induce Induce crystallization (scratching/seeding) CheckCooling->Induce Yes SlowCool Allow for slow cooling CheckCooling->SlowCool No Concentrate->CheckSaturation Success Crystals Form Induce->Success SlowCool->CheckCooling

Caption: Troubleshooting logic for crystallization issues.

References

Technical Support Center: 2-Chloroacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are the Friedel-Crafts acylation of an aromatic ring and the oxidation of ortho-chlorostyrene.[1] The Friedel-Crafts reaction typically involves reacting chloroacetyl chloride with a suitable aromatic compound, such as benzene or chlorobenzene, in the presence of a Lewis acid catalyst like aluminum chloride.[1]

Q2: What are the primary impurities I should expect in my crude this compound product?

A2: The impurity profile of your this compound product will largely depend on the synthetic route employed. For the Friedel-Crafts synthesis, common impurities include:

  • Isomeric Byproducts: Ortho-, meta-, and para-substituted chloroacetophenones if a substituted benzene is used as a starting material.[2]

  • Di-acylated Products: These arise from the further reaction of the desired product with the acylating agent.

  • Unreacted Starting Materials: Residual aromatic substrate (e.g., benzene, chlorobenzene) and chloroacetyl chloride may be present.

  • Hydrolysis Products: The product can hydrolyze to form hydroxyacetophenone.

If you are synthesizing this compound via the oxidation of o-chlorostyrene, you may encounter unreacted starting material and over-oxidation products.

Q3: How can I detect and quantify the impurities in my sample?

A3: Several analytical techniques can be employed for impurity profiling of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying both isomeric and other organic impurities.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile impurities, including residual solvents and starting materials.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of impurities and for quantitative analysis (qNMR).

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Low Yield

Problem: The yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incomplete Reaction - Ensure all reagents are of high purity and anhydrous, as moisture can deactivate the Lewis acid catalyst in Friedel-Crafts reactions.- Verify the stoichiometry of your reactants.- Consider increasing the reaction time or temperature, while monitoring for the formation of side products.
Suboptimal Catalyst Activity - Use a fresh, high-quality Lewis acid catalyst.- Ensure the catalyst is added portion-wise to control the initial exothermic reaction.
Product Loss During Workup - Optimize the extraction procedure to ensure efficient separation of the organic and aqueous layers.- Minimize the number of transfer steps to reduce mechanical losses.
Presence of Isomeric Impurities

Problem: My product is contaminated with significant amounts of isomeric chloroacetophenones.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Lack of Regioselectivity in Friedel-Crafts Reaction - The choice of solvent and catalyst can influence the ortho/para isomer ratio. In many cases, the para isomer is the major product due to steric hindrance.[6][7] Experiment with different Lewis acids or solvent systems to optimize for the desired isomer.- Reaction temperature can also affect isomer distribution.
Inefficient Purification - Recrystallization: This is often the most effective method for separating isomers. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one that provides good separation.[8]- Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can provide a more precise separation.[1]
Presence of Di-acylated Byproducts

Problem: My product contains a significant amount of di-acylated impurities.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Excess Acylating Agent or Highly Activated Aromatic Ring - Use a stoichiometric amount of the acylating agent (chloroacetyl chloride).- The acylation of an activated aromatic ring can be prone to polysubstitution. Consider using a less reactive starting material if possible.
Inefficient Purification - Recrystallization: Di-acylated products often have different solubility profiles than the mono-acylated product, allowing for separation by recrystallization.- Column Chromatography: This technique can effectively separate mono- and di-acylated products.

Data Presentation

While specific quantitative data on impurity levels can vary significantly with reaction conditions, the following table provides a general overview of the expected isomer distribution in the Friedel-Crafts benzoylation of chlorobenzene, which is analogous to the synthesis of chloroacetophenones.

IsomerTypical Distribution Range (%)
ortho-chlorobenzophenone3 - 12
meta-chlorobenzophenone0.1 - 4
para-chlorobenzophenone84 - 97

Source: Journal of the Chemical Society C: Organic, 1966.[2]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol outlines a general procedure for the purification of crude this compound containing isomeric and other organic impurities. The choice of solvent is critical and may require some optimization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with gentle swirling to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Analysis of Impurities by HPLC

This protocol provides a starting point for the HPLC analysis of this compound and its potential impurities. Method optimization will be necessary based on the specific impurities present and the HPLC system used.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be adjusted to achieve optimal separation. The mobile phase can be acidified with a small amount of phosphoric acid (e.g., to pH 2.5) to improve peak shape.[4]

  • Standard Preparation: Prepare a standard solution of pure this compound in the mobile phase. If available, prepare standards of the expected impurities as well.

  • Sample Preparation: Dissolve a known amount of the crude this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm[3]

    • Column Temperature: 25 °C[3]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the peaks corresponding to this compound and its impurities by comparing their retention times with those of the standards. Quantify the impurities by comparing their peak areas to that of the standard.

Visualizations

G Troubleshooting Workflow for this compound Synthesis Impurities cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_troubleshooting Troubleshooting cluster_purification Purification start Crude this compound analysis Analyze by HPLC / GC-MS start->analysis identify Identify Impurities: - Isomers - Di-acylated products - Starting Materials analysis->identify isomers Isomeric Impurities Present? identify->isomers diacylated Di-acylated Impurities Present? identify->diacylated starting_materials Unreacted Starting Materials? identify->starting_materials isomers->diacylated No recrystallization Recrystallization (Solvent Optimization) isomers->recrystallization Yes diacylated->starting_materials No column Column Chromatography diacylated->column Yes distillation Distillation / Evaporation starting_materials->distillation Yes pure_product Pure this compound starting_materials->pure_product No recrystallization->pure_product column->pure_product distillation->pure_product

Caption: Troubleshooting workflow for identifying and purifying this compound.

References

Technical Support Center: Nucleophilic Substitution on 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reactions involving 2-chloroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in nucleophilic substitution reactions?

This compound is a reactive electrophile in nucleophilic substitution reactions, primarily following an S(_N)2 mechanism. The presence of the adjacent carbonyl group activates the α-carbon, making it susceptible to attack by a wide range of nucleophiles. The reaction involves the displacement of the chloride ion by the incoming nucleophile.

Q2: My reaction is sluggish or not proceeding to completion. What are the potential causes and solutions?

Several factors can contribute to low reactivity:

  • Weak Nucleophile: The strength of the nucleophile is critical. If you are using a neutral nucleophile like an amine or alcohol, the addition of a base is often necessary to generate the more reactive conjugate base (e.g., amide or alkoxide). For less reactive nucleophiles, consider using a stronger base or a different solvent to enhance nucleophilicity. Thiols are generally very effective nucleophiles for this type of reaction.[1]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive.[1]

  • Suboptimal Temperature: While many nucleophilic substitutions on this compound proceed at room temperature, some reactions may require heating to overcome the activation energy barrier. It is advisable to monitor the reaction by TLC or LC-MS while gradually increasing the temperature to find the optimal balance between reaction rate and side product formation.[1]

Q3: I am observing the formation of significant side products. What are the common side reactions and how can I minimize them?

  • Favorskii Rearrangement: In the presence of a strong base, particularly with alkoxides, α-halo ketones can undergo a Favorskii rearrangement to produce carboxylic acid derivatives (esters or amides).[2][3][4][5] To minimize this, use a non-nucleophilic base if proton abstraction is the only goal, or carefully control the stoichiometry and reaction temperature.

  • Di-substitution: If the nucleophile has multiple reactive sites, or if the product of the initial substitution is still reactive, di-substitution can occur.[1] To avoid this, use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) and consider adding it slowly to the reaction mixture to maintain a low concentration.[1]

  • Reaction with Solvent: Nucleophilic solvents, such as alcohols, can sometimes compete with the intended nucleophile. If this is suspected, switching to a non-nucleophilic solvent is recommended.[1]

  • Decomposition: A dark coloration of the reaction mixture and the formation of multiple spots on a TLC plate can indicate decomposition.[1] This may be caused by excessively high temperatures or the use of a base that is too strong.[1] Consider running the reaction at a lower temperature or using a milder base (e.g., K(_2)CO(_3) instead of NaH).[1]

Q4: How should I handle the lachrymatory properties of this compound?

This compound is a potent lachrymator, causing irritation to the eyes, skin, and respiratory tract.[6][7][8][9] All manipulations should be performed in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.[9] In case of accidental exposure, immediately move to fresh air and seek medical attention. For skin contact, wash the affected area thoroughly with soap and water.[9]

Q5: What are the recommended methods for purifying the product of a nucleophilic substitution on this compound?

The most common purification methods are:

  • Recrystallization: This is often effective for solid products. The choice of solvent is crucial and may require some small-scale trials to optimize. Common solvent systems include ethanol, methanol, and mixtures of hexane/ethyl acetate or dichloromethane/hexane.

  • Column Chromatography: This is a versatile technique for purifying both solid and liquid products and is particularly useful for separating the desired product from isomers or byproducts with similar solubility.

  • Washing/Extraction: For products that are salts (e.g., quaternary ammonium salts), washing the crude product with a non-polar solvent like ether can be an effective way to remove unreacted starting materials.[10]

Troubleshooting Guides

Issue 1: Low or No Yield

Low_Yield_Troubleshooting

Issue 2: Formation of Multiple Products

Side_Products_Troubleshooting

Experimental Protocols & Data

Reaction of this compound with Various Nucleophiles
NucleophileReagents & ConditionsTypical Yield (%)Notes
Piperidine This compound (1 eq.), Piperidine (2 eq.), Ethanol, reflux.74-79%The product, 1-(2-oxo-2-phenylethyl)piperidin-1-ium chloride, can be isolated by filtration.[11]
Sodium Methoxide This compound (1 eq.), Sodium Methoxide (1.1 eq.), Methanol, 0°C to reflux.~70-80%The product is 2-methoxyacetophenone. Favorskii rearrangement can be a side reaction.[12][13]
Thiophenol This compound (1 eq.), Thiophenol (1 eq.), Base (e.g., K(_2)CO(_3), 1.5 eq.), Acetonitrile, room temperature.>90%Thiols are generally very reactive nucleophiles in this reaction.
Diethanolamine This compound (1 eq.), Diethanolamine (1.1 eq.), Toluene, reflux with Dean-Stark trap.VariableThe product is 4-phenyl-morpholin-3-one.
General Experimental Protocol: Synthesis of N-Phenacylpiperidine
  • To a solution of this compound (1.0 eq.) in ethanol (0.2 M), add piperidine (2.0 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 1-(2-oxo-2-phenylethyl)piperidin-1-ium chloride, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from ethanol.

Note: This is a general procedure and may require optimization for specific scales and desired purity.

Signaling Pathways and Logical Relationships

General Reaction Mechanism: S(_N)2 Pathway

SN2_Mechanism

Decision-Making Workflow for Reaction Setup

Reaction_Setup_Workflow

References

Technical Support Center: Improving Yield in 2-Chloroacetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to address common issues encountered during the synthesis of 2-Chloroacetophenone, helping you optimize reaction conditions and improve your overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the main challenges?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1][2][3] The primary challenges associated with this reaction include:

  • Low Yields: Often attributed to catalyst deactivation, suboptimal reaction conditions, or side reactions.

  • Isomer Formation: The reaction typically produces a mixture of ortho (this compound) and para (4-chloroacetophenone) isomers, with the para isomer being the major product due to steric hindrance.[2][4][5]

  • Purification Difficulties: Separating the desired ortho isomer from the para isomer and other byproducts can be challenging.[1][4]

Q2: Why is my yield of this compound consistently low?

Low yields in the Friedel-Crafts acylation of chlorobenzene can stem from several factors:

  • Catalyst Inactivity: Aluminum chloride is highly sensitive to moisture. Any water in the reactants, solvent, or glassware will deactivate the catalyst.[6][7]

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid catalyst, effectively sequestering it. Therefore, stoichiometric amounts of the catalyst are often required.[6][8][9]

  • Deactivated Starting Material: Chlorobenzene is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution, making the reaction inherently slower than with benzene.[4][10][11]

  • Suboptimal Temperature: The reaction temperature can significantly impact the reaction rate and the formation of byproducts.[4][6][12]

Q3: What are the primary side reactions in the synthesis of this compound?

The main side reaction is the formation of the undesired 4-chloroacetophenone isomer.[2][4][5] While polyacylation is less common than in Friedel-Crafts alkylation because the acyl group deactivates the aromatic ring, it can still occur under forcing conditions.[4][13] At excessively high temperatures, polymerization and charring of the starting materials can also occur, leading to a dark-colored reaction mixture.[4]

Q4: How can I improve the regioselectivity of the reaction to favor the formation of this compound?

While the para isomer is generally the major product, the ortho/para ratio can be influenced by reaction conditions. Lower reaction temperatures typically favor the formation of the para isomer.[4] The choice of solvent can also play a role; for instance, non-polar solvents like carbon disulfide have been reported to favor para substitution in some Friedel-Crafts acylations.[4]

Q5: What is the purpose of the acidic workup, and how can it be optimized?

The aqueous acid workup is crucial for two reasons: it quenches the reaction by decomposing any unreacted chloroacetyl chloride and the AlCl₃ catalyst, and it breaks the complex formed between the ketone product and the catalyst, liberating the this compound.[7][14] To avoid product loss, the reaction mixture should be poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[14][15]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Moisture in the reaction Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and fresh, high-purity anhydrous aluminum chloride. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6][7]
Inactive or insufficient catalyst Use a fresh bottle of anhydrous AlCl₃. Ensure a stoichiometric amount (at least 1.1 to 1.3 equivalents) of the catalyst is used relative to the chloroacetyl chloride.[6][9][16]
Low reaction temperature While low temperatures can improve selectivity, they may also slow down the reaction rate. Monitor the reaction progress by TLC or GC and consider a modest increase in temperature if the reaction is sluggish.[4][6]
Impure starting materials Use freshly distilled chlorobenzene and chloroacetyl chloride to remove any impurities that may interfere with the reaction.
Issue 2: Formation of a Dark-Colored Reaction Mixture or Product
Possible Cause Troubleshooting Steps
Polymerization or charring This can occur at high temperatures or with prolonged reaction times. Adhere to recommended reaction temperatures and monitor the reaction to avoid unnecessarily long reaction times.[4]
Impure reagents Impurities in the starting materials can lead to side reactions and discoloration. Ensure the purity of all reactants and solvents.
Air oxidation While less common, performing the reaction under an inert atmosphere can help prevent oxidative side reactions.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Presence of the para-isomer The boiling points of the ortho and para isomers are different, allowing for separation by fractional distillation under reduced pressure. Recrystallization can also be an effective method for separating the isomers.[1]
Unreacted starting materials Ensure the reaction has gone to completion by monitoring with TLC or GC. If starting material remains, it can often be removed during distillation or column chromatography.[4]
Formation of emulsions during workup To break emulsions, add a saturated brine solution during the aqueous extraction. Vigorous stirring during the quenching step can also help prevent the formation of stable emulsions.[9]

Data Presentation

Table 1: Effect of Reaction Conditions on Isomer Ratio in the Benzoylation of Chlorobenzene

CatalystSolventTemperature (°C)o:m:p RatioReference
AlCl₃Nitrobenzene253.28 : 0.16 : 150 (partial rate factors)[5]
AlCl₃Chlorobenzene253 : <1 : 97[5]
AlCl₃Carbon Disulfide012 : 4 : 84[5]

Note: Data is for benzoylation, which is analogous to chloroacetylation, and illustrates the general trends in isomer distribution.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Chlorobenzene

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Chlorobenzene

  • Chloroacetyl chloride

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the evolved HCl gas.

  • Catalyst Suspension: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred suspension of AlCl₃, maintaining the temperature below 10 °C.

  • Addition of Substrate: After the addition of chloroacetyl chloride is complete, add anhydrous chlorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture at a rate that maintains the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC or GC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to separate the this compound from the 4-chloroacetophenone isomer and other impurities.

Mandatory Visualization

G cluster_0 Friedel-Crafts Acylation of Chlorobenzene A Chlorobenzene + Chloroacetyl Chloride C Formation of Acylium Ion Electrophile A->C B Lewis Acid Catalyst (e.g., AlCl3) B->C D Electrophilic Aromatic Substitution C->D E Intermediate Complex (Sigma Complex) D->E F Deprotonation & Catalyst Regeneration E->F G Crude Product Mixture: This compound 4-Chloroacetophenone F->G

Caption: Reaction mechanism for the Friedel-Crafts acylation of chlorobenzene.

G cluster_1 Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Moisture Check for Moisture (Reagents, Glassware, Atmosphere) Start->Check_Moisture Check_Catalyst Verify Catalyst Activity & Stoichiometry Check_Moisture->Check_Catalyst No Dry_System Implement Anhydrous Techniques Check_Moisture->Dry_System Yes Check_Temp Evaluate Reaction Temperature Check_Catalyst->Check_Temp No Optimize_Catalyst Use Fresh, Stoichiometric Catalyst Check_Catalyst->Optimize_Catalyst Yes Check_Purity Assess Starting Material Purity Check_Temp->Check_Purity No Optimize_Temp Adjust Temperature & Monitor Reaction Check_Temp->Optimize_Temp Yes Purify_Reagents Purify/Distill Starting Materials Check_Purity->Purify_Reagents Yes End Improved Yield Check_Purity->End No Dry_System->Check_Catalyst Optimize_Catalyst->Check_Temp Optimize_Temp->Check_Purity Purify_Reagents->End

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Synthesis with 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroacetophenone. The information is designed to help anticipate and address common side reactions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of side reactions to expect when using this compound in a synthesis?

A1: this compound is an α-halo ketone and is susceptible to several side reactions, particularly under basic conditions. The most common side reactions include:

  • Favorskii Rearrangement: This is often the most significant side reaction in the presence of a base, leading to the formation of a rearranged carboxylic acid derivative (e.g., phenylacetic acid or its ester/amide) instead of the desired substitution product.[1][2][3]

  • Self-Condensation (Aldol Condensation): Like other ketones with enolizable α-hydrogens, this compound can undergo self-condensation, especially in the presence of a base, to form a β-hydroxy ketone, which may dehydrate to an α,β-unsaturated ketone.[4][5]

  • Elimination: Treatment with a strong, non-nucleophilic base can lead to the elimination of HCl, forming phenylglyoxal or other unsaturated species.

  • Darzens Condensation (Glycidic Ester Synthesis): In the presence of a base and another carbonyl compound (like an aldehyde), this compound can participate in a Darzens condensation to yield an α,β-epoxy ketone (a phenyl glycidyl ketone).[6][7]

  • Hydrolysis: this compound can slowly react with water to form 2-hydroxyacetophenone and hydrochloric acid.[8] This can be more significant under basic conditions.

Q2: Why am I getting phenylacetic acid derivatives instead of my expected nucleophilic substitution product?

A2: The formation of phenylacetic acid or its derivatives is a classic indicator of the Favorskii rearrangement.[1][2] This rearrangement is often favored over simple nucleophilic substitution (SN2) when using alkoxide or hydroxide bases with α-halo ketones like this compound. The reaction proceeds through a cyclopropanone intermediate that is then attacked by the nucleophile.[3]

Q3: Can I completely avoid the Favorskii rearrangement?

A3: Completely avoiding the Favorskii rearrangement can be challenging, but it can be minimized. The outcome of the reaction is often dependent on the specific nucleophile, solvent, and temperature. Using aprotic solvents and non-basic, highly nucleophilic reagents can favor the SN2 pathway. For instance, using a soft nucleophile in a polar aprotic solvent might reduce the extent of the rearrangement.

Q4: What conditions favor the self-condensation of this compound?

A4: Self-condensation is favored by the presence of a base that can deprotonate the α-carbon, forming an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of this compound.[4][5] Stronger bases and higher concentrations of the starting material can increase the likelihood of this side reaction.

Troubleshooting Guides

Issue 1: Low yield of the desired SN2 product and isolation of an unexpected carboxylic acid derivative.
  • Probable Cause: The Favorskii rearrangement is likely the dominant reaction pathway.[1][2]

  • Troubleshooting Steps:

    • Choice of Base/Nucleophile: If possible, switch from a strong base (like NaOH or NaOEt) to a weaker, non-nucleophilic base or use a pre-formed nucleophile. For example, using the sodium salt of a nucleophile in an aprotic solvent can sometimes favor substitution.

    • Solvent Effects: Switch from protic solvents (like ethanol) to polar aprotic solvents (like DMF or DMSO). This can sometimes suppress the rearrangement.

    • Temperature Control: Run the reaction at a lower temperature. This can sometimes favor the kinetically controlled SN2 product over the thermodynamically favored rearranged product.

Issue 2: Formation of a high molecular weight, colored impurity.
  • Probable Cause: Self-condensation (aldol condensation) followed by dehydration is a likely cause.[4][5]

  • Troubleshooting Steps:

    • Concentration: Use a lower concentration of this compound to reduce the probability of intermolecular reactions.

    • Order of Addition: Add the this compound slowly to a solution of the nucleophile and base. This keeps the concentration of the enolizable ketone low at any given time.

    • Directed Aldol Strategy: If applicable to your desired reaction, consider a directed approach where the enolate of another reaction partner is pre-formed with a strong, non-nucleophilic base like LDA at low temperatures before the addition of this compound.[9]

Issue 3: Formation of an epoxide byproduct.
  • Probable Cause: If your reaction mixture contains another aldehyde or ketone, the Darzens condensation may be occurring.[6]

  • Troubleshooting Steps:

    • Purity of Reagents: Ensure that your starting materials and solvents are free from contaminating aldehydes or ketones.

    • Reaction Conditions: The Darzens condensation is base-catalyzed. Modifying the base or reaction temperature might disfavor this pathway.

Quantitative Data on Side Reactions

Reaction Type Reagents/Conditions Expected Major Product Potential Side Product(s) Approximate Yield of Side Product (Variable)
Nucleophilic Substitution Nu:- (e.g., CN-, RS-) in aprotic solventR-CH(Ph)-C(=O)-NuPhenylacetic acid derivativeLow to Moderate
Favorskii Rearrangement RO- in ROH (e.g., NaOEt in EtOH)Phenylacetic acid esterSN2 productHigh
Self-Condensation Strong base (e.g., NaOH)Desired product with other reagentsAldol adduct/α,β-unsaturated ketoneLow to High (depends on concentration and temperature)
Elimination Strong, bulky base (e.g., t-BuOK)PhenylglyoxalFavorskii productModerate to High
Darzens Condensation Aldehyde, Baseα,β-epoxy ketoneAldol products, Favorskii productLow to Moderate

Experimental Protocols

Protocol 1: Minimizing Favorskii Rearrangement in Nucleophilic Substitution

This protocol aims to favor the SN2 reaction of this compound with a generic nucleophile (Nu-).

Materials:

  • This compound

  • Sodium salt of the nucleophile (NaNu)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, add NaNu (1.1 equivalents).

  • Add anhydrous DMF via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the stirred suspension of NaNu over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS to determine the ratio of the desired product to the rearranged byproduct.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key side reaction pathways of this compound.

Favorskii_vs_SN2 start This compound enolate Enolate Intermediate start->enolate Deprotonation sn2_product SN2 Product start->sn2_product Direct SN2 Attack cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 favorskii_product Favorskii Product (Phenylacetic Acid Derivative) cyclopropanone->favorskii_product Nucleophilic Attack & Ring Opening nucleophile Base/Nucleophile (e.g., RO-) nucleophile->start nucleophile->cyclopropanone

Caption: Competing pathways of Favorskii rearrangement and SN2 substitution.

Aldol_Condensation reactant1 This compound enolate Enolate Formation reactant1->enolate Deprotonation reactant2 This compound aldol_adduct β-Hydroxy Ketone Adduct reactant2->aldol_adduct enolate->aldol_adduct Nucleophilic Attack on another molecule final_product α,β-Unsaturated Ketone (Self-Condensation Product) aldol_adduct->final_product Dehydration (-H2O) base Base base->reactant1

Caption: Pathway for the self-condensation of this compound.

Troubleshooting_Logic start Unexpected Product or Low Yield check_product Characterize Byproduct(s) (NMR, MS) start->check_product is_rearranged Is it a rearranged product? (e.g., Phenylacetic acid deriv.) check_product->is_rearranged is_dimer Is it a dimer/higher MW product? is_rearranged->is_dimer No favorskii Likely Favorskii Rearrangement is_rearranged->favorskii Yes is_epoxide Is it an epoxide? is_dimer->is_epoxide No aldol Likely Self-Condensation is_dimer->aldol Yes darzens Likely Darzens Condensation is_epoxide->darzens Yes solution_favorskii Modify Base/Solvent, Lower Temperature favorskii->solution_favorskii solution_aldol Lower Concentration, Slow Addition aldol->solution_aldol solution_darzens Purify Reagents darzens->solution_darzens

Caption: A logical workflow for troubleshooting side reactions.

References

"stability and degradation of 2-Chloroacetophenone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Chloroacetophenone (CAP).

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep containers tightly closed and protected from moisture.[1] It is also advised to keep it away from heat, sparks, and open flames.[2]

Q2: What materials are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents and strong bases.[3] It may also react slowly with metals, causing mild corrosion.[4] Contact with bases, alcohols, and amines should be avoided.[5]

Q3: What are the known hazardous decomposition products of this compound?

A3: Under fire conditions, thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.[3][6]

Q4: Is this compound sensitive to moisture?

A4: Yes, this compound is moisture-sensitive.[5] It reacts slowly with water to form hydrogen chloride.[4][7] Therefore, it is crucial to store it in a dry environment with tightly sealed containers.[1]

Q5: How stable is this compound in aqueous solutions?

A5: The hydrolysis of this compound in water is generally slow.[8] However, the rate of hydrolysis can be influenced by pH. In one study, when a low concentration of this compound was introduced to water, it decreased gradually, and acetophenone was formed as a degradation product.[9]

Summary of Stability and Degradation Factors

FactorEffect on this compound StabilityDegradation Products
Moisture/Water Slow hydrolysis occurs.[7][8]Hydrogen chloride[4][7], Acetophenone[9]
High Temperature Decomposes, especially above 229°C, after sublimating at 167°C.[10]Hydrogen chloride, Carbon monoxide, Carbon dioxide, various mono-aromatics and polycyclic aromatic hydrocarbons (at >600°C).[6][10]
Light (UV/Visible) Susceptible to direct photolysis by sunlight as it absorbs at wavelengths >290 nm.[11]Specific photolytic degradation products are not well-documented in the provided results.
Strong Bases Incompatible; likely promotes degradation.[3]Not specified in search results.
Strong Oxidizing Agents Incompatible; likely promotes degradation.[3]Not specified in search results.
Anaerobic Sediments Can be reductively transformed.[11]Acetophenone, 2-chloro-1-phenylethanol.[11]
Zero-Valent Iron (ZVI) Undergoes abiotic reduction.[3]Acetophenone.[3]

Troubleshooting Guides

GC-MS Analysis Issues
IssuePossible Cause(s)Suggested Solution(s)
No or low signal for this compound - Active sites in the injector liner or column leading to adsorption. - Leak in the injector. - Sample decomposition in the hot injector.- Use a deactivated inlet liner and a column suitable for halogenated compounds. - Check for leaks using an electronic leak detector. - Lower the injector temperature, if possible, without compromising volatilization.
Peak tailing - Active sites in the GC system. - Poor column installation (dead volume). - Column contamination.- Deactivate the injector liner. - Trim the first few centimeters of the column. - Reinstall the column, ensuring a proper cut and correct insertion depth.[12] - Bake out the column at a suitable temperature.
Poor repeatability of peak areas - Leaking syringe or septum. - Inconsistent injection volume. - Sample instability in the autosampler vial.- Replace the septum and inspect the syringe.[12] - Ensure the autosampler is functioning correctly. - Prepare fresh samples and minimize their time in the autosampler.
Ghost peaks - Contamination of the injector, column, or carrier gas. - Septum bleed.- Clean the injector and replace the liner and septum. - Bake out the column. - Ensure high-purity carrier gas and functional gas traps.
HPLC Analysis Issues
IssuePossible Cause(s)Suggested Solution(s)
Unexpected degradation product peaks - Sample degradation in the mobile phase or on the column. - Instability of the stock solution.- Ensure the mobile phase pH is compatible with the stability of this compound. - Prepare fresh stock solutions and samples. - Use a buffered mobile phase if pH affects stability.
Peak fronting or tailing - Column overload. - Inappropriate mobile phase pH. - Column void or contamination.- Reduce the injection volume or sample concentration. - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[13] - Replace the column if a void is suspected.[13]
Shifting retention times - Changes in mobile phase composition or flow rate. - Column temperature fluctuations. - Column aging.- Prepare fresh mobile phase and ensure the pump is working correctly. - Use a column oven to maintain a consistent temperature. - Use a new or re-equilibrated column.
Poor resolution between this compound and its degradation products - Suboptimal mobile phase composition or gradient. - Incorrect column chemistry.- Optimize the mobile phase composition (e.g., organic solvent ratio, pH). - Adjust the gradient slope and time. - Screen different column stationary phases (e.g., C18, Phenyl-Hexyl).

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing stability-indicating analytical methods.[8][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14][15]

1. Hydrolytic Degradation

  • Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[16]

    • For acidic hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of about 100 µg/mL.

    • For basic hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of about 100 µg/mL.

    • For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of about 100 µg/mL.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).[16]

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To assess the susceptibility of this compound to oxidation.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent at approximately 100 µg/mL.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the this compound solution.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples by HPLC.

3. Photolytic Degradation

  • Objective: To determine the photosensitivity of this compound.

  • Protocol:

    • Prepare a solution of this compound (e.g., 100 µg/mL) and place it in a photostability chamber.

    • Expose the solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

    • Prepare a control sample wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample.

    • Analyze both the exposed and control samples by HPLC at a predetermined time point.

4. Thermal Degradation

  • Objective: To evaluate the effect of high temperature on the stability of solid this compound.

  • Protocol:

    • Place a known amount of solid this compound in a vial.

    • Heat the vial in an oven at a high temperature (e.g., 80°C).[16]

    • At specified time intervals, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.

    • A study using Pyrolysis-GC/MS has shown that decomposition begins at 229°C.[10]

Degradation Pathways and Mechanisms

Hydrolysis

This compound undergoes slow hydrolysis in water, which can be catalyzed by acidic or basic conditions. The primary reaction involves the nucleophilic substitution of the chlorine atom by a hydroxyl group.

Hydrolysis CAP This compound Product 2-Hydroxyacetophenone CAP->Product Nucleophilic Substitution H2O H₂O HCl HCl

Caption: Hydrolysis of this compound.

Abiotic Reduction by Zero-Valent Iron (ZVI)

In the presence of zero-valent iron (ZVI), this compound can undergo abiotic reductive dechlorination. This process involves the transfer of electrons from the iron surface to the chloroacetophenone molecule, leading to the cleavage of the carbon-chlorine bond.

Abiotic_Reduction CAP This compound Acetophenone Acetophenone CAP->Acetophenone Reductive Dechlorination ZVI Fe⁰ Electrons 2e⁻ H_ion H⁺ Chloride Cl⁻

Caption: Abiotic reduction of this compound by ZVI.

Experimental Workflow for Stability Indicating Method Development

The development of a stability-indicating method involves a logical workflow to ensure that all potential degradation products are separated from the parent compound.

SIM_Workflow Start Start: API and Drug Product Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Sample_Generation Generate Degraded Samples Forced_Degradation->Sample_Generation Method_Development Develop HPLC Method (Column, Mobile Phase, Gradient Optimization) Sample_Generation->Method_Development Specificity Demonstrate Specificity (Separate API from Degradants) Method_Development->Specificity Validation Validate Method (ICH Guidelines) (Accuracy, Precision, Linearity, etc.) Specificity->Validation Application Apply Method to Formal Stability Studies Validation->Application

Caption: Workflow for stability-indicating method development.

References

Technical Support Center: Recrystallization of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of 2-Chloroacetophenone. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: Based on solubility data, ethanol, acetone, and benzene are effective single solvents for recrystallizing this compound, as it is very soluble in them.[1] A mixed-solvent system, particularly a mixture of ethanol and water, can also be employed. The choice of solvent may depend on the impurities present in the crude sample. A good recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: This issue can arise from a few factors. First, ensure the solvent is at or near its boiling point to maximize solubility. Second, you may not be using a sufficient volume of solvent. Add the hot solvent in small increments, allowing time for the solid to dissolve with each addition.[2] If the compound still does not dissolve, it is possible that you have insoluble impurities, which can be removed by hot filtration.

Q3: After cooling, no crystals have formed in my solution. What is the problem?

A3: A lack of crystal formation is often due to either using too much solvent or the solution being supersaturated. If an excess of solvent is the issue, you can heat the solution to evaporate some of the solvent and then allow it to cool again.[3] If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.[4]

Q4: My product has "oiled out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too rapidly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3]

Q5: The yield of my recrystallized this compound is very low. What are the possible causes?

A5: A low yield can result from several factors. Using too much solvent is a common cause, as a significant amount of the product will remain in the mother liquor.[3] Premature crystallization during hot filtration can also lead to product loss. Ensure your filtration apparatus is pre-heated. Additionally, washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a structured, problem-solution format.

Problem Possible Cause(s) Recommended Solution(s)
Compound will not dissolve - Insufficient solvent.- Solvent is not hot enough.- Presence of insoluble impurities.- Add more hot solvent in small portions.- Ensure the solvent is at its boiling point.- Perform a hot filtration to remove insoluble materials.
No crystal formation upon cooling - Too much solvent was used.- The solution is supersaturated.- The cooling process is too rapid.- Boil off some of the solvent and cool again.- Induce crystallization by scratching the flask or adding a seed crystal.- Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.
Product "oils out" - The melting point of the compound is lower than the solvent's boiling point.- The solution was cooled too quickly.- High concentration of impurities.- Reheat the solution, add more solvent, and cool slowly.- Consider using a different solvent with a lower boiling point.- If impurities are suspected, an additional purification step may be needed before recrystallization.
Low recovery of purified product - Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Washing crystals with solvent that is not ice-cold.- Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask).- Always use ice-cold solvent to wash the final crystals.
Crystals are discolored - Presence of colored, soluble impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4]

Quantitative Data

Solvent Solubility Notes
WaterInsoluble (<0.1 g/100 mL at 19 °C)[1][5]Useful as an anti-solvent in mixed-solvent systems.
EthanolFreely soluble[1][5]A common and effective solvent for recrystallization.
AcetoneSoluble[1][5]Another suitable solvent for recrystallization.
BenzeneFreely soluble[1][5]An effective solvent, but use with caution due to toxicity.
EtherFreely soluble[1][5]Can be used for recrystallization.
ChloroformSoluble[6]A potential solvent for recrystallization.

Experimental Protocols

Single-Solvent Recrystallization of this compound (using Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add the hot ethanol to the flask containing the crude solid in small portions, with swirling, until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. Pre-heat a stemless funnel and fluted filter paper with hot ethanol to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[4]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.

Two-Solvent Recrystallization of this compound (using Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.[7]

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[7]

  • Crystallization, Collection, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using an ice-cold ethanol/water mixture to wash the crystals.

Visualizations

TroubleshootingWorkflow Start Start Recrystallization Dissolve Dissolve Crude Product in Minimum Hot Solvent Start->Dissolve Cool Cool Solution Slowly Dissolve->Cool Successful Dissolution TroubleshootDissolve Problem: Does Not Dissolve Dissolve->TroubleshootDissolve No CheckCrystals Crystals Formed? Cool->CheckCrystals CheckPurity Crystals Pure? CheckCrystals->CheckPurity Yes TroubleshootNoCrystals Problem: No Crystals CheckCrystals->TroubleshootNoCrystals No End Pure Crystals Obtained CheckPurity->End Yes TroubleshootImpure Problem: Impure Crystals (Colored / Oily) CheckPurity->TroubleshootImpure No AddSolvent Action: Add More Hot Solvent TroubleshootDissolve->AddSolvent Incomplete Dissolution HotFilter Action: Perform Hot Filtration TroubleshootDissolve->HotFilter Insoluble Particles AddSolvent->Dissolve HotFilter->Cool ReduceVolume Action: Reduce Solvent Volume (Evaporate) TroubleshootNoCrystals->ReduceVolume Suspect Too Much Solvent InduceCrystallization Action: Scratch Flask or Add Seed Crystal TroubleshootNoCrystals->InduceCrystallization Supersaturated ReduceVolume->Cool InduceCrystallization->Cool Charcoal Action: Use Activated Charcoal TroubleshootImpure->Charcoal Colored Impurities Redissolve Action: Redissolve, Add More Solvent, Cool Slower TroubleshootImpure->Redissolve Oiled Out Charcoal->Dissolve Redissolve->Cool

References

Technical Support Center: Purification of 2-Chloroacetophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of 2-Chloroacetophenone using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound? A1: The most common and effective stationary phase for purifying this compound and similar compounds is silica gel (SiO₂).[1][2] Alumina can also be used, but silica gel is generally the first choice for a wide variety of organic compounds.[2]

Q2: Which mobile phase (eluent) is best suited for this purification? A2: A mixture of a non-polar solvent, such as hexane or petroleum ether, and a moderately polar solvent, like ethyl acetate or diethyl ether, is typically used.[3][4] The optimal ratio must be determined empirically using Thin Layer Chromatography (TLC) before running the column.[2][5] A good starting point for TLC analysis is a 10:1 hexane:ethyl acetate mixture.[6]

Q3: What is the ideal TLC Rf value for this compound before starting column chromatography? A3: For effective separation on a silica gel column, the target Rf (Retardation factor) value for this compound should be between 0.2 and 0.4.[6] This range generally provides the best balance between resolution and elution time. It is also important that the desired compound is well-separated from any impurities, with a difference in Rf values (ΔRf) of at least 0.1.[2]

Q4: Is this compound stable on silica gel? A4: While this compound is generally stable enough for purification on silica gel, some organic compounds can degrade on acidic surfaces. It is prudent to test for stability by spotting the compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots (degradation products) have formed.[1]

Q5: Should I use the wet or dry loading method to apply my sample to the column? A5: The choice depends on the solubility of your crude product.

  • Wet Loading: If your crude this compound dissolves easily in the initial, least polar mobile phase, this is the preferred method. Dissolve the sample in the absolute minimum amount of solvent and carefully add it to the top of the column.[7]

  • Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is recommended. Dissolve the crude product in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[7]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

This protocol is essential for identifying the optimal mobile phase for separation.

Materials:

  • TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Hexane and Ethyl Acetate (or other appropriate solvents)

  • UV lamp (254 nm) for visualization

  • Crude this compound sample

Methodology:

  • Prepare a dilute solution of your crude product in a volatile solvent (e.g., dichloromethane).

  • Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 20:1, 15:1, 10:1, 5:1).

  • Pour a small amount (~0.5 cm depth) of the first test eluent into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid.

  • Using a capillary tube, carefully spot the crude product solution onto the baseline of a TLC plate.

  • Once the spotting solvent has fully evaporated, place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and let it dry.

  • Visualize the separated spots under a UV lamp.

  • Calculate the Rf value for the spot corresponding to this compound.

  • Repeat the process with different solvent ratios until an Rf value between 0.2 and 0.4 is achieved for the product, with good separation from impurities.[6]

Protocol 2: Flash Column Chromatography Purification

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (for flash chromatography)

  • Cotton or glass wool

  • Sand (washed)

  • Optimized mobile phase from Protocol 1

  • Crude this compound

  • Collection vessels (test tubes or flasks)

  • Air pressure source (optional, for flash chromatography)

Methodology:

  • Column Packing:

    • Clamp the column vertically and ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom.[8]

    • Add a thin layer of sand (~0.5 cm) over the plug.[2]

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.[8]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[2][8]

    • Drain the excess solvent until the level is just above the top layer of sand. Crucially, never let the column run dry from this point on. [8]

  • Sample Loading (Wet Method):

    • Dissolve the crude product in the minimum possible volume of the mobile phase.

    • Carefully pipette the solution onto the center of the top sand layer, taking care not to disturb the surface.[7]

    • Drain the solvent until the sample has been adsorbed onto the silica gel.

    • Gently add a small amount of fresh mobile phase and drain again to ensure the sample is loaded in a narrow band.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the mobile phase.

    • Begin elution by opening the stopcock to the desired flow rate. For flash chromatography, apply gentle air pressure to the top.[2]

    • Collect the eluting solvent in sequentially numbered fractions.

    • Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.[7]

  • Product Isolation:

    • Once TLC analysis identifies the fractions containing the pure this compound, combine them.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

The choice of mobile phase significantly impacts the retention factor (Rf). The goal is to find a system where the product's Rf is ~0.3 and is well-separated from impurities.

Mobile Phase Composition (Hexane:Ethyl Acetate)Typical Rf of this compoundObservation
20:1~0.15Compound is highly retained. Elution would be very slow.
10:1~0.30Good starting point. Provides good separation potential.
5:1~0.55Compound elutes quickly. May co-elute with less polar impurities.
2:1~0.80Very little retention. Poor separation from other compounds.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Compound Elutes 1. Compound decomposed on the silica gel.[1]2. The mobile phase is not polar enough.3. Fractions are too dilute to be detected by TLC.[1]1. Test compound stability on silica. Consider using a deactivated stationary phase like neutral alumina.[1]2. Gradually increase the polarity of the mobile phase (gradient elution). If still no elution, flush the column with a very polar solvent like pure ethyl acetate or methanol.[3]3. Concentrate a few of the collected fractions and re-run the TLC.[1][3]
Poor Separation (Overlapping Bands) 1. The mobile phase is too polar.2. The column was overloaded with too much crude sample.3. Poor column packing (channeling).4. The initial sample band was too wide.1. Re-optimize the solvent system with TLC to achieve a lower Rf and better separation.[2]2. Reduce the amount of sample loaded relative to the amount of silica gel.3. Repack the column carefully, ensuring no air bubbles or cracks form.[8]4. Load the sample using the minimum possible volume of solvent.[7]
Cracked or Dry Silica Bed The solvent level dropped below the top of the stationary phase.[8]This unfortunately ruins the separation. The column must be repacked. Always keep the silica bed wet with the mobile phase.
Compound Elutes in the Solvent Front 1. The mobile phase is far too polar.2. The sample was dissolved in a solvent much stronger than the mobile phase.1. Select a much less polar mobile phase based on TLC results.2. Use the mobile phase itself for sample dissolution or use the dry loading method if solubility is an issue.
Blocked Column (Slow or No Flow) An impurity or the product itself has crystallized at the top of the column due to low solubility in the mobile phase.[1]This is difficult to fix. The best course is prevention by ensuring the sample is soluble in the eluent. If it occurs, you may need to use a wider column or try a pre-purification step to remove the insoluble material.[1]

Visualizations

experimental_workflow crude_sample Crude This compound tlc_opt TLC Solvent System Optimization crude_sample->tlc_opt pack_col Pack Column (Silica Slurry) tlc_opt->pack_col Optimal Eluent Found load_sample Load Sample (Wet or Dry) pack_col->load_sample elute Elute & Collect Fractions load_sample->elute tlc_fractions TLC Analysis of Fractions elute->tlc_fractions combine Combine Pure Fractions & Evaporate tlc_fractions->combine Identify Pure Fractions pure_product Pure Product combine->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic problem Problem: Poor Separation / Mixed Fractions cause1 Possible Cause: Wrong Solvent Polarity problem->cause1 cause2 Possible Cause: Column Overloaded problem->cause2 cause3 Possible Cause: Poor Column Packing problem->cause3 solution1 Solution: Re-optimize eluent via TLC. Aim for Rf ≈ 0.3. cause1->solution1 solution2 Solution: Reduce sample amount. (Rule of thumb: 1:30 sample:silica ratio) cause2->solution2 solution3 Solution: Repack column. Ensure no air bubbles or cracks. cause3->solution3

Caption: Troubleshooting logic for a poor separation outcome.

References

"managing lachrymatory effects of 2-Chloroacetophenone in the lab"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the lachrymatory and other hazardous effects of 2-Chloroacetophenone (CN) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it require special handling?

A1: this compound, also known as CN gas, is a crystalline solid that is a potent lachrymator, meaning it causes tearing and severe irritation to the eyes.[1][2][3][4] It is also a strong irritant to the skin, throat, and respiratory tract.[2][4][5] Acute inhalation can lead to chest burning and dyspnea, while skin contact can result in chemical burns.[2] Due to these hazardous properties, strict safety protocols must be followed.

Q2: What are the primary routes of exposure to this compound in a lab?

A2: The primary routes of occupational exposure are inhalation of its vapors or dust and direct contact with the skin and eyes.[2][3]

Q3: What are the immediate symptoms of exposure?

A3: Immediate symptoms include a burning sensation and tearing in the eyes, blurred vision, irritation of the nose and throat, and skin redness or pain.[2][6] High concentrations can cause coughing, shortness of breath, and potentially delayed pulmonary edema.[5][6][7]

Q4: How should this compound be stored?

A4: It should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[8][9][10][11] It is sensitive to moisture and should be kept away from incompatible materials such as bases, amines, and alcohols.[4][11]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Accidental Spill Improper handling, container failure.1. Evacuate the immediate area.[8] 2. Ensure adequate ventilation.[8] 3. Wear appropriate Personal Protective Equipment (PPE), including a respirator, chemical-resistant gloves, and safety goggles.[8][9] 4. For small spills, absorb with an inert dry material (e.g., sand, dry earth) and place in a sealed container for disposal.[1] 5. For large spills, dike the area to prevent spreading.[8] 6. Avoid generating dust.[5][9]
Eye Contact Inadequate eye protection, splash from handling.1. Immediately flush eyes with copious amounts of water for at least 15-30 minutes, removing contact lenses if present and easy to do.[5][6][8][9] 2. Seek immediate medical attention.[5][8][9]
Skin Contact Insufficient protective clothing, accidental splash.1. Immediately remove all contaminated clothing.[1][3] 2. Wash the affected skin area thoroughly with soap and plenty of water.[1][3][8] 3. Seek immediate medical attention, even if no symptoms are immediately apparent.[1]
Inhalation Inadequate ventilation, improper handling outside of a fume hood.1. Move the individual to fresh air immediately.[3][5][8] 2. If breathing is difficult or has stopped, provide artificial respiration.[5][8] 3. Seek immediate medical attention.[5][8][9] Medical observation may be required as symptoms like pulmonary edema can be delayed.[6][7]

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C8H7ClO
Molecular Weight 154.6 g/mol [1]
Appearance Colorless to gray crystalline solid[3][12][13]
Odor Sharp, irritating, sometimes described as floral or like apple blossoms[1][3][12]
Melting Point 54-56 °C (129.2-132.8 °F)[5][14]
Boiling Point 244-245 °C (471-473 °F)[1][5][14]
Vapor Pressure 0.0054 mmHg at 20 °C (68 °F)[5]
Vapor Density 5.2 (Air = 1)[1]
Specific Gravity 1.324 g/cm³[5]
Water Solubility Insoluble[1][5][14]
Flash Point 118 °C (244.4 °F)[14]

Occupational Exposure Limits

OrganizationLimit
OSHA PEL (8-hour TWA)0.05 ppm (0.3 mg/m³)[3][6]
NIOSH REL (10-hour TWA)0.05 ppm (0.3 mg/m³)[4][6]
ACGIH TLV (8-hour TWA)0.05 ppm[4][15]
NIOSH IDLH 15 mg/m³[1][4]

Experimental Protocols

Standard Handling Protocol for this compound

  • Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[16] Emergency eyewash stations and safety showers must be readily accessible.[8]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical splash goggles that meet ANSI Z.87.1 standards.[16]

    • Skin Protection : Wear chemical-resistant gloves (e.g., butyl rubber) and a lab coat.[5] Ensure shoes are closed-toe.[16]

    • Respiratory Protection : For situations with potential for exposure above the PEL, a NIOSH-approved respirator is required.[9]

  • Handling :

    • Avoid creating dust when handling the solid form.[5][9]

    • Wash hands thoroughly after handling.[5][8]

    • Do not eat, drink, or smoke in the laboratory.[8]

  • Decontamination :

    • Decontaminate work surfaces with a suitable solution (e.g., a solution of soda ash or alcoholic caustic soda has been recommended).[14]

    • All contaminated waste must be disposed of as hazardous waste according to institutional and local regulations.

Visualizations

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Respirator, Gloves, Goggles) evacuate->ppe ventilate Ensure Proper Ventilation ppe->ventilate contain Contain Spill (Absorb with inert material) ventilate->contain cleanup Collect and Place in Sealed Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose Exposure_First_Aid_Logic action_node action_node exposure Exposure Event route Route of Exposure? exposure->route inhalation Inhalation route->inhalation Inhalation skin_contact Skin Contact route->skin_contact Skin eye_contact Eye Contact route->eye_contact Eyes move_fresh_air Move to Fresh Air inhalation->move_fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing flush_eyes Flush Eyes with Water (15+ min) eye_contact->flush_eyes seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical wash_skin Wash Skin with Soap & Water remove_clothing->wash_skin wash_skin->seek_medical flush_eyes->seek_medical

References

Validation & Comparative

A Comparative Analysis of 2-Chloroacetophenone and its Derivatives: From Riot Control to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance, experimental data, and underlying mechanisms of 2-Chloroacetophenone and its diverse derivatives.

This compound (CN), notoriously known as a lachrymatory agent in tear gas, presents a fascinating case of a chemical scaffold with a dual identity. While its primary application has been in riot control due to its potent irritant effects, scientific exploration has unveiled a spectrum of biologically active derivatives with promising therapeutic applications. This guide provides a comparative analysis of this compound and its derivatives, offering insights into their performance, supported by experimental data, and detailed methodologies for key assays.

From Irritant to Innovator: A Tale of Two Chemistries

This compound's notoriety stems from its ability to cause intense irritation to the eyes, skin, and respiratory system. Its mechanism of action as an irritant is believed to involve the alkylation of sulfhydryl-containing enzymes, leading to cellular dysfunction.[1] This reactivity, while detrimental in a riot control context, forms the basis for the synthesis of a diverse array of derivatives with potential applications in medicine. By modifying the core this compound structure, researchers have developed compounds with anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.

Performance Comparison: Toxicity and Therapeutic Efficacy

A critical aspect of evaluating this compound derivatives is to compare their therapeutic efficacy against their inherent toxicity. The following tables summarize key quantitative data for this compound and some of its notable derivatives.

Table 1: Comparative Toxicity Data

CompoundTest SpeciesRoute of AdministrationLD50/LC50Reference
This compound (CN)RatOral50 mg/kg[2]
This compound (CN)MouseInhalation59 mg/m³[2]
2-Chlorobenzylidene malononitrile (CS)RatOralSignificantly less toxic than CN[2]
4-Chloro-2-carboxyphenoxyacetic acidRatOralLess toxic than its parent compound[3]

Table 2: Anticancer Activity of this compound Chalcone Derivatives

DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Chalcone-1,2,3-triazole derivativeHepG2 (Liver Cancer)0.9Tubulin polymerization inhibitor[4]
Thiazole-containing chalconeDrug-resistant cell lines2.72–41.04Overcomes drug resistance[4]
2',5'-dihydroxy-4-chloro-dihydrochalconeRAW 264.7 (Macrophage-like)-iNOS and COX-2 suppression[5]
3-hydroxy-4,3',4',5'-tetramethoxychalconeLung Cancer CellsPotent cytotoxicityNF-κB inhibition[6]

Table 3: Anticonvulsant and Anti-inflammatory Activity of Derivatives

Derivative ClassBiological ActivityKey FindingsReference
Thioureido derivatives of acetophenone semicarbazoneAnticonvulsantOne compound equipotent to phenytoin[7]
2',5'-dihydroxychalconesAnti-inflammatoryPotent inhibition of chemical mediator release from neutrophils[5]
Various ChalconesAnti-inflammatoryInhibition of degranulation and 5-lipoxygenase in human neutrophils[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound and its derivatives.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcone derivatives from this compound.

Materials:

  • Substituted this compound

  • Appropriate aromatic aldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve equimolar amounts of the substituted this compound and the aromatic aldehyde in ethanol in the reaction vessel.

  • While stirring, slowly add the NaOH solution dropwise to the mixture.

  • Continue stirring at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the crude chalcone.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • 96-well microtiter plates

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Rats or mice

  • 1% Carrageenan solution in saline

  • Test compound and vehicle

  • Plethysmometer or calipers

Procedure:

  • Fast the animals overnight before the experiment.

  • Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Visualizing the Mechanisms of Action

To understand the biological effects of this compound and its derivatives, it is essential to visualize the signaling pathways they modulate.

Lachrymatory_Action CN This compound (CN) Cell Sensory Neuron CN->Cell Enters Cell TRPA1 TRPA1/TRPV1 Channels CN->TRPA1 Activates Alkylation Alkylation of Sulfhydryl Groups CN->Alkylation Causes Inflammation Neurogenic Inflammation TRPA1->Inflammation Triggers Enzymes Cellular Enzymes Alkylation->Enzymes Inhibits Pain Pain and Irritation Inflammation->Pain Leads to

Caption: Mechanism of this compound as a lachrymatory agent.

Anticancer_Chalcone_Action Chalcone Chalcone Derivative CancerCell Cancer Cell Chalcone->CancerCell Targets Tubulin Tubulin Polymerization Chalcone->Tubulin Inhibits NFkB NF-κB Pathway Chalcone->NFkB Inhibits Apoptosis Apoptosis Induction Tubulin->Apoptosis Induces NFkB->Apoptosis Promotes (when inhibited) CellDeath Cell Death Apoptosis->CellDeath Leads to

Caption: Anticancer mechanism of chalcone derivatives.

Conclusion and Future Perspectives

The journey of this compound from a chemical weapon to a source of potential therapeutic agents underscores the remarkable versatility of chemical scaffolds. While its use as a riot control agent is well-established and its toxicity is a significant concern, the development of its derivatives has opened new avenues for drug discovery. The chalcone derivatives, in particular, have demonstrated significant potential as anticancer, anti-inflammatory, and anticonvulsant agents.[5][7][9]

Future research should focus on optimizing the therapeutic index of these derivatives, aiming to enhance their efficacy while minimizing toxicity. A deeper understanding of their structure-activity relationships will be crucial in designing next-generation compounds with improved pharmacological profiles. Furthermore, exploring novel derivatives beyond the chalcone scaffold could unlock even more therapeutic possibilities. The continued investigation of this compound and its derivatives holds the promise of transforming a molecule of harm into a source of healing.

References

A Comparative Guide to 2-Chloroacetophenone and Other α-Halo Ketones in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, α-halo ketones are pivotal intermediates, prized for their dual electrophilic nature that enables the construction of complex molecular architectures, particularly heterocyclic compounds of medicinal interest.[1][2] Among these, 2-chloroacetophenone and its halogenated analogs, such as 2-bromoacetophenone and 2-iodoacetophenone, are workhorse reagents. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.

Reactivity and Performance: A Comparative Analysis

The reactivity of α-halo ketones in nucleophilic substitution reactions is a critical factor in their synthetic utility. The nature of the halogen atom significantly influences the reaction rate, with the leaving group ability generally following the trend I > Br > Cl > F. This is a consequence of the carbon-halogen bond strength and the stability of the resulting halide ion.[3]

The enhanced reactivity of α-halo ketones compared to their corresponding alkyl halides is attributed to the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond and renders the α-carbon more susceptible to nucleophilic attack.[3]

Table 1: Relative Reactivity of α-Haloacetophenones in SN2 Reactions

α-HaloacetophenoneHalogenRelative Rate of Reaction with I⁻ in AcetoneReference
This compoundCl1[4]
2-BromoacetophenoneBr35,000[4]
2-IodoacetophenoneI~3,000,000 (estimated)[3]

Note: The relative rate for 2-iodoacetophenone is an estimation based on general reactivity trends, as a direct side-by-side experimental value was not found in the provided search results.

This vast difference in reactivity underscores the importance of selecting the appropriate α-halo ketone for a desired transformation. While 2-bromoacetophenone is significantly more reactive than this compound, the latter may be preferred for reasons of cost, stability, or to avoid side reactions in more complex substrates.

Applications in Heterocyclic Synthesis

α-Halo ketones are indispensable building blocks for a wide array of nitrogen, sulfur, and oxygen-containing heterocycles, many of which form the core of pharmacologically active molecules.[1][2] The choice between this compound and other α-halo ketones can influence reaction conditions and yields.

Table 2: Comparison in the Synthesis of Thiazoles

Reactionα-Halo KetoneReagentConditionsYieldReference
Hantzsch Thiazole SynthesisThis compoundThioamideEthanol, RefluxGood[5]
Hantzsch Thiazole Synthesis2-BromoacetophenoneThioamideEthanol, Room Temp.Excellent[5]

In the classic Hantzsch thiazole synthesis, the higher reactivity of 2-bromoacetophenone often allows for milder reaction conditions and potentially higher yields compared to this compound.

Experimental Protocols

1. General Procedure for the Synthesis of 2-Aminothiazoles

This protocol describes a general method for the synthesis of 2-aminothiazoles from an α-halo ketone and a thiourea.

  • Materials:

    • α-Halo ketone (e.g., this compound or 2-bromoacetophenone) (1 equivalent)

    • Substituted thiourea (1 equivalent)

    • Ethanol

  • Procedure:

    • Dissolve the α-halo ketone and the substituted thiourea in ethanol in a round-bottom flask.

    • The reaction with 2-bromoacetophenone may proceed at room temperature, while the reaction with this compound typically requires heating to reflux.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solution under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

2. Synthesis of Chalcones

Chalcones, which can be further cyclized to various heterocycles, are synthesized by the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde derivative.[6]

  • Materials:

    • Acetophenone (0.01 mol)

    • Benzaldehyde derivative (0.01 mol)

    • Ethanol (25 mL)

    • 10% Sodium hydroxide solution (25 mL)

  • Procedure:

    • Dissolve the acetophenone and benzaldehyde derivative in ethanol.[6]

    • Slowly add the sodium hydroxide solution and stir the mixture for 4 hours.[6]

    • Pour the reaction mixture into 400 mL of water with constant stirring and leave it in a refrigerator overnight.[6]

    • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the chalcone.[6]

Visualizing Synthetic Pathways

To better illustrate the role of α-halo ketones in synthesis, the following diagrams outline a general experimental workflow and a key reaction mechanism.

experimental_workflow start Start reagents Dissolve α-Halo Ketone and Nucleophile in Solvent start->reagents reaction Reaction (Stirring/Heating) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup /Quenching monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying purification Purification (Chromatography/Recrystallization) drying->purification product Isolated Product purification->product

Caption: General Experimental Workflow for Reactions with α-Halo Ketones.

hantzsch_thiazole_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_halo_ketone α-Halo Ketone (e.g., this compound) intermediate1 Initial Adduct alpha_halo_ketone->intermediate1 thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack thiazole 2-Aminothiazole intermediate2->thiazole Dehydration

Caption: Simplified Mechanism of Hantzsch Thiazole Synthesis.

Conclusion

The choice between this compound and other α-halo ketones is a nuanced decision that depends on the specific synthetic context. While bromo and iodo analogs offer significantly higher reactivity, potentially allowing for milder reaction conditions and improved yields, this compound remains a valuable and cost-effective reagent, particularly for large-scale syntheses or when a less reactive electrophile is desired to enhance selectivity. A thorough understanding of the relative reactivities and careful consideration of the substrate and desired outcome are crucial for the successful application of these versatile synthetic intermediates.

References

A Comparative Guide to Validating the Structure of 2-Chloroacetophenone Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural validation of reaction products derived from 2-chloroacetophenone. It offers detailed experimental data and protocols to support the unambiguous identification of these products, alongside a comparison with an alternative starting material.

Introduction to this compound Reactivity

This compound is a versatile α-haloketone that serves as a key building block in organic synthesis. Its reactivity is primarily centered around the electrophilic α-carbon, making it susceptible to nucleophilic substitution reactions, typically via an SN2 mechanism. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse molecular scaffolds, including various heterocyclic compounds. This guide will focus on the reaction of this compound with two representative nucleophiles: thiourea and sodium azide, leading to the formation of 2-amino-4-phenylthiazole and 2-azido-1-phenylethanone, respectively.

Comparison of Reaction Products and an Alternative Starting Material

While this compound is a common reagent, phenacyl bromide is a frequently used alternative for the synthesis of similar structures. The choice between these starting materials can be influenced by factors such as reactivity, cost, and availability. The following table compares the synthesis of 2-amino-4-phenylthiazole using both this compound and phenacyl bromide.

Starting MaterialReagentsSolventReaction TimeYield (%)Reference
This compoundThiourea, EthanolEthanol3 hours~85%[1]
Phenacyl BromideThiourea, Copper SilicateEthanolNot Specified94%[2]
Phenacyl BromideThiourea, Bu4NPF6Methanol15 minutes95%[3]

Structural Validation Data

Unambiguous structural elucidation of the reaction products is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides complementary information to confirm the molecular structure.

Spectroscopic Data for 2-Amino-4-phenylthiazole
Technique Data Interpretation
¹H NMR (CDCl₃, 300 MHz)δ 8.0 (s, 1H, -NH), 7.9-7.4 (m, 5H, Ar-H), 6.2 (s, 1H, thiazole-H)[4]The singlet at 8.0 ppm corresponds to the amine proton. The multiplet between 7.9 and 7.4 ppm is characteristic of the phenyl ring protons. The singlet at 6.2 ppm is indicative of the proton on the thiazole ring.
¹³C NMR (DMSO-d₆, 100 MHz)δ 169.2, 153.4, 111.1, (additional aromatic signals)[5]The signal at 169.2 ppm is attributed to the C-2 carbon of the thiazole ring attached to the amino group. The signal at 153.4 ppm corresponds to the C-4 carbon attached to the phenyl group, and the signal at 111.1 ppm is for the C-5 carbon of the thiazole ring.
IR (KBr, cm⁻¹)3429, 3282 (N-H stretch), 1618 (C=N stretch), 1533 (aromatic C=C stretch)[1]The two bands in the 3429-3282 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine group. The peak at 1618 cm⁻¹ corresponds to the C=N bond within the thiazole ring, and the absorption at 1533 cm⁻¹ is due to the aromatic ring.[1]
Mass Spec. (EI)m/z 176 (M⁺), 134, 106[6]The molecular ion peak at m/z 176 corresponds to the molecular weight of 2-amino-4-phenylthiazole.
Spectroscopic Data for 2-Azido-1-phenylethanone
Technique Data Interpretation
¹H NMR (CDCl₃, 200 MHz)δ 7.90-7.95 (m, 2H, Ar-H), 7.48-7.68 (m, 3H, Ar-H), 4.57 (s, 2H, -CH₂-)[7]The multiplets in the aromatic region are characteristic of the phenyl protons. The singlet at 4.57 ppm corresponds to the two protons of the methylene group adjacent to the azide and carbonyl groups.
¹³C NMR Data not readily available in searched literature.
IR (KBr, cm⁻¹)2103 (N₃ stretch), 1695 (C=O stretch)[7][8]The strong absorption at 2103 cm⁻¹ is a characteristic stretching vibration of the azide functional group. The peak at 1695 cm⁻¹ is indicative of the carbonyl group conjugated with the aromatic ring.[7][8]
Mass Spec. (GC-MS)m/z 161 (M⁺), 105, 77[9][10]The molecular ion peak at m/z 161 corresponds to the molecular weight of 2-azido-1-phenylethanone. The fragment at m/z 105 represents the benzoyl cation, and the peak at m/z 77 corresponds to the phenyl cation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating research findings.

Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from the Hantzsch thiazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: Pour the mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-4-phenylthiazole.

Synthesis of 2-Azido-1-phenylethanone

This protocol is a standard nucleophilic substitution using sodium azide.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in a mixture of acetone and water (e.g., 4:1 v/v, 10 mL).

  • Addition of Nucleophile: Add sodium azide (1.5 mmol) to the solution and stir the mixture at room temperature.

  • Reaction: Continue stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into cold water.

  • Isolation: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: Prepare a ~5-10 mg sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).

  • IR Spectroscopy: Prepare a KBr pellet of the solid product or analyze a thin film of a liquid product. Record the IR spectrum using an FTIR spectrometer.

  • Mass Spectrometry: Introduce a dilute solution of the product into a mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds, to obtain the mass spectrum.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of reactions and experimental procedures.

reaction_pathway cluster_reaction1 Synthesis of 2-Amino-4-phenylthiazole cluster_reaction2 Synthesis of 2-Azido-1-phenylethanone 2-Chloroacetophenone_1 This compound Product_1 2-Amino-4-phenylthiazole 2-Chloroacetophenone_1->Product_1 Ethanol, Reflux Thiourea Thiourea Thiourea->Product_1 2-Chloroacetophenone_2 This compound Product_2 2-Azido-1-phenylethanone 2-Chloroacetophenone_2->Product_2 Acetone/Water, RT Sodium_Azide Sodium Azide Sodium_Azide->Product_2

Caption: Reaction pathways for the synthesis of 2-amino-4-phenylthiazole and 2-azido-1-phenylethanone.

experimental_workflow Start Start: Reactants Reaction Reaction (Heating/Stirring) Start->Reaction Workup Work-up (Quenching/Extraction) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis End End: Characterized Product Analysis->End

Caption: General experimental workflow for synthesis, purification, and analysis.

References

A Spectroscopic Showdown: Differentiating the Isomers of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic comparison of 2-, 3-, and 4-chloroacetophenone for researchers, scientists, and drug development professionals.

In the world of organic chemistry and drug development, the precise identification of isomeric compounds is paramount. Positional isomers, such as the ortho, meta, and para substituted 2-chloroacetophenones, often exhibit distinct biological activities and physical properties. This guide provides a detailed spectroscopic comparison of 2-chloroacetophenone, 3-chloroacetophenone, and 4-chloroacetophenone, offering a clear methodology for their differentiation using routine analytical techniques. The supporting experimental data, presented in easily comparable tables, will aid researchers in the unambiguous identification of these isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the three isomers of chloroacetophenone. These values are critical for distinguishing between the compounds.

¹H NMR Spectroscopic Data

The chemical shifts (δ) in proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are highly sensitive to the electronic environment of the protons. The position of the chlorine atom on the aromatic ring significantly influences the shifts of the aromatic protons.

CompoundSolventChemical Shift (δ) in ppm
This compound CDCl₃2.62 (s, 3H, -CH₃), 7.31-7.55 (m, 4H, Ar-H)[1]
3-Chloroacetophenone CDCl₃2.59 (s, 3H, -CH₃), 7.42 (t, 1H, J=7.8 Hz, Ar-H), 7.55 (ddd, 1H, J=7.8, 2.0, 1.1 Hz, Ar-H), 7.84 (t, 1H, J=1.8 Hz, Ar-H), 7.90 (dt, 1H, J=7.7, 1.3 Hz, Ar-H)
4-Chloroacetophenone CDCl₃2.61 (s, 3H, -CH₃), 7.45 (d, 2H, J=8.5 Hz, Ar-H), 7.91 (d, 2H, J=8.5 Hz, Ar-H)[2]
¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are particularly diagnostic.

CompoundSolventChemical Shift (δ) in ppm
This compound CDCl₃30.7 (-CH₃), 126.9, 129.4, 130.6, 131.3, 132.0, 139.1 (Ar-C), 200.4 (C=O)[2]
3-Chloroacetophenone CDCl₃26.7 (-CH₃), 126.5, 128.5, 130.0, 133.3, 134.9, 138.7 (Ar-C), 196.5 (C=O)
4-Chloroacetophenone CDCl₃26.5 (-CH₃), 128.9, 129.7, 135.4, 139.6 (Ar-C), 196.8 (C=O)[2]
Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify functional groups. The characteristic absorption band for the carbonyl (C=O) stretching vibration is a key feature in the IR spectra of these compounds.

CompoundSample PhaseKey IR Absorptions (cm⁻¹)
This compound Liquid Film~1700 (C=O stretch), ~3060 (Ar C-H stretch), ~1595, 1450 (C=C aromatic ring stretch)[3][4]
3-Chloroacetophenone Liquid Film~1690 (C=O stretch), ~3070 (Ar C-H stretch), ~1570, 1475 (C=C aromatic ring stretch)[5][6]
4-Chloroacetophenone Liquid Film~1685 (C=O stretch), ~3070 (Ar C-H stretch), ~1590, 1490 (C=C aromatic ring stretch)[7]
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of a compound. The molecular ion peaks and characteristic fragment ions are important for identification.

CompoundIonization MethodKey m/z values (Relative Intensity)
This compound Electron Ionization (EI)154 (M⁺), 156 ([M+2]⁺), 139, 111, 75[8][9]
3-Chloroacetophenone Electron Ionization (EI)154 (M⁺), 156 ([M+2]⁺), 139, 111, 75[10][11]
4-Chloroacetophenone Electron Ionization (EI)154 (M⁺), 156 ([M+2]⁺), 139, 111, 75[12][13]

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the chloroacetophenone isomer was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 transients. Proton decoupling was applied during acquisition. The FID was Fourier transformed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the neat liquid sample (for 2- and 3-chloroacetophenone) or a small amount of the solid sample (for 4-chloroacetophenone) was placed directly onto the ATR crystal.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

Mass Spectrometry (MS)

Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of each isomer (approximately 1 mg/mL) was prepared in dichloromethane.

  • GC Conditions: A 1 µL aliquot of the solution was injected into the GC. A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed to start at 50°C for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Conditions: The EI source was operated at 70 eV. The mass spectrometer was scanned over a mass range of m/z 40-400. The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C.

Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of the this compound isomers.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Isomer Identification Sample Unknown Chloroacetophenone Isomer IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS GC-MS Analysis Sample->MS IR_Data Identify C=O and Aromatic Stretches IR->IR_Data NMR_Data Analyze Aromatic Splitting Patterns & Carbon Shifts NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Compare Compare Data to Reference Spectra IR_Data->Compare NMR_Data->Compare MS_Data->Compare Isomer_2 This compound Compare->Isomer_2 Ortho Isomer_3 3-Chloroacetophenone Compare->Isomer_3 Meta Isomer_4 4-Chloroacetophenone Compare->Isomer_4 Para

Caption: Workflow for the spectroscopic identification of chloroacetophenone isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and mass spectrometry provide a powerful and complementary toolkit for the differentiation of 2-, 3-, and 4-chloroacetophenone. While mass spectrometry and the key IR stretches are similar for all three isomers, the ¹H and ¹³C NMR spectra offer the most definitive data for unambiguous identification. The distinct splitting patterns of the aromatic protons in the ¹H NMR spectra, in particular, serve as a reliable fingerprint for each isomer. By following the detailed experimental protocols and referencing the comparative data provided, researchers can confidently identify these important chemical compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 2-Chloroacetophenone (CN), a well-known lachrymatory agent, with related compounds frequently used as riot control agents or encountered as environmental irritants. This objective analysis, supported by experimental data, focuses on the molecular mechanisms of action, cytotoxicity, and acute toxicity, offering valuable insights for researchers in toxicology, pharmacology, and drug development.

Executive Summary

This compound (CN) and its structural analogs primarily exert their irritant effects through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key sensor for noxious stimuli in sensory neurons.[1][2] The potency of these compounds as TRPA1 agonists varies, with some exhibiting activity in the nanomolar to subnanomolar range.[2] This activation leads to the sensation of pain, inflammation, and lachrymation. In addition to their effects on sensory neurons, these compounds display varying levels of cytotoxicity and acute toxicity. This guide synthesizes available quantitative data to facilitate a direct comparison of their biological activities.

Data Presentation

Table 1: TRPA1 Activation Potency of this compound and Related Compounds
CompoundChemical NameEC50 (µM) for Human TRPA1 ActivationReference
This compound (CN) 2-Chloro-1-phenylethanoneNot explicitly quantified, but described as a potent agonist with activity in the nanomolar to subnanomolar range [2]
o-Chlorobenzylidene malononitrile (CS) 2-(2-Chlorobenzylidene)malononitrilePotent agonist with EC50 values in the nanomolar/subnanomolar range[3]
Dibenz[b,f][1][4]oxazepine (CR) (5Z)-11-chlorodibenzo[b,f][1][4]oxazepine0.308 ± 0.150[2]
Capsaicin (E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamideActivates TRPV1, not primarily a TRPA1 agonist.[1]
Allyl isothiocyanate (AITC) 3-Isothiocyanato-1-propene6 (high-affinity site), 93 (low-affinity site)[5]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Acute Toxicity of this compound and Related Riot Control Agents
CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
This compound (CN) RatOralNot Found
RatInhalation (1 hr)LCt50: 7,650 mg·min/m³
MouseIntravenous99
o-Chlorobenzylidene malononitrile (CS) RatOral178
RatInhalation (1 hr)LCt50: 61,000 mg·min/m³
MouseIntravenous8.3
Dibenz[b,f][1][4]oxazepine (CR) RatOral>3000[6]
Oleoresin Capsicum (OC) RatOral150[6]
Pelargonic Acid Vanillylamide (PAVA) RatOral200[6]

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals. LCt50 (Lethal Concentration and Time, 50%) is the concentration of a substance in the air that is lethal to 50% of a population of test animals over a specific duration of exposure.

Experimental Protocols

TRPA1 Activation Assay via Calcium Imaging

Objective: To determine the potency of a compound to activate the TRPA1 ion channel by measuring changes in intracellular calcium concentration.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are transiently or stably transfected with a plasmid encoding human TRPA1.

  • Cell Plating: Transfected cells are plated onto poly-D-lysine-coated 96-well plates and allowed to adhere overnight.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

  • Compound Application: After washing to remove excess dye, baseline fluorescence is recorded. The test compound is then added at various concentrations using an automated liquid handling system.

  • Data Acquisition: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated.

  • Data Analysis: The increase in fluorescence intensity or ratio is plotted against the compound concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To assess the cytotoxic effect of a compound on a cell line by measuring mitochondrial metabolic activity.

Methodology:

  • Cell Seeding: A suitable cell line (e.g., human keratinocytes or fibroblasts) is seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Acute Toxicity (LD50) Determination

Objective: To determine the single dose of a substance that will cause the death of 50% of a group of experimental animals.

Methodology (General Principles):

  • Animal Selection: A specific species and strain of animal (e.g., Sprague-Dawley rats) of a defined age and weight range are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the study.

  • Dose Preparation and Administration: The test substance is prepared in a suitable vehicle. For oral LD50, the substance is administered by gavage. For inhalation LC50, animals are exposed to a specific concentration in an inhalation chamber for a set duration. For dermal LD50, the substance is applied to a shaved area of the skin.

  • Dose Groups: Animals are divided into several groups, with each group receiving a different dose of the substance. A control group receives only the vehicle.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).

  • Data Collection: The number of mortalities in each dose group is recorded.

  • Statistical Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods, such as the Probit method.[7]

Mandatory Visualization

TRPA1_Activation_Pathway cluster_stimuli External Stimuli cluster_cell Sensory Neuron cluster_response Physiological Response This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 Activation Related Compounds (CS, CR) Related Compounds (CS, CR) Related Compounds (CS, CR)->TRPA1 Activation Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization AP Action Potential Generation Depolarization->AP Pain Pain AP->Pain Inflammation Inflammation AP->Inflammation Lachrymation Lachrymation AP->Lachrymation

Caption: Activation of the TRPA1 channel by this compound and related compounds.

Experimental_Workflow_MTT_Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add test compound at various concentrations seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and determine IC50 read_absorbance->analyze end_node End analyze->end_node

Caption: Workflow for determining cytotoxicity using the MTT assay.

References

A Comparative Analysis of the Reactivity of 2-Chloroacetophenone and Bromoacetophenone in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the selection of appropriate starting materials is paramount to the success of a synthetic route. α-Haloketones, such as 2-chloroacetophenone and bromoacetophenone, are versatile intermediates, frequently employed in the synthesis of a wide array of heterocyclic compounds and pharmaceutical agents. The reactivity of these precursors in nucleophilic substitution reactions is a critical factor influencing reaction kinetics, yield, and overall efficiency. This guide provides an objective comparison of the reactivity of this compound and bromoacetophenone, supported by fundamental chemical principles and a detailed experimental protocol for their comparative evaluation.

Theoretical Underpinnings of Reactivity: The Role of the Leaving Group

The reactivity of this compound and bromoacetophenone in nucleophilic substitution reactions is primarily dictated by the nature of the halogen substituent, which functions as the leaving group. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the rate-determining step involves the simultaneous formation of a new bond with the incoming nucleophile and the cleavage of the carbon-halogen bond.

The efficacy of the leaving group is inversely related to its basicity; weaker bases are better leaving groups as they are more stable with a negative charge. When comparing the halide ions, basicity decreases down the group in the periodic table. Consequently, the leaving group ability increases in the following order: F⁻ < Cl⁻ < Br⁻ < I⁻. This trend is a direct consequence of the increasing size and polarizability of the halide ion, which allows for the dispersal of the negative charge over a larger volume, thereby increasing its stability.

Therefore, the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻). This fundamental difference in leaving group ability leads to the prediction that bromoacetophenone will exhibit a higher reactivity towards nucleophiles in SN2 reactions compared to this compound .

Quantitative Reactivity Comparison

PropertyThis compoundBromoacetophenone
Molecular Formula C₈H₇ClOC H₇BrO
Molecular Weight 154.59 g/mol 199.04 g/mol
Melting Point 54-56 °C49-51 °C
Boiling Point 244-245 °C255-260 °C
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Relative Basicity of Leaving Group HigherLower
Predicted Reactivity in SN2 Reactions Lower Higher

Experimental Protocol: Comparative Kinetic Analysis of this compound and Bromoacetophenone via UV-Vis Spectroscopy

This protocol outlines a method to compare the reaction rates of this compound and bromoacetophenone with a nucleophile, such as sodium iodide, by monitoring the reaction progress using UV-Vis spectroscopy. The formation of the product, 2-iodoacetophenone, can be followed by observing the change in absorbance at a specific wavelength over time.

Materials:

  • This compound

  • Bromoacetophenone

  • Sodium Iodide (NaI)

  • Anhydrous Acetone (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of sodium iodide in anhydrous acetone.

    • Prepare 0.01 M stock solutions of both this compound and bromoacetophenone in anhydrous acetone.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of a dilute solution of the expected product, 2-iodoacetophenone, in acetone to determine the wavelength of maximum absorbance (λmax).

    • Verify that the starting materials and the iodide salt do not significantly absorb at this wavelength.

  • Kinetic Run (to be performed separately for each substrate):

    • Equilibrate the UV-Vis spectrophotometer and the stock solutions to a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette a known volume of the 0.1 M sodium iodide solution and dilute with anhydrous acetone to a final volume of 2.5 mL.

    • Initiate the reaction by rapidly adding a small, known volume of the 0.01 M solution of the respective α-haloketone (e.g., 50 µL) to the cuvette.

    • Immediately start recording the absorbance at the predetermined λmax at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to a significant extent.

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • Assuming pseudo-first-order conditions (with a large excess of the nucleophile), the rate constant (k) can be determined from the slope of the natural logarithm of (A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.

    • Compare the calculated rate constants for the reactions of this compound and bromoacetophenone to quantitatively assess their relative reactivities.

Visualizing the Reaction Mechanism and Leaving Group Ability

To further elucidate the concepts discussed, the following diagrams illustrate the SN2 reaction pathway and the basis for the differing leaving group abilities of chloride and bromide.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---C---X]⁻ Nu->TS Attack Substrate α-Haloacetophenone Substrate->TS Product Product TS->Product Bond Formation LG X⁻ TS->LG Bond Cleavage

Figure 1: Generalized SN2 reaction pathway for an α-haloacetophenone.

Leaving_Group_Ability cluster_leaving_groups Leaving Groups cluster_conjugate_acids Conjugate Acids cluster_stability Stability & Reactivity Cl Cl⁻ (Chloride) HCl HCl (pKa ≈ -7) Cl->HCl Conjugate Acid Br Br⁻ (Bromide) HBr HBr (pKa ≈ -9) Br->HBr Conjugate Acid Stability Stability of Leaving Group (Weaker Base is More Stable) HBr->Stability Stronger Acid => Weaker Conj. Base Reactivity Reactivity of α-Haloacetophenone Stability->Reactivity Better Leaving Group => Higher Reactivity

Figure 2: Relationship between conjugate acid strength and leaving group ability.

Conclusion

The comparative analysis of this compound and bromoacetophenone unequivocally points to bromoacetophenone as the more reactive substrate in nucleophilic substitution reactions. This heightened reactivity is a direct consequence of the superior leaving group ability of the bromide ion compared to the chloride ion. For researchers and professionals in drug development and synthetic chemistry, this distinction is critical for optimizing reaction conditions, minimizing reaction times, and improving overall synthetic efficiency. When a rapid reaction is desired, bromoacetophenone is the preferred starting material. Conversely, this compound may be chosen when a more controlled or slower reaction rate is necessary. The provided experimental protocol offers a robust framework for quantitatively verifying these principles in a laboratory setting.

A Comparative Guide to Catalyst Performance in 2-Chloroacetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the catalytic transformation of 2-Chloroacetophenone is a critical step in the synthesis of a wide array of valuable pharmaceutical intermediates and fine chemicals. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, stereoselectivity, and overall process sustainability. This guide provides an objective, data-driven comparison of different catalytic systems employed in key reactions of this compound, with a focus on asymmetric reduction and cross-coupling reactions.

Catalyst Performance in Asymmetric Reduction

The enantioselective reduction of the prochiral ketone in this compound to produce chiral secondary alcohols, such as (R)- or (S)-2'-chloro-1-phenylethanol, is a reaction of significant interest. These chiral alcohols are crucial building blocks in organic synthesis. Performance is primarily evaluated by conversion rates and, most importantly, enantiomeric excess (ee).

Data Presentation: Asymmetric Reduction of this compound and Related Ketones

Catalyst SystemSubstrateReducing AgentKey ConditionsConversion (%)ee (%)Product ConfigurationReference
Oxazaborolidine from (1S,2R)-1-amino-2-indanolThis compoundBoraneNot SpecifiedPredicted HighPredicted HighR/S depends on catalyst stereochemistry[1]
Saccharomyces cerevisiae B5 (Biocatalyst)2'-ChloroacetophenoneWhole-cellPresence of 5% ethanolHighHigh(R)[2]
Aspergillus terreus (Biocatalyst)2'-ChloroacetophenoneWhole-cellGlycerol as co-solventNot SpecifiedNot SpecifiedNot Specified[2]
Rhizopus oryzae (Biocatalyst)2'-ChloroacetophenoneWhole-cellGlycerol as co-solventNot SpecifiedNot SpecifiedNot Specified[2]
Ru Nanoparticles / (1S, 2S)-DPEN / KOHAcetophenonei-PrOH (Transfer Hydrogenation)Ionic liquid solvent10079.1(R)[3]
5% Ir/L-Proline-γ-Al2O3 with (1S,2S)-DPEN2'-(trifluoromethyl)acetophenoneH₂LiOH additive-79.8(R)[3]

Note: Data for Acetophenone and 2'-(trifluoromethyl)acetophenone are included to indicate the performance of common transition-metal catalysts on structurally similar substrates.

Catalyst Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon bonds, enabling the synthesis of complex molecular architectures from this compound.[4] These reactions typically involve the activation of the C-Cl bond, which is more challenging than C-Br or C-I bonds, necessitating robust catalytic systems.

Data Presentation: Palladium-Catalyzed Cross-Coupling

Catalyst SystemCo-reactantReaction TypeKey ConditionsProduct TypeReference
Palladium Catalyst2-IodobiphenylsDual C-H ArylationNot SpecifiedTribenzo[a,c,f]cyclooctanones[4]

Note: Specific yield and quantitative performance data for this specific reaction were not detailed in the search results but the protocol was successfully developed.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of catalytic processes. Below are representative protocols for the types of reactions discussed.

Protocol 1: Asymmetric Reduction of Acetophenone via CBS Catalysis

This protocol describes the in-situ generation of an oxazaborolidine catalyst for the asymmetric reduction of a ketone, a method applicable to this compound.[1]

  • Catalyst Preparation (In Situ):

    • A 25 mL round-bottom flask with a magnetic stirring bar is charged with 0.05 equivalents of a chiral amino alcohol (e.g., (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol).

    • The flask is sealed with a gas-inlet adapter and flushed with an inert gas (e.g., nitrogen) for at least 10 minutes.

    • 1 mL of dry tetrahydrofuran (THF) is added, followed by 0.055 equivalents of trimethylborate at room temperature. The solution is stirred for 30 minutes to form the oxazaborolidine catalyst.[1]

  • Reduction Reaction:

    • An additional 1 mL of THF is added to the flask.

    • 1 equivalent of the ketone substrate (e.g., this compound) is added.

    • A borane solution (e.g., borane-THF or borane-dimethyl sulfide) is added slowly at a controlled temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Analysis:

    • Upon completion, the reaction is carefully quenched with methanol.

    • The solvent is removed under reduced pressure.

    • The residue is purified, typically by column chromatography.

    • The enantiomeric excess of the resulting chiral alcohol is determined using HPLC with a chiral column.[1]

Protocol 2: Biocatalytic Reduction using Whole Cells

This protocol outlines a general procedure for the whole-cell bioreduction of a ketone, as demonstrated with various microorganisms for this compound.[5]

  • Culture Preparation:

    • A suitable microorganism (e.g., Saccharomyces cerevisiae) is cultured in an appropriate growth medium until it reaches a desired cell density.

  • Bioreduction:

    • The cells are harvested by centrifugation and washed.

    • The cell pellet is re-suspended in a buffer solution (e.g., phosphate buffer, pH 7.0).

    • The substrate, this compound, is added to the cell suspension. Co-solvents like glycerol or additives like ethanol may be included to improve substrate solubility and enzyme performance.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.

  • Product Extraction and Analysis:

    • After the reaction period (e.g., 24-48 hours), the mixture is centrifuged to remove the cells.

    • The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried and concentrated.

    • The product yield and enantiomeric excess are determined by GC or chiral HPLC.

Visualizations: Workflows and Pathways

To further clarify the experimental and logical processes, the following diagrams are provided.

sub Select Substrate (e.g., this compound) cat_screen Catalyst Screening (e.g., Chiral Ligands, Biocatalysts) sub->cat_screen cond_opt Condition Optimization (Solvent, Temp, Time) cat_screen->cond_opt run_rxn Execute Reaction cond_opt->run_rxn monitor Monitor Progress (TLC, GC, HPLC) run_rxn->monitor workup Quench & Work-up monitor->workup Completion purify Purification (Chromatography) workup->purify analyze Analyze Product (Yield, Purity, ee%) purify->analyze

Caption: General experimental workflow for catalyst screening and optimization.

ketone This compound (Prochiral Ketone) intermediate Catalyst-Substrate-Reductant Complex ketone->intermediate Coordination catalyst Chiral Catalyst (e.g., Oxazaborolidine) catalyst->intermediate reductant Reductant (e.g., Borane) reductant->intermediate alcohol Chiral Alcohol Product (+ Regenerated Catalyst) intermediate->alcohol Hydride Transfer

Caption: Simplified pathway for catalytic asymmetric reduction.

References

A Researcher's Guide to Confirming the Purity of Synthesized 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of 2-Chloroacetophenone, a key intermediate in various synthetic pathways. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate methods for your laboratory.

Introduction to Purity Assessment

The confirmation of a synthesized compound's purity is a multi-faceted process. It involves not only the identification of the target molecule but also the detection and quantification of any unreacted starting materials, by-products, and other impurities. A combination of spectroscopic and chromatographic techniques is often employed to build a comprehensive purity profile.

Spectroscopic Analysis: Unveiling the Molecular Fingerprint

Spectroscopic methods provide detailed information about the chemical structure of a molecule, serving as a primary tool for identity confirmation and the detection of structurally similar impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful techniques for elucidating the precise structure of this compound and identifying impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

Expected Spectral Data for this compound:

Technique Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMR ~7.95Doublet2H, Aromatic (ortho to C=O)
~7.65Triplet1H, Aromatic (para to C=O)
~7.50Triplet2H, Aromatic (meta to C=O)
~4.75Singlet2H, -CH₂Cl
¹³C NMR ~191.0-C=O (Ketone)
~134.5-Aromatic (ipso-C)
~134.0-Aromatic (para-C)
~129.0-Aromatic (ortho/meta-C)
~128.8-Aromatic (ortho/meta-C)
~45.5--CH₂Cl

Comparison with Alternatives: The presence of unexpected peaks in the NMR spectrum indicates impurities. For example, residual starting materials like benzene or chloroacetyl chloride would show their characteristic signals. Di-acylated products, a potential by-product in Friedel-Crafts synthesis, would exhibit a more complex aromatic region and an additional carbonyl signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid at room temperature), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FT-IR spectrometer is suitable.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Vibration Functional Group
~3060C-H stretchAromatic
~1690C=O stretchAryl Ketone
~1595, 1450C=C stretchAromatic Ring
~1270C-C(=O)-C stretchKetone
~760, 690C-H bendMonosubstituted Benzene
~720C-Cl stretchAlkyl Halide

Comparison with Alternatives: The absence of the strong carbonyl peak around 1690 cm⁻¹ would indicate the absence of the desired product. The presence of a broad O-H stretch around 3200-3600 cm⁻¹ could suggest the presence of hydrolyzed by-products.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which is useful for confirming its identity.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced directly via a solids probe or, more commonly, as the eluent from a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method.

  • Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

Expected Mass Spectrum Data for this compound:

m/z Ion Significance
154/156[M]⁺Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)
105[C₆H₅CO]⁺Base peak, loss of -CH₂Cl
77[C₆H₅]⁺Phenyl cation, loss of CO from the benzoyl cation
51[C₄H₃]⁺Fragmentation of the phenyl ring

Comparison with Alternatives: The molecular ion peak is a critical indicator of the product's identity. Impurities will present their own distinct molecular ions and fragmentation patterns. For instance, unreacted acetophenone would show a molecular ion at m/z 120.

Chromatographic Analysis: Separating the Components

Chromatographic techniques are essential for separating the synthesized this compound from any impurities, allowing for their individual detection and quantification.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of each separated component.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized product in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A GC system equipped with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

    • Detector Temperature: 280 °C (FID) or as per MS requirements.

Expected Results: A pure sample of this compound will show a single major peak at a specific retention time. The presence of other peaks indicates impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC.

Experimental Protocol:

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Instrumentation: An HPLC system with a UV detector is commonly used for aromatic compounds.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient of water (often with a small amount of acid like formic or phosphoric acid) and a polar organic solvent like acetonitrile or methanol.[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm).

Expected Results: Similar to GC, a pure sample will exhibit a single major peak. HPLC is particularly useful for identifying less volatile impurities that may not be detected by GC.

Physicochemical Characterization: A Simple and Effective Check

Melting Point

The melting point of a solid is a good indicator of its purity. A pure crystalline solid will have a sharp melting point range, while impurities will typically broaden and depress the melting range.

Experimental Protocol:

  • Instrumentation: A standard melting point apparatus.

  • Procedure: Place a small amount of the dried crystalline sample in a capillary tube and heat it slowly, observing the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid.

Expected Melting Point for this compound: 54-56 °C

Comparison with Alternatives: A melting point that is significantly lower and has a broader range than the literature value is a strong indication of the presence of impurities.

Workflow and Data Interpretation

A systematic workflow is crucial for the efficient and accurate determination of purity.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Work-up cluster_preliminary Preliminary Purity Check cluster_spectroscopic Spectroscopic Identification cluster_chromatographic Chromatographic Separation & Quantification cluster_final Final Purity Assessment synthesis Synthesized this compound tlc Thin Layer Chromatography (TLC) synthesis->tlc Initial Spotting mp Melting Point Determination synthesis->mp Physical Characterization gc GC / GC-MS tlc->gc Method Development hplc HPLC tlc->hplc Method Development nmr ¹H and ¹³C NMR mp->nmr data Data Analysis & Comparison nmr->data ir IR Spectroscopy ir->data ms Mass Spectrometry ms->data gc->data hplc->data report Purity Report Generation data->report

Purity Confirmation Workflow for this compound.

This workflow begins with preliminary checks like TLC and melting point to get a quick assessment of purity. This is followed by detailed spectroscopic analysis for structural confirmation and finally, chromatographic methods for separation and quantification of any impurities.

Complementary Nature of Analytical Techniques

No single technique can provide a complete picture of a compound's purity. The strength of a purity assessment lies in the complementary nature of different analytical methods.

Analytical_Techniques cluster_product Synthesized Product cluster_info Information Gained cluster_techniques Analytical Techniques product This compound nmr NMR product->nmr ir IR product->ir ms MS product->ms gc_hplc GC / HPLC product->gc_hplc mp Melting Point product->mp structure Structural Confirmation functional_groups Functional Groups molecular_weight Molecular Weight purity_quant Purity (%) & Impurity Profile physical_prop Physical Properties nmr->structure ir->functional_groups ms->molecular_weight gc_hplc->purity_quant mp->physical_prop

Complementary Information from Different Analytical Techniques.

As illustrated, techniques like NMR provide detailed structural information, while IR confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight, and chromatographic methods excel at separating and quantifying impurities. A physical characteristic like the melting point offers a simple yet effective initial assessment of purity. By integrating the data from these diverse techniques, a researcher can confidently ascertain the purity of their synthesized this compound.

References

Comparative Analysis of Cross-Reactivity for 2-Chloroacetophenone in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of 2-Chloroacetophenone (CN), a lachrymatory agent, and its structural analogs. While direct, quantitative cross-reactivity data for this compound is not extensively published, this document outlines the established methodologies and theoretical considerations for conducting such studies. The focus is on the development and application of immunoassays, a common technique for the detection and quantification of small molecules.

Understanding Cross-Reactivity of this compound

This compound is a small molecule, and in an immunological context, it acts as a hapten. Haptens are molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. When antibodies are generated against a this compound-carrier conjugate, they may also recognize and bind to other structurally similar compounds. This phenomenon is known as cross-reactivity and is a critical parameter to evaluate in the development of specific immunoassays. High cross-reactivity with related compounds can lead to false-positive results and inaccurate quantification.

Hypothetical Cross-Reactivity Data

To effectively compare the specificity of an antibody raised against this compound, a cross-reactivity study would typically generate data presented in a format similar to the table below. The values would be determined using a competitive immunoassay, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compoundC₈H₇ClO10100
AcetophenoneC₈H₈O10001.0
2-BromoacetophenoneC₈H₇BrO5020
4-ChloroacetophenoneC₈H₇ClO5002.0
Phenacyl chlorideC₈H₇ClO10100
o-Chlorobenzylidene malononitrile (CS gas)C₁₀H₅ClN₂>10,000<0.1

Note: The data presented in this table is purely illustrative and intended to demonstrate the format of results from a cross-reactivity study. IC50 (Inhibitory Concentration 50%) is the concentration of the analyte that causes a 50% reduction in the assay signal. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of test compound) x 100.

Experimental Protocol: Competitive ELISA for this compound Cross-Reactivity

The following is a generalized protocol for a competitive ELISA to determine the cross-reactivity of an antibody against this compound.

1. Preparation of Hapten-Carrier Conjugate (Immunogen):

  • Objective: To make the small this compound molecule immunogenic.

  • Procedure:

    • Covalently conjugate this compound to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This is typically achieved through a reaction involving a linker molecule that reacts with functional groups on both the hapten and the carrier protein.

    • Purify the conjugate to remove unconjugated hapten and carrier protein.

    • Characterize the conjugate to determine the hapten-to-carrier ratio.

2. Antibody Production:

  • Objective: To generate antibodies specific to this compound.

  • Procedure:

    • Immunize an animal model (e.g., rabbit, mouse) with the this compound-carrier conjugate mixed with an adjuvant.

    • Administer booster injections at regular intervals to enhance the immune response.

    • Collect serum and purify the polyclonal antibodies, or generate monoclonal antibodies using hybridoma technology for higher specificity.

    • Titer the antibodies to determine the optimal dilution for the immunoassay.

3. Competitive ELISA Protocol:

  • Objective: To quantify the cross-reactivity of various compounds with the anti-2-Chloroacetophenone antibody.

  • Procedure:

    • Coating: Coat the wells of a microtiter plate with a this compound-protein conjugate (preferably using a different carrier protein than the one used for immunization to avoid non-specific binding). Incubate overnight at 4°C.

    • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

    • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Competition: In a separate plate or tube, pre-incubate the anti-2-Chloroacetophenone antibody with either the this compound standard or the test compounds at various concentrations.

    • Incubation: Add the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature. During this step, the free analyte (this compound or cross-reactant) competes with the coated this compound for binding to the antibody.

    • Washing: Repeat the washing step to remove unbound antibodies.

    • Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a color change.

    • Stopping the Reaction: Stop the color development by adding a stop solution (e.g., sulfuric acid).

    • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of this compound or the cross-reacting compound in the sample.

Visualizations

Experimental Workflow

G cluster_preparation Preparation cluster_elisa Competitive ELISA conjugation 1. Hapten-Carrier Conjugation antibody_prod 2. Antibody Production conjugation->antibody_prod coating 3. Plate Coating antibody_prod->coating blocking 4. Blocking coating->blocking competition 5. Competitive Binding blocking->competition detection 6. Detection competition->detection readout 7. Data Acquisition detection->readout

Workflow for this compound cross-reactivity analysis.

Signaling Pathway in Chemical-Induced Allergic Contact Dermatitis

This compound is a known skin irritant and sensitizer, and its mode of action involves the activation of cellular stress pathways. The following diagram illustrates a simplified signaling pathway relevant to chemical-induced skin sensitization.

G cluster_cell Keratinocyte / Dendritic Cell hapten This compound (Hapten) protein Skin Proteins hapten->protein Covalent Binding hapten_protein Hapten-Protein Adduct protein->hapten_protein stress Oxidative Stress (ROS Production) hapten_protein->stress inflammatory Inflammatory Signaling (e.g., NF-κB, MAPKs) hapten_protein->inflammatory keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds genes Cytoprotective Genes (e.g., HO-1, NQO1) are->genes activates transcription cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-1β, TNF-α, IL-8) inflammatory->cytokines T_cell_activation T-Cell Activation & Sensitization cytokines->T_cell_activation

Simplified signaling pathway of skin sensitization by a hapten.

A Comparative Guide to the Synthesis of 2-Chloroacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of synthetic methodologies for 2-chloroacetophenone, a key intermediate in organic synthesis, is presented. This guide provides a comparative overview of various synthetic routes, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific applications.

This compound is a valuable building block in the synthesis of a wide range of pharmaceuticals and other fine chemicals. Its versatile reactivity makes it a crucial precursor for various molecular scaffolds. The selection of an appropriate synthetic route to this compound is contingent on factors such as desired scale, purity requirements, availability of starting materials, and safety considerations. This guide explores the most prevalent and effective methods for its preparation, offering a critical comparison to facilitate informed decision-making in a research and development setting.

Comparison of Synthetic Methods

The synthesis of this compound can be achieved through several distinct chemical transformations. The following table summarizes the key quantitative data for the most common methods, allowing for a direct comparison of their efficacy and reaction conditions.

Synthesis MethodStarting Material(s)Reagents & CatalystReaction TimeTemperature (°C)Yield (%)Purity (%)Reference(s)
Friedel-Crafts Acylation Chlorobenzene, Acetyl ChlorideAnhydrous AlCl₃, CS₂Until HCl evolution ceasesGentle refluxMixture of isomers-[1][2]
Friedel-Crafts Acylation Chlorobenzene, Acetic AnhydrideAntimony Trichloride, Dichloromethane1 hour5094.399.5[3]
Oxidation o-ChlorostyrenePd/C, HNO₃, 30% H₂O₂6 hours6565-[3]
Reductive Dehalogenation 2-Bromo-2'-chloroacetophenoneLiOH·H₂O, Et₂O1.5 hours20 (Irradiation)97-[4]
α-Chlorination Acetophenone1,3-Dichloro-5,5-dimethylhydantoin (DCDMH), p-TsOH, Methanol-30-35High-[5]
Oxidative Chlorination StyreneHCl, Sodium Chlorate0.5 - 1 hour70--[6]

Detailed Experimental Protocols

For reproducibility and practical application, detailed experimental protocols for the key synthesis methods are provided below.

Friedel-Crafts Acylation of Chlorobenzene with Acetyl Chloride

This is a classic and widely used method for the synthesis of chloroacetophenones.[1][2]

Reaction Setup: A dried three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolved hydrogen chloride.

Procedure:

  • To the flask, add anhydrous aluminum chloride (1.1 to 1.2 molar equivalents) and a dry, non-polar solvent such as carbon disulfide.

  • Cool the stirred suspension in an ice bath.

  • Add chlorobenzene (1 molar equivalent) to the dropping funnel and slowly add it to the aluminum chloride suspension.

  • Add acetyl chloride (1 molar equivalent) to the dropping funnel and add it dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature until the evolution of hydrogen chloride gas ceases. The reaction can be gently warmed to ensure completion.

  • Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude product is a mixture of this compound and 4-chloroacetophenone, which can be separated by fractional distillation or recrystallization.[7]

Friedel-Crafts Acylation of Chlorobenzene with Acetic Anhydride

This method offers an alternative to using the more volatile acetyl chloride.[3]

Procedure:

  • Under anhydrous and oxygen-free conditions, add chlorobenzene (11.2 g) to a 250 mL three-necked flask.

  • Add dichloromethane (35 mL) and antimony trichloride (2 g).

  • After stirring to disperse the catalyst, add acetic anhydride (12.9 g) dropwise.

  • Upon completion of the addition, raise the temperature to 50°C and maintain the reaction for 1 hour.

  • After the reaction, the product is isolated through washing, drying, and recrystallization to yield 14.6 g of 2'-chloroacetophenone (94.3% yield) with a purity of 99.5%.[3]

Oxidation of o-Chlorostyrene

This method provides a route to this compound from a different starting material.[3]

Procedure:

  • In a 50 mL reactor, combine o-chlorostyrene (1 mmol), palladium on carbon catalyst (0.1 mmol), and ethanol (5 mL).

  • Stir the mixture and heat to 35°C.

  • Sequentially add nitric acid (0.02 mmol) and 30% hydrogen peroxide (6 mmol).

  • Increase the reaction temperature to 65°C and maintain for 6 hours, monitoring the reaction progress by TLC.

  • After the reaction, separate the solid catalyst from the reaction solution.

  • Extract the organic phase from the reaction solution with ethyl acetate.

  • Wash the combined organic phases with water, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by silica gel column chromatography to obtain 2'-chloroacetophenone with a yield of 65%.[3]

Photochemical Reductive Dehalogenation

This high-yield method starts from the corresponding bromo- and chloro-substituted acetophenone.[4]

Procedure:

  • To a 10 mL Schlenk tube, add 2-bromo-2'-chloroacetophenone (0.2 mmol), deionized water (1.6 mmol), and diethyl ether (4 mL) in sequence.

  • Stir the reaction mixture at room temperature while irradiating with a 40 W purple LED (390 nm).

  • After the reaction is complete, purify the mixture by flash column chromatography using a petroleum ether/ethyl acetate eluent to give the desired 2'-chloroacetophenone product with a 97% yield.[4]

Selection of Synthesis Method: A Decision-Making Workflow

The choice of a particular synthetic method depends on a variety of factors. The following diagram illustrates a logical workflow to guide the selection process based on key experimental and resource considerations.

SynthesisMethodSelection start Start: Need to Synthesize This compound scale What is the desired scale? start->scale large_scale Large Scale (>10g) scale->large_scale Large small_scale Small Scale (<10g) scale->small_scale Small starting_material Available Starting Material? large_scale->starting_material small_scale->starting_material chlorobenzene Chlorobenzene starting_material->chlorobenzene Chlorobenzene o_chlorostyrene o-Chlorostyrene starting_material->o_chlorostyrene o-Chlorostyrene bromo_chloro_acetophenone 2-Bromo-2'- chloroacetophenone starting_material->bromo_chloro_acetophenone 2-Bromo-2'- chloroacetophenone styrene Styrene starting_material->styrene Styrene acetophenone Acetophenone starting_material->acetophenone Acetophenone purity High Purity Critical? chlorobenzene->purity oxidation Oxidation o_chlorostyrene->oxidation reductive_dehalogenation Photochemical Reductive Dehalogenation bromo_chloro_acetophenone->reductive_dehalogenation oxidative_chlorination Oxidative Chlorination styrene->oxidative_chlorination alpha_chlorination α-Chlorination acetophenone->alpha_chlorination high_purity_yes Yes purity->high_purity_yes Yes high_purity_no No purity->high_purity_no No friedel_crafts Friedel-Crafts Acylation high_purity_yes->friedel_crafts Consider Friedel-Crafts with Acetic Anhydride high_purity_no->friedel_crafts Consider Friedel-Crafts with Acetyl Chloride

Caption: Decision tree for selecting a this compound synthesis method.

References

Safety Operating Guide

Proper Disposal of 2-Chloroacetophenone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 2-chloroacetophenone, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound waste, aligning with best practices and regulatory considerations.

Immediate Safety and Handling Precautions

This compound is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also known as a lachrymator, meaning its vapors are very irritating to the eyes.[2][3] Therefore, stringent safety measures are imperative during handling and disposal.

Personal Protective Equipment (PPE): Before handling this compound waste, ensure the following PPE is worn:

  • Eye Protection: Chemical goggles or a face shield.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin Protection: Protective clothing to prevent skin contact.[4]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[5][6] If vapors or aerosols are generated, respiratory protection is required.[7] In case of inadequate ventilation, wear respiratory protection.[6]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is incineration.[1] It is crucial to adhere to national and local regulations governing hazardous waste disposal.[7]

Step 1: Waste Collection and Storage

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, labware) in a designated, properly labeled, and sealed container.[4][8]

  • Do not mix with other waste streams.[7]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and strong oxidizing agents.[1][8]

  • Handle empty containers with care as they may contain residual flammable vapors.[1]

Step 2: Spill Management In the event of a spill, follow these procedures:

  • Small Spills: Absorb with a dry, inert material such as sand, earth, or vermiculite.[1][8] Sweep or shovel the material into a suitable container for disposal.[1]

  • Large Spills: If safe to do so, stop the leak and dike the area to contain the spill.[1] Use a pump or vacuum for recovery and absorb the remainder with a dry chemical absorbent.[1] Use explosion-proof equipment for cleanup.[1]

  • Ventilate the area after cleanup.[1]

  • Avoid runoff into sewers and public waters.[1][9]

Step 3: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and incineration of the this compound waste.

  • The waste must be disposed of in an authorized incinerator, preferably one equipped with an afterburner and a flue gas scrubber.[1]

  • Ensure that the disposal is carried out in accordance with all applicable federal, state, and local regulations.[5][7]

Quantitative Data Summary

PropertyValueSource
UN Number UN3416 (liquid), UN1697 (solid)[1][5]
DOT Hazard Class 6.1 (Poisonous materials)[1][5]
Packing Group II (Medium Danger)[1][5]
Flash Point 118 °C (244.4 °F)[4][9]
Reportable Quantity (RQ) 100 lbs

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on established safety data for this compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Waste Generation (this compound or Contaminated Material) B Properly Label and Segregate Waste A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Is there a spill? C->D E Follow Spill Cleanup Procedure D->E Yes F Contact Licensed Hazardous Waste Disposal Company D->F No E->B G Transport to an Approved Incineration Facility F->G H Incineration with Afterburner and Scrubber G->H I Final Disposal H->I

References

Essential Safety and Logistics for Handling 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 2-Chloroacetophenone (CAS No. 532-27-4). It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure safe and compliant use of this chemical.

Chemical Overview: this compound is a white crystalline solid with a floral-like, irritating odor.[1] It is recognized as a potent lachrymator (tear-inducing agent) and is harmful if swallowed or inhaled.[1] The substance causes irritation to the eyes, skin, and respiratory tract, and can lead to chemical burns.[2][3]

Exposure Limits and Quantitative Data

Adherence to established exposure limits is mandatory to ensure personnel safety. The following table summarizes the occupational exposure limits for this compound.

OrganizationExposure Limit TypeValue
ACGIHTWA0.05 ppm
NIOSHTWA0.05 ppm (0.3 mg/m³)
OSHAFinal PELs0.05 ppm (0.3 mg/m³)

(Source: Material Safety Data Sheet)[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure through all potential routes. The following equipment must be worn when handling this compound.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] A face shield may also be necessary for additional protection.[5]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.[2][4] Gloves must be inspected before use.[6]

    • Clothing: Wear appropriate protective clothing to prevent skin exposure.[2][4] Fire/flame resistant and impervious clothing is recommended.[6] Contaminated clothing should be removed immediately and washed before reuse.[7]

  • Respiratory Protection: All handling of this compound should occur in a chemical fume hood.[2] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions must be used.[2][6]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.[2]

  • Verify that an eyewash station and safety shower are readily accessible and functional.[2]

  • Keep the container tightly closed and store in a cool, dry, well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[4][5]

  • Minimize dust generation and accumulation during handling.[2]

2. Handling the Chemical:

  • Wash hands thoroughly before and after handling.[1]

  • Avoid all contact with eyes, skin, and clothing.[1] Do not ingest or inhale.[2]

  • Use non-sparking tools to prevent ignition, as the compound is combustible.[6][8]

  • Do not eat, drink, or smoke in the area where the chemical is being handled.[5][9]

3. Accidental Spill Response:

  • Evacuate unnecessary personnel from the spill area.[5]

  • Remove all sources of ignition.[6]

  • For small spills, sweep up the material and place it into a suitable, labeled container for disposal.[2][4] Avoid generating dusty conditions.[2] You can also cover the spill with sand, dry lime, or soda ash before collection.[4]

  • Ensure the area is well-ventilated.[2]

  • Do not allow the chemical to enter waterways.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material, including spilled substance and contaminated items (e.g., gloves, absorbent pads), in a suitable and closed container labeled for hazardous waste disposal.[2][10]

  • Do not mix with other waste.[11] Handle uncleaned containers as you would the product itself.[11]

2. Disposal Procedure:

  • Dispose of the waste container's contents in accordance with all applicable federal, state, and local environmental regulations.[5][10]

  • This may involve sending the material to an approved waste disposal plant or a licensed collector.[5][11]

  • Empty containers may retain product residue and can be dangerous; they should be handled with the same precautions as the full container.[4]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_A Verify Fume Hood & Safety Showers prep_B Don Required PPE (Gloves, Goggles, Lab Coat) prep_A->prep_B handle_A Work Inside Chemical Fume Hood prep_B->handle_A handle_B Use Non-Sparking Tools handle_A->handle_B handle_C Avoid Contact & Dust Generation handle_B->handle_C clean_A Securely Close Container handle_C->clean_A spill Accidental Spill handle_C->spill clean_B Decontaminate Work Area clean_A->clean_B clean_C Remove & Dispose of Contaminated PPE clean_B->clean_C clean_D Wash Hands Thoroughly clean_C->clean_D disp_A Collect Waste in Labeled, Sealed Container clean_D->disp_A disp_B Follow Institutional Hazardous Waste Protocol disp_A->disp_B spill->clean_B

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.